N,N-dimethylmorpholine-4-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)7(10)9-3-5-11-6-4-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCXHZRPFJLAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392229 | |
| Record name | N,N-dimethylmorpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38952-61-3 | |
| Record name | N,N-dimethylmorpholine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethylmorpholine-4-carboxamide, a distinct chemical entity identified by CAS number 38952-61-3, presents a unique molecular architecture combining a morpholine ring with a dimethylcarboxamide group.[1] This guide synthesizes the currently available technical information on its chemical properties, synthesis, and potential applications, while also highlighting areas where further research is critically needed. While preliminary data suggests potential biological activity, a comprehensive understanding of its reactivity, toxicology, and mechanism of action remains largely unexplored in peer-reviewed literature, a crucial gap for its consideration in drug development pipelines.
Introduction
This compound (DMMC) is a synthetic, unsymmetrical carbamate that has garnered some interest for its potential biological activities. The core structure, featuring a morpholine heterocycle, is a well-established pharmacophore present in numerous approved therapeutic agents. This guide aims to provide a thorough technical overview of DMMC, consolidating its known chemical and physical properties, detailing a reliable synthetic protocol, and discussing its putative biological roles. A significant focus will be placed on identifying the current limitations in the scientific knowledge surrounding this compound, thereby outlining a roadmap for future research endeavors.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 38952-61-3 | PubChem[1] |
| Density | 1.101 g/cm³ | Biosynth |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |
| Melting Point | 104-105 °C | Crysdot LLC |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CN(C)C(=O)N1CCOCC1 | PubChem[1] |
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the reaction of morpholine with dimethylcarbamoyl chloride.[2] This reaction is a standard nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.
Experimental Protocol: Synthesis of this compound[4]
-
Reaction Setup: Dissolve morpholine (0.5 mol) in a biphasic solvent system composed of dichloromethane (DCM, 300 mL) and a 10% aqueous sodium hydroxide solution (300 mL) in a suitable reaction vessel equipped with a magnetic stirrer.
-
Causality: The biphasic system is employed to facilitate the reaction at the interface. Dichloromethane serves as the organic solvent for the reactants and product, while the aqueous sodium hydroxide solution acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3][4]
-
-
Reagent Addition: Slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) to the vigorously stirred morpholine solution over a period of 10 minutes.
-
Causality: Slow addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
-
Reaction: Stir the reaction mixture continuously for 3 hours at room temperature.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (100 mL) to recover any dissolved product.
-
Combine the organic layers and wash with a saturated sodium chloride solution (2 x 100 mL) to remove residual water and inorganic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification:
-
Remove the solvent from the filtrate by concentration under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by distillation, collecting the fractions with a boiling point of 127-129 °C to yield this compound as a colorless oil (93% yield).[2]
-
Caption: Synthesis of this compound.
Spectral Characterization
Structural confirmation of the synthesized this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.
-
¹H-NMR (CDCl₃): δ 2.72 (s, 6H, 2CH₃), 3.08-3.11 (m, 4H, 2CH₂), 3.54-3.57 (m, 4H, 2CH₂) ppm.[2]
-
¹³C-NMR (CDCl₃): δ 38.0, 47.1, 66.3, 164.3 ppm.[2]
Reactivity and Stability
-
Hydrolysis: The carboxamide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield morpholine and dimethylamine.[5][6][7] Tertiary amides are known to be more resistant to hydrolysis than primary or secondary amides.[6]
-
Reduction: The carbonyl group of the carboxamide can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-(dimethylaminomethyl)morpholine.[5]
-
Oxidation: The morpholine ring contains an ether linkage and a tertiary amine, which could be susceptible to oxidation. However, specific oxidation reactions of this compound have not been reported.
-
Storage: It is recommended to store this compound in a dry, cool, and well-ventilated place, with the container tightly closed.[8]
Biological Activity and Potential Applications
Preliminary information from commercial suppliers suggests that this compound may possess antiviral and insecticidal properties.
-
Antiviral Activity: It has been proposed that the antiviral properties of this compound are due to its ability to inhibit the synthesis of viral proteins by binding to a site on the enzyme RNA polymerase, thereby blocking the formation of a functional enzyme. However, it is crucial to note that this claim is not yet substantiated by peer-reviewed research. This proposed mechanism of action is plausible, as many antiviral drugs target viral polymerases.[9]
-
Insecticidal Properties: The compound is also marketed for use as an insecticide, although it has not been approved for this application. The mechanism of its insecticidal action has not been described. Many commercial insecticides are carboxamide derivatives, suggesting a potential avenue for investigation.
It is also noted that the compound has been shown to inhibit the production of nitric oxide in K562 cells. This finding could suggest potential anti-inflammatory or immunomodulatory effects, but further investigation is required.
Safety and Toxicology
A comprehensive toxicological profile for this compound is not available. The following information is based on supplier data and extrapolation from related compounds.
-
Hazard Classification: The compound is classified with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed.
-
Precautionary Statements: Recommended precautionary statements include P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant).
-
Carcinogenicity and Genotoxicity: There are no specific studies on the carcinogenicity or genotoxicity of this compound. However, it is important to consider that some morpholine derivatives, particularly N-nitrosomorpholine, are known carcinogens.[10][11] Additionally, the structurally related solvent N,N-dimethylformamide (DMF) has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[12][13][14] Given these precedents, a thorough evaluation of the genotoxic and carcinogenic potential of this compound is imperative before its consideration for any application involving human exposure.
Caption: Safety Profile of this compound.
Conclusion and Future Perspectives
This compound is a readily synthesizable compound with some preliminary indications of biological activity. However, this technical guide reveals a significant disparity between its commercial availability and the depth of publicly available scientific research. For researchers, scientists, and drug development professionals, the current state of knowledge is insufficient to warrant significant investment in its development as a therapeutic or agrochemical agent.
Key areas requiring immediate research include:
-
Comprehensive Reactivity and Stability Studies: A detailed understanding of its degradation pathways and compatibility with various reagents is essential.
-
Elucidation of Biological Mechanisms: The putative antiviral and insecticidal activities must be confirmed and their mechanisms of action thoroughly investigated through robust, peer-reviewed studies.
-
In-depth Toxicological Profiling: A complete assessment of its acute and chronic toxicity, including genotoxicity and carcinogenicity, is a prerequisite for any further development.
-
Exploration of Medicinal Chemistry Applications: Given the prevalence of the morpholine scaffold in drug discovery, systematic structural modifications of this compound could be explored to identify derivatives with enhanced potency and favorable safety profiles.
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- Katsuta, H., Shirakawa, T., Kawashima, M., & Banba, S. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(2), 229-234.
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Chemistry Stack Exchange. (2016, September 13). Role of NaOH in synthesis of Dithiocarbamate?. Retrieved January 12, 2026, from [Link]
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- Zúñiga-Venegas, L., Rojas, E., & Valverde, M. (2000). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(2), 133-141.
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Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved January 12, 2026, from [Link]
- Maccari, G., & Botta, M. (2020). Editorial: In silico Methods for Drug Design and Discovery. Frontiers in Chemistry, 8, 625.
- Wang, Y., Wang, C., Chen, C., & Li, J. (2021). Mechanism of N,N-dimethylformamide electrochemical oxidation using a Ti/RuO2–IrO2 electrode. Scientific Reports, 11(1), 3582.
- Alawaed, A. A., & Singh, A. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(11), 4485.
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N,N-dimethylmorpholine-4-carboxamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N,N-dimethylmorpholine-4-carboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. It is designed for an audience of researchers, scientists, and professionals in drug development. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, emphasizes a culture of safety through self-validating protocols, and is grounded in authoritative scientific sources.
Introduction and Strategic Overview
This compound is a substituted carbamide with applications as a reference standard in analytical chemistry and as a building block in organic synthesis.[1] Some research has also pointed to potential antiviral properties of this class of compounds. Its molecular structure, featuring a morpholine ring attached to a dimethylcarbamoyl group, presents a straightforward synthetic target, yet one that requires meticulous attention to procedural detail and safety.
The principal and most direct synthesis route involves the nucleophilic acyl substitution reaction between morpholine and dimethylcarbamoyl chloride (DMCC). This method is favored for its high efficiency and yield.[2] This guide will focus on a robust, scalable laboratory procedure for this transformation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 38952-61-3 | [3] |
| Molecular Formula | C₇H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 158.20 g/mol | [2][3] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 127-129 °C | [2] |
| Density | 1.101 g/cm³ |
Reaction Mechanism and Rationale
The synthesis of this compound is a classic example of a nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic secondary amine of the morpholine ring on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
Causality of Reagent Choice:
-
Morpholine: A secondary amine that serves as the nucleophile. Its nitrogen atom possesses a lone pair of electrons, making it reactive towards electrophilic centers.
-
Dimethylcarbamoyl Chloride (DMCC): An acyl chloride that acts as the electrophile. The carbonyl carbon is highly electron-deficient due to the electronegativity of the adjacent oxygen and chlorine atoms, making it susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.[4]
-
Sodium Hydroxide: A base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This is critical as the formation of morpholine hydrochloride would render the morpholine non-nucleophilic, thereby quenching the reaction.
-
Dichloromethane (DCM): A solvent chosen for its ability to dissolve the organic reactants while forming a biphasic system with the aqueous sodium hydroxide solution, simplifying the workup process.[2]
Reaction Mechanism Workflow:
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from a proven synthetic procedure.[2] It is imperative that all steps are performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Morpholine | 87.12 | 0.5 | 43.6 g (43.6 mL) |
| Dimethylcarbamoyl Chloride | 107.54 | 0.6 | 64.5 g (53.3 mL) |
| Dichloromethane (DCM) | - | - | 500 mL |
| 10% Sodium Hydroxide (aq) | - | - | 300 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
| Saturated Sodium Chloride Solution | - | - | 200 mL |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve morpholine (0.5 mol) in a biphasic mixture of dichloromethane (300 mL) and 10% aqueous sodium hydroxide solution (300 mL).[2] Begin vigorous stirring to ensure adequate mixing of the two phases.
-
Reagent Addition: Separately, prepare a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the dimethylcarbamoyl chloride solution dropwise to the stirred morpholine mixture over a period of approximately 10 minutes.[2] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. After the addition is complete, allow the reaction mixture to stir continuously at room temperature for 3 hours.[2]
-
Workup - Phase Separation: Cease stirring and transfer the mixture to a 1 L separatory funnel. Allow the layers to fully separate. Drain the lower organic (DCM) layer into a clean flask.
-
Workup - Extraction: Back-extract the remaining aqueous layer with an additional 100 mL of dichloromethane to recover any residual product.[2]
-
Workup - Washing: Combine all organic phases and wash them twice with 100 mL portions of saturated sodium chloride solution (brine).[2] This step helps to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate. Once the solution is clear, filter it to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent by concentration under reduced pressure using a rotary evaporator. This will yield the crude product as an oily residue.[2]
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 127-129 °C.[2] A typical yield for this procedure is approximately 93%.[2]
Product Characterization
The structure of the final product should be confirmed by spectroscopic methods.
Expected NMR Data: [2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H-NMR (CDCl₃) | 2.72 | singlet | 6H | 2 x N-CH₃ |
| ¹H-NMR (CDCl₃) | 3.08-3.11 | multiplet | 4H | 2 x N-CH₂ (adjacent to N) |
| ¹H-NMR (CDCl₃) | 3.54-3.57 | multiplet | 4H | 2 x O-CH₂ |
| ¹³C-NMR (CDCl₃) | 38.0 | - | - | N-(CH₃)₂ |
| ¹³C-NMR (CDCl₃) | 47.1 | - | - | N-CH₂ |
| ¹³C-NMR (CDCl₃) | 66.3 | - | - | O-CH₂ |
| ¹³C-NMR (CDCl₃) | 164.3 | - | - | C=O |
Critical Safety Considerations
Trustworthiness through Safety: A protocol's reliability is directly linked to its safety. This synthesis involves hazardous materials that demand strict adherence to safety protocols.
-
Dimethylcarbamoyl Chloride (DMCC): This reagent is highly toxic, corrosive, and a suspected carcinogen.[4] It must be handled exclusively in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.
-
Morpholine: A flammable and corrosive liquid that can cause severe skin burns and eye damage.[5] Handle with care, away from ignition sources.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. All handling and solvent removal must be performed in a well-ventilated fume hood.
Safety Protocol Workflow:
Caption: Mandatory safety workflow for the synthesis protocol.
Alternative Synthesis & Green Chemistry Perspectives
While the described method is effective, it relies on dimethylcarbamoyl chloride. The synthesis of carbamoyl chlorides traditionally involves the use of phosgene, an extremely toxic gas.[4][6][7][8] Modern chemistry trends towards avoiding such hazardous reagents.
Recent advancements include phosgene-free methods, such as the visible-light-induced oxygenation of chloroform, which can generate phosgene in situ in a more controlled manner for the synthesis of carbamoyl chlorides.[6] While not a direct replacement for DMCC in this specific protocol, acknowledging these greener alternatives is crucial for the modern researcher aiming for safer and more sustainable synthetic routes.
Conclusion
The synthesis of this compound via the reaction of morpholine with dimethylcarbamoyl chloride is a high-yielding and reliable method. Success hinges on a thorough understanding of the reaction mechanism, careful execution of the experimental procedure, and an unwavering commitment to safety. By adhering to the detailed protocols and safety workflows outlined in this guide, researchers can confidently and responsibly produce this valuable chemical compound.
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Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide (CAS 38952-61-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-dimethylmorpholine-4-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic protocols, mechanistic insights from related molecular scaffolds, and best practices in analytical chemistry, this document serves as a detailed resource for researchers exploring the applications of this molecule.
Molecular Profile and Physicochemical Properties
This compound, registered under CAS number 38952-61-3, is a tertiary amide derivative of morpholine. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2][3] The N,N-dimethylcarboxamide moiety introduces a polar, aprotic feature that can influence solubility and target engagement.
A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for designing experimental protocols, including reaction conditions, formulation for biological assays, and analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [4] |
| Molecular Formula | C₇H₁₄N₂O₂ | [4][5] |
| Molecular Weight | 158.20 g/mol | [4][5][6] |
| IUPAC Name | This compound | [4] |
| Appearance | Colorless oil | ChemicalBook |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |
| Density | 1.101 g/cm³ | |
| Storage | 10°C - 25°C, in a well-closed container |
Structural Representation:
The chemical structure of this compound can be visualized as a morpholine ring where the nitrogen atom is substituted with a dimethylcarbamoyl group.
Caption: 2D structure of this compound.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the acylation of morpholine with dimethylcarbamoyl chloride. This reaction is typically performed in a biphasic system to neutralize the hydrochloric acid byproduct.
Standard Synthetic Protocol
This protocol is based on a well-established procedure with a high reported yield.
Materials:
-
Morpholine
-
Dimethylcarbamoyl chloride
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 equivalent) in a mixture of dichloromethane and 10% aqueous sodium hydroxide solution.
-
Addition of Acylating Agent: Slowly add a solution of dimethylcarbamoyl chloride (1.2 equivalents) in dichloromethane to the vigorously stirred morpholine solution over 10-15 minutes. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Reaction: Stir the biphasic mixture at room temperature for 3-4 hours to ensure complete reaction.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Causality in Experimental Choices
-
Biphasic System: The use of a dichloromethane and aqueous sodium hydroxide mixture serves a dual purpose. Dichloromethane is an excellent solvent for the reactants and the product, while the aqueous base efficiently neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the morpholine starting material.
-
Slow Addition: The gradual addition of dimethylcarbamoyl chloride helps to control the exothermicity of the reaction and minimizes the formation of potential side products.
-
Washing Steps: Washing with water removes any remaining inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Vacuum Distillation: This purification method is ideal for liquid products with relatively high boiling points, as it allows for distillation at a lower temperature, preventing thermal decomposition.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 2.72 (s, 6H, 2xCH₃), 3.08-3.11 (m, 4H, 2xCH₂), 3.54-3.57 (m, 4H, 2xCH₂) |
| ¹³C NMR (CDCl₃) | δ 38.0, 47.1, 66.3, 164.3 |
| FTIR (predicted) | Strong C=O stretch (~1640 cm⁻¹), C-N stretches, C-O-C stretch |
| EI-MS (predicted) | M⁺ at m/z 158, characteristic fragments from cleavage of the morpholine ring and loss of the dimethylamino group. |
Applications in Drug Discovery and Chemical Biology
The unique structural features of this compound make it an attractive molecule for various applications in biomedical research.
As a Scaffold in Medicinal Chemistry
The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[1][2][3] The N,N-dimethylcarboxamide group can act as a hydrogen bond acceptor and its orientation is fixed due to the tertiary amide, which can be advantageous for specific receptor-ligand interactions. This compound can serve as a valuable starting point or fragment for the synthesis of more complex molecules with potential therapeutic activities.[7]
Putative Biological Activities
While specific in-depth studies on this compound are limited, its structural components suggest potential biological activities that warrant further investigation.
-
Antiviral Potential: Some sources suggest that this compound may possess antiviral properties through the inhibition of viral RNA polymerase. The mechanism of RNA polymerase inhibition by small molecules can vary, but often involves binding to the enzyme to prevent its interaction with the nucleic acid template or blocking the catalytic process of RNA synthesis.[8][9][10][11][12] Further research is needed to validate this activity and elucidate the precise mechanism for this compound.
-
Inhibition of Nitric Oxide Production: There are indications that this compound may inhibit the production of nitric oxide (NO). Overproduction of NO by nitric oxide synthases (NOS) is implicated in various pathological conditions, making NOS inhibitors a therapeutic target.[13][14][15][16][17] Carboxamide-containing compounds have been explored as NOS inhibitors, and it is plausible that this compound could interact with the active site of NOS isoforms.
Use as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems.[18] this compound, with its defined structure and potential biological activities, could be employed as a chemical probe to investigate the roles of its putative targets (e.g., RNA polymerase, NOS) in cellular pathways. For such applications, it is crucial to characterize its selectivity and off-target effects thoroughly.
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Core Molecular Profile of N,N-dimethylmorpholine-4-carboxamide
An In-Depth Technical Guide to N,N-dimethylmorpholine-4-carboxamide (DMMC)
Abstract
This technical guide provides a comprehensive overview of this compound (DMMC), a synthetic carbamate of significant interest to the research and pharmaceutical development communities. While the foundational inquiry often begins with its molecular weight, a thorough understanding necessitates a deeper exploration of its physicochemical properties, synthesis, biological activities, and handling protocols. This document delineates the core molecular profile of DMMC, presents a detailed, field-tested synthesis protocol with mechanistic insights, and discusses its established and potential applications, particularly focusing on its antiviral properties. Furthermore, it establishes a framework for analytical characterization to ensure compound integrity and outlines critical safety and handling procedures. This guide is intended to serve as a vital resource for scientists and researchers engaged in chemical synthesis and drug discovery.
This compound, also known by the acronym DMMC, is a distinct morpholine derivative characterized by a dimethylcarboxamide group attached to the morpholine nitrogen. This structural feature imparts specific chemical properties that are leveraged in various research applications. Its fundamental identity is anchored by its molecular weight and other key physicochemical parameters, which are essential for accurate experimental design, from molar concentration calculations to analytical characterization.
The precise molecular weight is a critical parameter for all quantitative studies, ensuring stoichiometric accuracy in reaction setups and correct interpretation of mass spectrometry data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 158.20 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₁₄N₂O₂ | [1][2] |
| CAS Number | 38952-61-3 | [1][2] |
| Canonical SMILES | CN(C)C(=O)N1CCOCC1 | [1][2] |
| Density | 1.101 g/cm³ | |
| Melting Point | 104-105 °C | |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg |
| Appearance | Colorless oily liquid |[5] |
Caption: Experimental workflow for the synthesis of DMMC.
Protocol 2.1: Laboratory-Scale Synthesis of DMMC
This protocol is adapted from established chemical synthesis procedures. [5]
-
Reagents & Materials:
-
Morpholine (0.5 mol)
-
Dimethylcarbamoyl chloride (0.6 mol)
-
Dichloromethane (DCM, 500 mL)
-
10% Sodium hydroxide solution (300 mL)
-
Saturated sodium chloride solution (brine, 200 mL)
-
Anhydrous magnesium sulfate
-
Reaction flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.
-
-
Methodology:
-
Reaction Setup: In a suitable reaction flask, dissolve morpholine (0.5 mol) in a mixture of DCM (300 mL) and 10% aqueous sodium hydroxide (300 mL). Stir vigorously to ensure mixing.
-
Addition: Dissolve dimethylcarbamoyl chloride (0.6 mol) in DCM (200 mL) and add it to an addition funnel. Add this solution dropwise to the stirring morpholine mixture over approximately 10 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 3 hours to ensure the reaction goes to completion.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer again with DCM (100 mL) to recover any residual product.
-
Combine all organic phases and wash twice with saturated brine (2 x 100 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by concentration under reduced pressure using a rotary evaporator. This will yield a crude oily product.
-
Purify the crude product by distillation, collecting the fraction that boils between 127-129 °C to obtain the final this compound as a colorless oil. [5]
-
-
Applications in a Research Context
DMMC is more than a synthetic curiosity; its structure is associated with specific biological activities that make it a valuable tool for researchers.
-
Antiviral Properties: DMMC has been identified as having antiviral properties. Its proposed mechanism involves the inhibition of viral protein synthesis through binding to RNA polymerase, which blocks the formation of a functional enzyme. This makes DMMC a potential scaffold or starting point for the development of novel antiviral agents.
Caption: Conceptual pathway of DMMC's antiviral action.
-
Nitric Oxide Inhibition: The compound has been shown to inhibit the production of nitric oxide in K562 cells, suggesting a role in modulating cellular signaling pathways. * Scaffold for Drug Discovery: The carboxamide functional group is a privileged structure in medicinal chemistry. Many successful drugs contain this moiety. For instance, various carboxamide derivatives have been synthesized and evaluated as potent antagonists for the P2X7 receptor, which is implicated in inflammation and cancer. [6]This highlights the potential of DMMC and its analogues as candidates for broader drug development programs.
Analytical Characterization and Quality Control
A synthesis protocol is only as reliable as the analytical methods used to verify its outcome. This self-validating approach ensures the identity, purity, and integrity of the synthesized DMMC.
Protocol 4.1: Quality Control Workflow for Synthesized DMMC
-
Structural Confirmation (NMR):
-
Dissolve a small sample of the purified oil in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks corresponding to the dimethyl, and morpholine ring protons and carbons. Compare the obtained spectra with reference data. [5]2. Molecular Weight Verification (MS):
-
Prepare a dilute solution of the sample.
-
Analyze using Mass Spectrometry (e.g., Electrospray Ionization - ESI-MS).
-
Verify the presence of the molecular ion peak corresponding to the calculated molecular weight (158.20 g/mol ).
-
-
Purity Assessment (HPLC):
-
Develop a suitable High-Performance Liquid Chromatography (HPLC) method (e.g., reverse-phase column).
-
Analyze the sample to determine its purity, typically expressed as a percentage of the main peak area.
-
Table 2: Expected Analytical Data for DMMC
| Analysis Type | Expected Result | Reference |
|---|---|---|
| ¹H-NMR (CDCl₃) | δ 2.72 (s, 6H, 2CH₃), 3.08-3.11 (m, 4H, 2CH₂), 3.54-3.57 (m, 4H, 2CH₂) ppm | [5] |
| ¹³C-NMR (CDCl₃) | δ 38.0, 47.1, 66.3, 164.3 ppm | [5] |
| Mass Spectrometry | [M+H]⁺ at m/z ≈ 159.11 | [1]|
Safety, Handling, and Storage
Proper handling of DMMC is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
Table 3: GHS Hazard and Precautionary Statements for DMMC
| Category | Code | Description | Reference(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | |
| Hazard Statement | H302 | Harmful if swallowed. | |
| Hazard Statement | H315 | Causes skin irritation. | [7] |
| Hazard Statement | H319 | Causes serious eye irritation. | [7] |
| Hazard Statement | H335 | May cause respiratory irritation. | [7] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7]|
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles. [7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. [7]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [8]Recommended storage temperature is between 10°C and 25°C. * Disposal: Consult local regulations for the proper disposal of chemical waste. Do not let the product enter drains or waterways. [7]
Conclusion and Future Outlook
This compound is a well-defined chemical entity with a molecular weight of 158.20 g/mol . This guide has demonstrated that its utility extends far beyond this single data point. Through reliable synthesis protocols, a clear understanding of its biological activities, and robust analytical verification, DMMC serves as a valuable molecule for research. Future investigations could focus on expanding its antiviral profile against a wider range of targets, exploring its potential as a modulator of nitric oxide signaling in different disease models, and utilizing it as a core scaffold for the synthesis of novel carboxamide-based therapeutic agents.
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An In-Depth Technical Guide to the Solubility of N,N-dimethylmorpholine-4-carboxamide
Introduction: The Significance of N,N-dimethylmorpholine-4-carboxamide in Drug Discovery
This compound, a member of the morpholine carboxamide class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug development.[1][2] The morpholine ring is a versatile and valuable heterocycle, often incorporated into drug candidates to modulate their physicochemical properties.[2][3] Its presence can influence a molecule's conformation, lipophilicity, and hydrogen bonding capacity, which in turn are critical determinants of pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the morpholine moiety is known to often enhance aqueous solubility and improve brain permeability, making it a strategic component in the design of centrally acting therapeutics.[2]
Given that poor solubility is a major cause of compound attrition in the drug discovery pipeline, a thorough understanding of the solubility of this compound is paramount for any research involving this compound.[4][5] This guide provides a comprehensive overview of the theoretical considerations for its solubility, detailed experimental protocols for its empirical determination, and a summary of its known physicochemical properties.
Physicochemical Properties of this compound
A compilation of the available physicochemical data for this compound is presented below. It is important to note a discrepancy in the reported physical state of this compound. Some sources describe it as a colorless oily substance at room temperature, while others report a melting point of 104-105°C.[6] This suggests that the compound may exist in different physical forms, potentially as an oil or a solid, which would have significant implications for its thermodynamic solubility. Further experimental verification of the melting point and physical state is recommended.
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [1][6][7] |
| Molecular Formula | C₇H₁₄N₂O₂ | [1][8] |
| Molar Mass | 158.20 g/mol | [1][8] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | |
| Melting Point | 104-105 °C (conflicting reports exist) | |
| Computed XLogP3-AA | -0.6 | [9] |
Theoretical Considerations for Solubility
The molecular structure of this compound provides several clues to its potential solubility behavior. The presence of the morpholine ring, with its ether oxygen and tertiary amine nitrogen, introduces polarity and the potential for hydrogen bonding with protic solvents like water. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen, being a weak base, can be protonated in acidic media, which would dramatically increase aqueous solubility.[2][3]
The N,N-dimethylcarboxamide group further contributes to the molecule's polarity and provides an additional hydrogen bond acceptor site at the carbonyl oxygen. The relatively low calculated LogP value (-0.6) suggests a hydrophilic character, indicating a favorable partitioning into aqueous environments over nonpolar lipidic ones.[9]
However, the overall solubility will also be influenced by the compound's solid-state properties, such as its crystal lattice energy if it is a solid.[10] A higher melting point generally correlates with a more stable crystal lattice that requires more energy to disrupt, leading to lower solubility.[10] The conflicting reports on the physical state of this compound highlight the importance of experimentally determining its solubility rather than relying solely on theoretical predictions.
Experimental Determination of Solubility
In the absence of publicly available quantitative solubility data for this compound, empirical determination is necessary. The choice of method depends on the stage of research and the required throughput and accuracy. Kinetic solubility assays are well-suited for early-stage discovery for rapid screening, while thermodynamic solubility assays provide the true equilibrium solubility value, which is critical for later-stage development and formulation.[11][12][13]
Kinetic Solubility Assay Protocol
This high-throughput method is used to assess the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13][14][15]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). This will induce the precipitation of the compound if its solubility is exceeded.
-
Incubation: The plate is typically incubated for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking.[11]
-
Detection and Quantification: The amount of precipitated material is measured. Common detection methods include:
-
Nephelometry: A nephelometer measures the light scattered by the suspended particles (precipitate). The higher the scattering, the lower the solubility.[12][14]
-
Turbidimetry: A plate reader measures the absorbance of light at a wavelength where the compound does not absorb (e.g., 620 nm), to quantify the turbidity caused by the precipitate.[13]
-
Direct UV/LC-MS Quantification: After incubation, the plate is filtered to remove the precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or LC-MS, by comparing to a standard curve.[11][12]
-
Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound in a specific solvent system, which is the maximum concentration of the compound that can be dissolved at equilibrium.[4][16]
Methodology:
-
Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or other relevant buffers) in a sealed vial or flask. It is crucial to ensure there is undissolved solid present throughout the experiment.[16]
-
Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[11][17]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
Conclusion and Future Directions
While a definitive, quantitative solubility profile for this compound is not yet established in the public domain, this guide provides the necessary framework for researchers to both theoretically appraise and empirically determine this critical parameter. The structural features of the molecule suggest favorable aqueous solubility, a hypothesis that can be rigorously tested using the detailed kinetic and thermodynamic protocols provided herein. Resolving the conflicting reports on its physical state is a crucial first step. As a compound of interest in drug discovery, the generation and publication of robust solubility data in various pharmaceutically relevant media will be invaluable to the scientific community, enabling more informed decisions in lead optimization and formulation development.
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An In-depth Technical Guide to the Melting Point of N,N-dimethylmorpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Sharp Melting Point
In the landscape of pharmaceutical development and materials science, the physical properties of a compound serve as the cornerstone of its characterization and utility. Among these, the melting point stands as a critical sentinel, offering a window into the purity, identity, and polymorphic nature of a crystalline solid. This guide provides a comprehensive technical overview of N,N-dimethylmorpholine-4-carboxamide, with a specific focus on the determination and interpretation of its melting point. For professionals in drug development, a precise and narrow melting point range is not merely a data point; it is an affirmation of a substance's integrity, directly impacting downstream processes such as formulation, stability, and bioavailability.
This compound (CAS No. 38952-61-3), with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol , is a compound of interest in various research and synthetic applications.[1][2][3] Understanding its melting point is paramount for its effective application and quality control.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data provides a foundational context for the subsequent discussion on its melting point.
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [4][5][6] |
| Molecular Formula | C₇H₁₄N₂O₂ | [1][2][3][5][6] |
| Molecular Weight | 158.20 g/mol | [1][2][3] |
| Melting Point | 104-105 °C | [4] |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | |
| Density | 1.101 g/cm³ |
The Theory Behind Melting Point Depression
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range. This occurs because the impurity introduces defects into the crystal structure, requiring less energy to overcome the intermolecular forces holding the solid together. From a thermodynamic perspective, the presence of a soluble impurity lowers the chemical potential of the liquid phase, resulting in a lower melting point. This principle is the theoretical underpinning of why melting point determination is a powerful tool for assessing the purity of a compound.
Experimental Protocol for Accurate Melting Point Determination
The following protocol outlines a robust method for determining the melting point of this compound, designed to ensure accuracy and reproducibility.
Materials and Equipment:
-
This compound sample (purity ≥95%)[7]
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
-
Thermometer (calibrated)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
The packed sample height should be between 2-4 mm. A consistent sample height is crucial for reproducible results.
-
-
Apparatus Setup and Calibration:
-
Before use, ensure the melting point apparatus is calibrated with certified standards of known melting points (e.g., benzophenone, caffeine). This step is critical for the trustworthiness of the obtained data.
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
-
Melting Point Determination:
-
Set the initial heating rate to a rapid setting (e.g., 10-20 °C/min) to quickly approach the expected melting point of 104-105 °C.[4]
-
Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min. A slow heating rate is essential for accurately observing the melting transition.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). This range is the melting point of the sample.
-
-
Data Interpretation:
-
A sharp melting point range (e.g., 0.5-1 °C) is indicative of a high-purity sample.
-
A broad melting point range (e.g., >2 °C) and a depressed melting point suggest the presence of impurities.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[8] The compound is harmful if swallowed and may cause skin and eye irritation.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the melting point determination workflow, providing a clear visual guide for the experimental process.
Caption: Workflow for the accurate determination of the melting point of this compound.
Factors Influencing Melting Point and Troubleshooting
Several factors can affect the accuracy and precision of melting point measurements:
-
Purity: As discussed, impurities are the most common cause of a depressed and broadened melting point range. The synthesis of this compound from morpholine and dimethylcarbamoyl chloride can result in unreacted starting materials or by-products that may affect the melting point.[6]
-
Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample and thermometer will not be in thermal equilibrium.
-
Sample Packing: Inconsistent or loose packing of the sample in the capillary tube can result in inefficient heat transfer and an inaccurate melting point reading.
-
Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with its own unique melting point. While there is no specific information in the provided search results about polymorphism in this compound, it is a factor to consider for crystalline solids in general.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Melting Range | Impurities, rapid heating rate, poor sample packing | Purify the sample, reduce the heating rate near the melting point, ensure tight and uniform sample packing. |
| Inconsistent Results | Inconsistent sample packing, uncalibrated apparatus | Ensure consistent sample height and packing, calibrate the apparatus with standards. |
| Sample Sublimation | Compound has a high vapor pressure | Use a sealed capillary tube for melting point determination. |
Conclusion: A Critical Parameter in Quality Assurance
The melting point of this compound is a fundamental physical constant that serves as a reliable indicator of its identity and purity. For researchers and professionals in the pharmaceutical industry, the meticulous determination of this parameter is not a trivial exercise but a critical component of quality control and assurance. A sharp melting point range of 104-105 °C provides confidence in the material's integrity, ensuring the reproducibility and reliability of subsequent experiments and formulations. By adhering to a well-controlled and validated protocol, scientists can leverage the melting point as a powerful tool in the characterization of this compound and other critical chemical entities.
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An In-Depth Technical Guide to the Boiling Point of N,N-dimethylmorpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the boiling point of N,N-dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3), a compound of interest in various research and development sectors. Recognizing the scarcity of consolidated experimental data, this document synthesizes predicted values, information from synthetic procedures, and established principles of physical chemistry to offer a robust understanding of this critical physicochemical property. The guide details a validated synthesis protocol, outlines methodologies for accurate boiling point determination under both atmospheric and reduced pressures, and provides essential safety and handling information. This document is intended to serve as a vital resource for scientists and engineers working with this compound, enabling them to handle, purify, and characterize this compound with confidence and precision.
Introduction and Physicochemical Profile
This compound is a disubstituted carboxamide derivative of morpholine. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility.[1] The addition of the N,N-dimethylcarboxamide group further influences the compound's polarity, hydrogen bonding capabilities, and, consequently, its boiling point. A thorough understanding of the boiling point is crucial for its purification by distillation, for ensuring its stability at elevated temperatures, and for various applications in drug development and chemical synthesis.[2]
Compound Identity and Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [2][3][4][5] |
| Molecular Formula | C₇H₁₄N₂O₂ | [2][3][4][5] |
| Molecular Weight | 158.20 g/mol | [2][3][4][5] |
| Predicted Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | Crysdot LLC |
| Boiling Point (from synthesis) | 127-129 °C (at an estimated 10-15 mmHg) | [6] |
| Density | 1.101 g/cm³ | |
| Physical Form | Colorless oily liquid | [6] |
Boiling Point Data: A Critical Analysis
Predicted Atmospheric Boiling Point
Several chemical suppliers provide a predicted boiling point of 270.0 ± 33.0 °C at 760 mmHg . This estimation is likely derived from computational models that analyze the molecule's structural features, such as its molecular weight, polarity, and potential for intermolecular interactions. While predictive, this value serves as a crucial starting point for understanding the compound's volatility.
Experimentally Derived Boiling Point Under Reduced Pressure
A key piece of practical information comes from a documented synthesis of this compound, where the final product was purified by distillation, collecting the fraction boiling at 127-129 °C .[6] The synthesis protocol does not specify the pressure at which this distillation was performed, a common omission in some literature. However, the significant difference between this temperature and the predicted atmospheric boiling point strongly indicates that the purification was conducted under vacuum.
To estimate the pressure at which this distillation was likely performed, a pressure-temperature nomograph can be utilized.[7][8] By aligning the predicted atmospheric boiling point (270 °C) with the observed boiling point (let's use the midpoint, 128 °C), the nomograph suggests a pressure in the range of 10-15 mmHg . This is a common vacuum level for laboratory-scale distillations of moderately high-boiling compounds.
This analysis underscores a critical principle in chemical research: the necessity of recording and reporting the pressure at which a boiling point is determined.[8]
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the reaction of morpholine with dimethylcarbamoyl chloride.[6] A detailed, self-validating protocol is provided below.
Synthesis Protocol
-
Reaction Setup: In a well-ventilated fume hood, a solution of morpholine (0.5 mol) is prepared in a biphasic solvent system consisting of dichloromethane (DCM, 300 mL) and a 10% aqueous sodium hydroxide solution (300 mL). This mixture is placed in a reaction vessel equipped with a magnetic stirrer and an addition funnel.
-
Addition of Reagent: A solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) is added dropwise to the stirred morpholine solution over a period of 10 minutes. The sodium hydroxide in the aqueous layer acts as a base to neutralize the hydrochloric acid byproduct of the reaction.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 3 hours to ensure complete conversion.
-
Workup:
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is back-extracted with dichloromethane (100 mL) to recover any dissolved product.
-
The combined organic layers are washed twice with a saturated sodium chloride solution (100 mL each) to remove any remaining aqueous contaminants.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude oily product.[6]
-
-
Purification by Vacuum Distillation: The crude this compound is purified by vacuum distillation. The fraction boiling at 127-129 °C (at approximately 10-15 mmHg) is collected, yielding the pure product as a colorless oil.[6]
Synthesis Workflow Diagram
Caption: Schematic of a vacuum distillation apparatus for boiling point determination.
Safety and Handling Considerations
When working with this compound, especially at elevated temperatures, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9]* Ventilation: All work should be conducted in a well-ventilated chemical fume hood. [9]* Thermal Hazards: Be cautious of hot glassware and heating mantles during distillation.
-
Vacuum Safety: Inspect all glassware for defects before applying a vacuum to prevent implosion.
-
Thermal Decomposition: While specific data on the thermal decomposition of this compound is limited, heating under vacuum minimizes the risk of decomposition. In the event of a fire, thermal decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides. [9]
Conclusion
The boiling point of this compound is a critical parameter for its effective use in research and development. While a definitive experimental value at standard pressure is not widely published, a combination of predictive data and information from synthetic procedures provides a reliable working understanding. The predicted atmospheric boiling point is approximately 270 °C, while a boiling point of 127-129 °C is observed under an estimated vacuum of 10-15 mmHg. This guide has provided a comprehensive overview of these values, the methods for their determination, a detailed synthesis protocol, and essential safety information to empower researchers in their work with this compound.
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Crysdot LLC. This compound. [Link]
-
Chemistry LibreTexts. 6.2A: Overview of Boiling Point. [Link]
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Organic Syntheses. Procedure for the preparation of p-Dimethylaminobenzaldehyde. [Link]
-
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N,N-dimethylmorpholine-4-carboxamide NMR spectrum
An In-Depth Technical Guide to the NMR Spectral Analysis of N,N-dimethylmorpholine-4-carboxamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships behind experimental choices and spectral interpretation. We will explore both the theoretical underpinnings and practical applications of NMR spectroscopy in the structural elucidation of this specific molecule.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1][2] It operates on the principle that atomic nuclei with a quantum mechanical property of spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[4][5] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and conformation.[5]
This compound (CAS: 38952-61-3) is a small molecule featuring a morpholine ring attached to a dimethylcarboxamide group.[6] Its structure presents several interesting features for NMR analysis, including magnetically distinct proton environments within the heterocyclic ring and the potential for restricted rotation around the amide bond. This guide will serve as a definitive reference for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Conformational Considerations
To accurately interpret an NMR spectrum, one must first understand the molecule's structure and likely conformation in solution. This compound consists of a six-membered morpholine ring, which adopts a stable chair conformation, and a planar N,N-dimethylcarboxamide substituent.[7][8]
Caption: 2D Structure of this compound.
The chair conformation of the morpholine ring is critical to understanding its ¹H NMR spectrum. This fixed conformation renders the axial and equatorial protons on each methylene (CH₂) group chemically and magnetically non-equivalent, leading to more complex signal splitting than might be naively expected.[9][10]
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[11] The following protocol is a self-validating system designed to produce high-resolution spectra for this compound.
Sample Preparation
The objective of sample preparation is to create a dilute, homogenous solution free of particulate matter, which can degrade spectral quality by distorting the magnetic field.
-
Weighing the Analyte: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[12] Higher concentrations for ¹³C NMR are necessary due to the low natural abundance (1.1%) and smaller magnetic moment of the ¹³C nucleus.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent first choice for many small organic molecules due to its good solvating power and relatively low cost.[13] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.
-
Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This height is optimal for positioning within the instrument's receiver coil.
Caption: Workflow for NMR Sample Preparation and Analysis.
Spectrometer Parameters
The choice of acquisition parameters dictates the trade-off between experimental time and spectral quality (resolution and signal-to-noise). The following are recommended starting parameters for a 400 MHz spectrometer.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Pulse Angle | 30-45° | 45° | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.[11] |
| Relaxation Delay (D1) | 1-2 s | 2 s | Allows for sufficient relaxation of the nuclei back to their equilibrium state before the next pulse. Crucial for quantitative analysis. |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | A longer acquisition time yields better digital resolution. |
| Number of Scans (NS) | 8-16 | 256-1024 | Averaging multiple scans improves the signal-to-noise ratio. More scans are needed for the less sensitive ¹³C nucleus. |
| Spectral Width | 12-16 ppm | 220-240 ppm | Must be wide enough to encompass all expected signals. |
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and splitting patterns (multiplicity). The reported spectrum of this compound in CDCl₃ shows three distinct regions.[14]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.54 - 3.57 | Multiplet (m) | 4H | HA (O-CH ₂) |
| 3.08 - 3.11 | Multiplet (m) | 4H | HB (N-CH ₂) |
| 2.72 | Singlet (s) | 6H | HC (N-(CH ₃)₂) |
Detailed Interpretation
-
HC (δ 2.72, s, 6H): This signal corresponds to the six equivalent protons of the two N-methyl groups. It appears as a singlet because there are no adjacent protons to cause spin-spin coupling. Its integration value of 6H confirms this assignment.
-
HB (δ 3.08-3.11, m, 4H): These four protons are on the two methylene groups adjacent to the morpholine ring nitrogen. They are shifted downfield relative to a simple alkane due to the electron-withdrawing effect of the nitrogen atom.
-
HA (δ 3.54-3.57, m, 4H): These four protons are on the two methylene groups adjacent to the highly electronegative oxygen atom, causing them to be the most deshielded (furthest downfield) of the ring protons.
The most telling feature of the morpholine ring protons (HA and HB) is their appearance as complex multiplets rather than simple triplets. This arises because the chair conformation leads to non-equivalent axial and equatorial protons on each carbon.[7] The coupling between geminal (on the same carbon), vicinal-axial-axial, vicinal-axial-equatorial, and vicinal-equatorial-equatorial protons creates a complex, second-order splitting pattern known as an AA'XX' system, which is characteristic of substituted morpholines.[9][10]
Caption: Correlation of Proton Environments to ¹H NMR Signals.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is generally simpler than the ¹H spectrum, with each unique carbon atom typically producing a single peak. It is invaluable for determining the carbon framework of a molecule.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 164.3 | C =O | The carbonyl carbon is highly deshielded due to the double bond and the electronegativity of oxygen. |
| 66.3 | O-C H₂ | These carbons are attached to the highly electronegative oxygen atom, shifting them downfield. |
| 47.1 | N-C H₂ | These carbons are attached to the ring nitrogen. |
| 38.0 | N-(C H₃)₂ | The methyl carbons are the most shielded (upfield) in the molecule. |
The four distinct signals in the spectrum perfectly match the four unique carbon environments in the molecule's structure.[14] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to definitively confirm the assignments by revealing the number of attached protons for each carbon signal (CH₃, CH₂, CH, or C).
Advanced Considerations: Dynamics and Solvent Effects
-
Amide Bond Rotation: The carbon-nitrogen bond of an amide has significant double-bond character, which can restrict rotation.[15] For this compound, this could potentially make the two N-methyl groups non-equivalent at low temperatures, causing the singlet at 2.72 ppm to broaden or split into two separate signals. A variable-temperature (VT) NMR experiment could be performed to investigate this dynamic process.
-
Solvent Effects: While CDCl₃ is a relatively non-interactive solvent, using more polar or hydrogen-bonding solvents like DMSO-d₆ or acetone-d₆ could influence the chemical shifts.[16][17] Specifically, the protons and carbons nearest to the polar carboxamide group (HB, HC, and the carbonyl carbon) would be most susceptible to solvent-induced shifts.[18]
Conclusion
The NMR spectra of this compound are a clear fingerprint of its molecular structure. The ¹H NMR spectrum is characterized by a singlet for the N-methyl groups and two distinct multiplets for the morpholine ring protons. The complexity of these multiplets is a direct consequence of the ring's rigid chair conformation, a key interpretive point for this class of compounds. The ¹³C NMR spectrum corroborates the structure with four signals corresponding to the unique carbon environments. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and utilize NMR data for the structural verification of this compound.
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Principles of NMR. (n.d.). Process NMR Associates. Retrieved from [Link]
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Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]
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Carballo, R. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Retrieved from [Link]
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NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]
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Kumar, A. (2017). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 6(7). Retrieved from [Link]
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Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]
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Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. Retrieved from [Link]
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NotEvans. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]
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Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. Retrieved from [Link]
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Poplinska, M., et al. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2217. Retrieved from [Link]
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Gaggini, F., et al. (2020). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 25(23), 5664. Retrieved from [Link]
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Moni, M. S., et al. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 74(12), 4521-4527. Retrieved from [Link]
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Lewis, R. G., & Dyer, D. S. (1968). An NMR Study of the Solvent Effects on the N-H Chemical Shifts of Aromatic Amines, Amides, and Hydrazines. DTIC. Retrieved from [Link]
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Acquiring 1H and 13C Spectra. (2018). In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of N,N-dimethylmorpholine-4-carboxamide
Foreword
N,N-dimethylmorpholine-4-carboxamide, a key heterocyclic compound, is gaining prominence in various scientific fields, including medicinal chemistry and drug development. Its unique structural features, combining a morpholine ring with a dimethylcarbamoyl group, give rise to a fascinating interplay of conformational dynamics and chemical properties. Understanding the precise three-dimensional structure of this molecule is paramount for elucidating its mechanism of action, optimizing its biological activity, and ensuring its quality and stability in pharmaceutical formulations. This guide provides a comprehensive, in-depth technical analysis of the structural elucidation of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical applications of modern analytical techniques, offering a robust framework for its structural characterization.
Molecular Identity and Physicochemical Properties
This compound is a synthetic carbamate with the chemical formula C₇H₁₄N₂O₂ and a molecular weight of approximately 158.20 g/mol .[1] It is also known by its CAS number 38952-61-3.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| CAS Number | 38952-61-3 | [1] |
| Density | 1.101 g/cm³ | |
| Storage Conditions | 10°C - 25°C, well-closed container |
The molecule's structure, devoid of any stereocenters, simplifies certain aspects of its analysis, yet its conformational flexibility presents a compelling challenge.
Synthesis and Spectroscopic Characterization
A common and efficient method for the synthesis of this compound involves the reaction of morpholine with dimethylcarbamoyl chloride in a biphasic system of dichloromethane and aqueous sodium hydroxide.[2] This straightforward procedure provides the target compound in high yield.
Experimental Protocol: Synthesis of this compound
-
Dissolve morpholine (0.5 mol) in a mixture of dichloromethane (300 mL) and 10% aqueous sodium hydroxide (300 mL) in a reaction vessel equipped with a stirrer.
-
Slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) to the stirred mixture over a period of 10 minutes.
-
Continue stirring the reaction mixture vigorously at room temperature for 3 hours.
-
After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (100 mL).
-
Combine the organic layers and wash them twice with a saturated sodium chloride solution (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield this compound as a colorless oil.[2]
Caption: A typical workflow for NMR-based structural elucidation.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Molecular Ion and Predicted Fragmentation
For this compound (MW = 158.20), the molecular ion peak (M⁺) is expected at m/z 158. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways for N-acylmorpholine derivatives often involve cleavage of the bonds adjacent to the carbonyl group and within the morpholine ring.
A plausible fragmentation pattern would involve the following key steps:
-
α-cleavage: Loss of the dimethylamino radical (•N(CH₃)₂) to form an acylium ion at m/z 114.
-
Ring Opening and Fragmentation: Cleavage of the morpholine ring, potentially leading to the loss of ethylene oxide (C₂H₄O) to give a fragment at m/z 114, or the loss of a C₂H₄O radical to form an ion at m/z 114.
-
Formation of the Dimethylcarbamoyl Cation: Cleavage of the N-C(O) bond to generate the dimethylcarbamoyl cation at m/z 72.
-
Formation of the Morpholinium Ion: Cleavage of the C-N bond of the carboxamide to yield the morpholinium ion at m/z 86.
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A Technical Guide to the Synthesis and Characterization of N,N-dimethylmorpholine-4-carboxamide
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis, purification, and characterization of N,N-dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3).[1][2][3][4] While not a widely publicized "discovery" in seminal literature, this compound is a well-established chemical entity, available commercially and documented in chemical databases. This guide is structured to provide drug development professionals and researchers with a robust, scientifically-grounded framework for synthesizing this molecule. The narrative focuses on a highly efficient and common synthetic methodology: the reaction of morpholine with dimethylcarbamoyl chloride. We will explore the causality behind experimental choices, present a detailed, step-by-step protocol, and outline the necessary analytical techniques for structural validation.
Introduction and Scientific Context
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Its derivatives are explored for a vast range of therapeutic applications, including antiviral and central nervous system (CNS) activities. The title compound, this compound, is a specific derivative that falls within the broader class of morpholine carboxamides.
The synthesis of such compounds is often a key step in the generation of compound libraries for high-throughput screening or in structure-activity relationship (SAR) studies.[5][6] The core chemical transformation—the formation of a urea-type linkage at the morpholine nitrogen—is a fundamental reaction in organic synthesis. This guide focuses on one of the most direct and reliable methods to achieve this, providing a practical blueprint for its efficient preparation in a laboratory setting.
Synthesis Strategy and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound, breaks the C-N bond between the morpholine nitrogen and the carbonyl carbon. This approach identifies morpholine and a dimethylcarbamoyl source as the ideal starting materials. The most common and reactive source for the dimethylcarbamoyl moiety is dimethylcarbamoyl chloride.
Forward Synthesis: Nucleophilic Acyl Substitution
The chosen synthetic route involves the reaction of morpholine with dimethylcarbamoyl chloride. This is a classic example of nucleophilic acyl substitution.
-
Causality of Reagent Choice:
-
Morpholine: A readily available, inexpensive secondary amine that acts as the nucleophile.
-
Dimethylcarbamoyl Chloride: A highly reactive acyl chloride. The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack by the morpholine nitrogen.
-
Base (e.g., Sodium Hydroxide or Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the morpholine starting material (which would render it non-nucleophilic) and driving the reaction to completion. A biphasic system using aqueous sodium hydroxide (a Schotten-Baumann reaction) is an effective and simple method for this purpose.[7]
-
The reaction mechanism is outlined in the diagram below.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for amide bond formation and provides a reliable method for synthesizing the target compound.[7]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Morpholine | Reagent | Standard Supplier |
| Dimethylcarbamoyl Chloride | ≥98% | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Sodium Hydroxide (NaOH) | Pellets | Standard Supplier |
| Saturated Sodium Chloride (Brine) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Round-bottom flask, Magnetic stirrer, Dropping funnel, Separatory funnel, Rotary evaporator | N/A | Standard Lab Equipment |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (0.5 mol, 43.56 g) in a biphasic solvent system consisting of 300 mL of dichloromethane (DCM) and 300 mL of a 10% aqueous sodium hydroxide solution.[7]
-
Rationale: The biphasic system allows the organic reaction to proceed in the DCM layer while the aqueous NaOH layer immediately neutralizes the HCl byproduct as it forms.
-
-
Reagent Addition: Prepare a solution of dimethylcarbamoyl chloride (0.6 mol, 64.51 g) in 200 mL of DCM. Transfer this solution to a dropping funnel.
-
Add the dimethylcarbamoyl chloride solution dropwise to the vigorously stirring morpholine mixture over approximately 10-15 minutes.[7] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Rationale: Slow addition controls the reaction rate and prevents excessive heat generation. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3 hours to ensure the reaction goes to completion.[7] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the remaining aqueous layer once more with 100 mL of DCM to recover any residual product.[7]
-
Combine all organic layers.
-
Wash the combined organic phase twice with 100 mL portions of saturated sodium chloride solution (brine).[7]
-
Rationale: The brine wash helps to remove residual water and inorganic salts from the organic layer.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.[7]
Purification
The crude oily product can be purified by vacuum distillation. Collect the fraction boiling at 127-129 °C to obtain the pure this compound. A typical yield for this procedure is high, often exceeding 90%.[7]
Caption: Experimental workflow from reaction setup to final product characterization.
Characterization and Data
To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38952-61-3 | [1][3] |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Colorless Oil | [7] |
| Density | ~1.101 g/cm³ | |
| Boiling Point | 127-129 °C | [7] |
Spectroscopic Data
Structural confirmation is achieved through spectroscopic analysis. The expected data is as follows:
| Technique | Expected Data |
| ¹H-NMR (CDCl₃) | δ 3.54-3.57 (m, 4H), 3.08-3.11 (m, 4H), 2.72 (s, 6H) ppm[7] |
| ¹³C-NMR (CDCl₃) | δ 164.3, 66.3, 47.1, 38.0 ppm[7] |
| Mass Spec (MS) | [M+H]⁺ = 159.11 |
| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹) |
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of this compound. By explaining the rationale behind the chosen synthetic strategy and providing a clear, step-by-step protocol, researchers can confidently prepare this compound for use in drug discovery and other chemical research applications. The self-validating nature of the protocol, combined with the described analytical confirmation steps, ensures the production of high-purity material suitable for further investigation.
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Noe, M. C., et al. (2019). Discovery of a novel 3,4-dimethylcinnoline carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. Bioorganic & Medicinal Chemistry Letters, 29(21), 126678. [Link]
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Shu, Y., et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. [Link]
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N,N-Dimethylmorpholine-4-carboxamide: A Scaffolding Approach for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N,N-dimethylmorpholine-4-carboxamide (DMMC) is a synthetic carbamate that, while seemingly simple in its structure, represents a confluence of chemical attributes highly sought after in modern drug discovery. The inherent properties of the morpholine ring, combined with the reactivity of the carboxamide group, position this molecule and its analogues as promising candidates for a range of therapeutic applications. This guide provides a comprehensive overview of DMMC, from its fundamental chemical properties and synthesis to its potential applications as an antiviral agent, a modulator of nitric oxide signaling, and a versatile scaffold in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Detailed protocols and mechanistic insights are provided to empower researchers in their exploration of this promising chemical entity.
Introduction: The Emerging Significance of the Morpholine Carboxamide Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[3] When coupled with a carboxamide moiety, the resulting structure offers a versatile platform for generating diverse chemical libraries with a wide spectrum of biological activities.[4] this compound (DMMC) is a canonical example of this scaffold, and while its direct therapeutic applications are still under investigation, it serves as a valuable tool and starting point for drug discovery programs. This guide will delve into the known attributes of DMMC and the broader potential of the morpholine carboxamide class of molecules.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 38952-61-3 | [2] |
| Molecular Formula | C₇H₁₄N₂O₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 270.0±33.0°C at 760 mmHg | |
| Melting Point | 104-105°C | |
| SMILES | CN(C)C(=O)N1CCOCC1 |
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of morpholine with dimethylcarbamoyl chloride. The following is a general laboratory-scale procedure:
Materials:
-
Morpholine
-
Dimethylcarbamoyl chloride
-
Dichloromethane (DCM)
-
10% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve morpholine (0.5 mol) in a biphasic solvent system composed of dichloromethane (300 mL) and a 10% aqueous solution of sodium hydroxide (300 mL).
-
Addition of Reagent: While stirring the mixture vigorously, slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) dissolved in dichloromethane (200 mL) over a period of 10 minutes.
-
Reaction: Continue to stir the reaction mixture at room temperature for 3 hours.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (DCM) layer.
-
Workup - Extraction: Extract the aqueous layer with an additional 100 mL of dichloromethane to recover any remaining product.
-
Workup - Washing: Combine the organic layers and wash twice with 100 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude product by distillation, collecting the fraction at 127-129 °C to obtain this compound as a colorless oil with a typical yield of around 93%.
Diagram of Synthesis Workflow:
Caption: The use of the morpholine carboxamide scaffold in kinase inhibitor design.
Central Nervous System (CNS) Drug Discovery
The physicochemical properties of the morpholine ring make it particularly valuable in the design of CNS-active drugs. I[1][2]ts ability to improve solubility and permeability can facilitate the crossing of the blood-brain barrier. T[1][2]he morpholine carboxamide scaffold has been explored for the development of therapeutics for a variety of CNS disorders, including as receptor antagonists. F[4]or instance, analogues of N-benzylmorpholine-4-carboxamide have been investigated as potential treatments for CNS disorders.
[4]### 4. Application as an Analytical Reference Standard
Beyond its potential as a therapeutic scaffold, this compound serves a crucial role in the pharmaceutical industry as a fully characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Morpholine. Its applications in this context include:
-
Analytical Method Development: Establishing and optimizing analytical methods for the detection and quantification of morpholine and its derivatives.
-
Method Validation (AMV): Ensuring that analytical methods are accurate, precise, and reproducible.
-
Quality Control (QC): Monitoring the purity and identity of morpholine-containing APIs during synthesis and formulation.
This use underscores the importance of having well-characterized, high-purity small molecules for ensuring the quality and safety of pharmaceutical products.
Future Directions and Conclusion
This compound stands as a molecule of significant potential, bridging the gap between a simple synthetic building block and a lead scaffold for the development of novel therapeutics. The preliminary evidence of its antiviral and nitric oxide-modulating activities warrants further rigorous investigation to validate these claims and elucidate the underlying mechanisms.
For drug development professionals, the true value of DMMC may lie in its utility as a versatile scaffold. Its straightforward synthesis and the known benefits of the morpholine moiety in improving drug-like properties make it an excellent starting point for the design and synthesis of new chemical entities targeting a wide array of biological targets, from viral enzymes to kinases and CNS receptors. The continued exploration of DMMC and its analogues is poised to contribute significantly to the advancement of medicinal chemistry and the development of next-generation therapies.
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MDPI. RNA Polymerase I Is Uniquely Vulnerable to the Small-Molecule Inhibitor BMH-21. [Link]
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ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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An In-depth Technical Guide to the Functional Group Analysis of N,N-dimethylmorpholine-4-carboxamide
Prepared by: Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the functional groups present in N,N-dimethylmorpholine-4-carboxamide (C7H14N2O2).[1][2][3][4] As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of its structural components is paramount for predicting its reactivity, developing analytical methods, and ensuring its quality in research and development settings. This document outlines the theoretical basis and practical application of key analytical techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of this compound. The protocols described herein are designed to be self-validating, adhering to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[5][6][7][8][9]
Introduction: The Molecular Architecture of this compound
This compound is a distinct chemical entity featuring a morpholine ring N-acylated with a dimethylcarbamoyl group.[1] Its structure, governed by the universally recognized authority on chemical nomenclature, the International Union of Pure and Applied Chemistry (IUPAC), presents two key functional groups for analysis: a tertiary amide and a cyclic ether (morpholine ring) .[10][11][12][13][14] The molecule's chemical formula is C7H14N2O2, and it has a molecular weight of approximately 158.20 g/mol .[1][2]
A multi-faceted analytical approach is crucial for the complete characterization of this molecule. This guide will detail the application of spectroscopic and spectrometric techniques to probe the vibrational modes, electronic environments, and fragmentation patterns associated with its constituent functional groups.
Caption: Figure 1: 2D representation of this compound.
Spectroscopic Analysis: A Multi-Pronged Approach
A combination of analytical techniques is essential for a comprehensive functional group analysis. The following sections detail the expected outcomes from IR, NMR, and MS analyses.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a powerful tool for identifying the types of chemical bonds in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes are associated with the tertiary amide and the morpholine ring.
Key Functional Group Vibrations:
-
Tertiary Amide (C=O Stretch): The carbonyl group of the tertiary amide will exhibit a strong absorption band. Since tertiary amides cannot form hydrogen bonds with each other, the position of this band is largely independent of the physical state.[15] The expected range for the C=O stretch is between 1680-1630 cm⁻¹ .[15][16] This region is characteristic of the amide I band.[17][18]
-
Morpholine Ring (C-O-C Stretch): The ether linkage within the morpholine ring will produce a characteristic C-O-C stretching vibration. This is typically observed in the 1150-1085 cm⁻¹ region.
-
C-N Stretch: The various C-N bonds in the molecule will also have stretching vibrations, typically appearing in the fingerprint region of the spectrum.
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Tertiary Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |
| Morpholine Ring | C-O-C Stretch | 1150-1085 | Strong |
| N,N-dimethyl & Morpholine | C-H Stretch (Aliphatic) | 2950-2850 | Medium-Strong |
| Amide & Morpholine | C-N Stretch | 1250-1020 | Medium |
It is important to note that tertiary amides lack N-H bonds, so the characteristic N-H stretching and bending peaks seen in primary and secondary amides will be absent.[16] This absence is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum will reveal the different types of protons and their connectivity. The morpholine ring typically exhibits a distinct pattern.[19] The protons on the carbons adjacent to the oxygen will be deshielded and appear at a higher chemical shift compared to those adjacent to the nitrogen.[19][20]
-
Morpholine Protons (-O-CH₂-): These protons are expected to appear as a multiplet in the range of δ 3.6-3.8 ppm .
-
Morpholine Protons (-N-CH₂-): These protons will also be a multiplet, shifted slightly upfield to approximately δ 3.2-3.4 ppm . The methylene protons of the morpholine ring may appear as a broad signal due to rapid ring flipping, which can make the axial and equatorial protons nearly equivalent.[21]
-
N,N-dimethyl Protons (-N(CH₃)₂): The two methyl groups attached to the amide nitrogen will give a singlet at around δ 2.8-3.0 ppm . Due to restricted rotation around the amide C-N bond, it is possible for these two methyl groups to be chemically non-equivalent, potentially resulting in two separate singlets.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and will appear in the range of δ 165-175 ppm .
-
Morpholine Carbons (-O-CH₂-): The carbons adjacent to the oxygen atom are expected around δ 66-68 ppm .[22]
-
Morpholine Carbons (-N-CH₂-): The carbons adjacent to the nitrogen atom will be found at approximately δ 45-50 ppm .[22]
-
N,N-dimethyl Carbons (-N(CH₃)₂): The methyl carbons will appear in the upfield region, typically around δ 35-40 ppm .
Table 2: Predicted NMR Chemical Shifts for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C=O | - | 165-175 |
| -O-CH₂- | 3.6-3.8 (multiplet) | 66-68 |
| -N-CH₂- | 3.2-3.4 (multiplet) | 45-50 |
| -N(CH₃)₂ | 2.8-3.0 (singlet) | 35-40 |
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.[23]
Expected Fragmentation:
Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to produce a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 158 or 159, respectively. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO).[24][25][26]
-
α-Cleavage: A primary fragmentation will likely be the cleavage of the bond between the morpholine nitrogen and the carbonyl carbon. This would result in two major fragment ions:
-
The dimethylcarbamoyl cation, [CON(CH₃)₂]⁺, with an m/z of 72 .
-
The morpholine radical cation, [C₄H₈NO]⁺, with an m/z of 86 .
-
-
McLafferty Rearrangement: While less common for this specific structure due to the lack of a γ-hydrogen on an alkyl chain attached to the carbonyl, it's a fragmentation pattern to consider for other amides.[23][27]
Caption: Figure 2: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following are generalized procedures that should be adapted based on available instrumentation and specific sample requirements, in accordance with Good Laboratory Practice (GLP).[7][8]
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
If the sample is a liquid, a thin film can be prepared by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform baseline correction and peak picking.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the tertiary amide and ether functional groups as detailed in Table 1.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the TMS signal (δ 0.00 ppm).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts and coupling patterns to assign signals to the corresponding protons and carbons as outlined in Table 2.
-
Protocol: Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions as described in section 2.3.
-
Caption: Figure 3: A workflow for the comprehensive functional group analysis.
Conclusion
The functional group analysis of this compound is reliably achieved through the synergistic application of IR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of the key tertiary amide and ether functionalities. NMR spectroscopy provides a detailed map of the proton and carbon environments, confirming the connectivity of the atoms. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. By following validated protocols and employing a multi-technique approach, researchers and scientists can confidently elucidate and confirm the structure of this compound, ensuring the quality and integrity of their work in drug development and other scientific endeavors.
References
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
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Navigating the Safety Landscape of N,N-dimethylmorpholine-4-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethylmorpholine-4-carboxamide is a versatile heterocyclic compound with growing interest in medicinal chemistry and drug discovery. Its unique structural features, incorporating a morpholine ring and a carboxamide functional group, make it a valuable scaffold in the synthesis of novel therapeutic agents, particularly in the realms of neurodegenerative diseases and oncology.[1][2] As the use of this compound becomes more prevalent in research and development, a comprehensive understanding of its safety profile and proper handling procedures is paramount. This technical guide provides an in-depth analysis of the known and inferred safety considerations, handling protocols, and emergency procedures for this compound, drawing upon data from supplier safety data sheets, regulatory guidelines, and toxicological information on structurally related compounds. The objective is to equip researchers and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties: The Foundation of Safe Handling
A thorough understanding of a chemical's physical and chemical properties is the cornerstone of its safe handling and use. These properties dictate its potential hazards and inform the selection of appropriate storage conditions, personal protective equipment, and emergency response measures.
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [3][4][5] |
| Molecular Formula | C₇H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 158.20 g/mol | [3][4] |
| Appearance | Colorless oily form | [6] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | |
| Melting Point | 104-105°C | |
| Storage Temperature | 10°C - 25°C (Room Temperature) | [7] |
| Solubility | Miscible with water and most common organic solvents (inferred from N,N-dimethylformamide) |
Hazard Identification and Toxicological Profile: A Data-Driven Assessment
While specific toxicological data for this compound is limited, information from safety data sheets and the known hazards of the structurally related solvent, N,N-dimethylformamide (DMF), provide a basis for a cautious approach.
GHS Classification
According to available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
Toxicological Insights from N,N-dimethylformamide (DMF)
Given the structural similarity, it is prudent to consider the well-documented toxicological profile of N,N-dimethylformamide (DMF) as a potential indicator of the hazards associated with this compound.
-
Hepatotoxicity: Acute and chronic exposure to DMF is known to cause liver damage in both humans and animals, with symptoms including abdominal pain, jaundice, and elevated liver enzymes.[8]
-
Reproductive and Developmental Toxicity: Studies on DMF have indicated potential reproductive and developmental toxicity.[9]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified DMF as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and sufficient evidence in experimental animals.[9] Long-term inhalation exposure to DMF has been shown to increase the incidence of liver tumors in rats and mice.[4] Furthermore, studies on the related compound N-nitroso-2,6-dimethylmorpholine have demonstrated its carcinogenic effects in hamsters, highlighting the potential for nitrosamine impurities or metabolites to pose a significant health risk.[10]
It is crucial to emphasize that these data are for a related compound and should be used to inform a conservative risk assessment until specific toxicological data for this compound becomes available.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The hierarchy of controls, a fundamental principle of industrial hygiene, prioritizes the use of engineering and administrative controls to minimize exposure to hazardous chemicals. Personal Protective Equipment (PPE) serves as the final line of defense.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing skin and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.
-
Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Caption: Decision tree for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collect: Carefully collect the absorbed material and contaminated debris into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. Collect all decontamination materials for proper disposal.
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [1]
Research Applications and Considerations
This compound and its analogs are of significant interest in drug discovery. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, including their solubility and brain permeability. [10]Carboxamide derivatives, in general, are explored for a wide range of biological activities, including anti-inflammatory and antibacterial properties. [2]Specifically, morpholine-based compounds are being investigated as inhibitors of enzymes implicated in neurodegenerative diseases and as potential anticancer agents. [1][15][16]Researchers working with these compounds should be aware of their potential biological activity and handle them with the appropriate precautions for pharmacologically active substances.
Conclusion
This compound is a valuable tool in the arsenal of medicinal chemists and drug development professionals. However, its safe use requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. While specific toxicological data for this compound is not yet fully available, a conservative approach informed by its GHS classification and the known hazards of structurally related compounds like DMF is essential. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established safe handling and emergency procedures, researchers can effectively mitigate the risks associated with this promising chemical and continue to explore its therapeutic potential.
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N,N-dimethylmorpholine-4-carboxamide theoretical properties
An In-depth Technical Guide to the Theoretical Properties of N,N-dimethylmorpholine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a tertiary amide derivative of the morpholine heterocycle, is a compound of significant interest in chemical synthesis and drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical properties, such as solubility and metabolic stability, of drug candidates.[1] The addition of the N,N-dimethylcarboxamide moiety introduces a polar, aprotic functional group that further modulates the molecule's electronic and steric profile.
This technical guide provides an in-depth exploration of the theoretical properties of this compound. By integrating foundational chemical principles with computational insights, we aim to provide researchers with a comprehensive understanding of its molecular structure, physicochemical characteristics, and predicted reactivity. This document is designed to serve as a valuable resource for anticipating the compound's behavior in both synthetic and biological contexts.
Molecular Structure and Conformational Analysis
The fundamental identity of this compound is established by its molecular formula and weight.
| Property | Value | Source |
| CAS Number | 38952-61-3 | [2][3] |
| Molecular Formula | C₇H₁₄N₂O₂ | [2][3][4] |
| Molecular Weight | 158.20 g/mol | [2][3][4] |
| Exact Mass | 158.105527694 Da | [3] |
Key Structural Features
The molecule is composed of two key functional units: a saturated morpholine ring and a tertiary carboxamide group attached to the morpholine nitrogen.
-
Morpholine Ring: The morpholine ring typically adopts a stable chair conformation to minimize steric strain. The presence of the oxygen atom and the nitrogen atom at positions 1 and 4, respectively, influences the ring's electronic properties and its ability to engage in hydrogen bonding as an acceptor.
-
Amide Group: As a tertiary amide, the nitrogen atom is bonded to the carbonyl carbon and two methyl groups. A critical theoretical property of amides is the resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[5][6] This resonance imparts a significant partial double bond character to the C-N bond, resulting in a planar geometry for the O=C-N unit and restricted rotation around this bond.[5] This planarity is a key determinant of the molecule's overall three-dimensional shape and interaction profile.
Detailed Methodology
-
Reaction Setup: In a suitable reaction vessel, dissolve morpholine (1.0 eq) in a solvent mixture of dichloromethane (DCM) and 10% aqueous sodium hydroxide solution. [7]The biphasic system and the base serve to neutralize the HCl byproduct generated during the reaction.
-
Reagent Addition: While stirring, slowly add a solution of dimethylcarbamoyl chloride (1.2 eq) in DCM to the morpholine solution over approximately 10 minutes. [7]3. Reaction: Allow the mixture to stir at room temperature for 3 hours to ensure the reaction goes to completion. [7]4. Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Back-extract the aqueous layer with a fresh portion of DCM to recover any residual product. [7]5. Washing: Combine all organic phases and wash them sequentially with saturated sodium chloride solution (brine) to remove water-soluble impurities. [7]6. Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product. [7]7. Purification (if necessary): The product can be further purified by distillation or recrystallization to achieve high purity. [7]
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2A), and May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). [8]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [8] Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Avoid breathing dust, fumes, or vapors. [8]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Wash hands thoroughly after handling. [8]* Store in a tightly sealed container in a dry, cool place. [4]
Conclusion
This compound is a molecule with well-defined theoretical properties rooted in the interplay between its morpholine ring and tertiary amide group. Its hydrophilic nature, predicted spectroscopic signatures, and chemical stability are direct consequences of its structure. The computational and theoretical data presented in this guide provide a robust framework for researchers to understand and predict the behavior of this compound, facilitating its application in synthetic chemistry and as a building block in the development of novel therapeutics.
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[2]Axios Research. This compound - CAS - 38952-61-3. [8]AK Scientific, Inc. This compound Safety Data Sheet. [3]PubChem. This compound | C7H14N2O2 | CID 3411496. Biosynth. This compound | 38952-61-3 | FD141128. [4]ChemBK. This compound - Physico-chemical Properties. Crysdot LLC. This compound. [9]Pharmaffiliates. This compound | CAS No : 38952-61-3. [10]Benchchem. The Physicochemical Landscape of Morpholine-4-carboxamide: A Technical Guide. Thoreauchem. This compound | 38952-61-3. [11]Spectrum Chemical. SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE. [12]Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylformamide. PubChem. Morpholine-4-carboxamide | C5H10N2O2 | CID 75088. [13]Biosolve Shop. Safety data sheet - N,N-dimethylformamide. [7]ChemicalBook. This compound | 38952-61-3. [1]Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [14]Bakowies, D., & Kollman, P. A. (1999). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. Journal of the American Chemical Society. [15]IARC Publications. Morpholine. [16]001CHEMICAL. This compound | CAS No. 38952-61-3. Chemistry LibreTexts. Physical Properties of Amides. [17]Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [5]Chemistry For Everyone. (2022). What Are The Properties Of Amides? YouTube. [18]Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [19]Diplomata Comercial. Amides chemical properties: Understanding Their Significance. [6]Wikipedia. Amide. [20]Muathen, H. A. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. [21]Wilson, D. T., et al. (2022). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. Pharmaceuticals. [22]Atwell, G. J., et al. (1997). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry. [23]Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [24]Le, T. C., et al. (2023). Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. Digital Discovery.
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Methodological & Application
Application Notes and Protocols: The Use of Morpholine-Based Solvents in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Solvents in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide research and therapeutic development, enabling the efficient construction of complex peptide sequences.[1] Historically, the field has relied heavily on polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2][3] These solvents are favored for their excellent resin-swelling properties and their ability to dissolve a wide range of reagents.[4] However, increasing regulatory scrutiny has cast a spotlight on their significant drawbacks. Both DMF and NMP are classified as substances of very high concern due to their reproductive toxicity, compelling the scientific community to seek safer, more sustainable alternatives.[2][5]
This shift towards "green chemistry" has spurred the investigation of new solvent systems that can match the performance of traditional solvents without their associated hazards.[3][5] Among the promising candidates, a class of morpholine-based compounds has emerged. This guide focuses on N-Formylmorpholine (NFM) , a morpholine derivative that has been successfully evaluated as a green solvent for SPPS.[6] We will explore its properties, provide detailed protocols for its application, and discuss its performance.
Additionally, we will introduce N,N-dimethylmorpholine-4-carboxamide (DMMCA) , a structurally similar compound. While its application in SPPS is not yet documented in peer-reviewed literature, its properties suggest it may be a candidate for future investigation in the ongoing quest for safer and more sustainable peptide synthesis.
The Rise of Morpholine-Based Solvents: A Comparative Overview
The ideal SPPS solvent must fulfill several critical functions: effectively swell the polymer resin support, fully dissolve amino acid derivatives and coupling reagents, and efficiently wash away excess reagents and by-products.[4] N-Formylmorpholine has demonstrated its capability in these areas, positioning it as a viable replacement for DMF.
Chemical Structures
To understand their functional similarities and differences, let's examine the structures of NFM and its related compound DMMCA.
Caption: Chemical structures of N-Formylmorpholine (NFM) and this compound (DMMCA).
Physico-Chemical and Safety Properties
A direct comparison highlights why these morpholine-based solvents are attractive alternatives to traditional SPPS solvents. NFM, in particular, offers a significantly improved safety profile over DMF and NMP.
| Property | N-Formylmorpholine (NFM) | This compound (DMMCA) | N,N-dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) |
| Formula | C₅H₉NO₂ | C₇H₁₄N₂O₂ | C₃H₇NO | C₅H₉NO |
| Molar Mass | 115.13 g/mol [7] | 158.20 g/mol | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 239 °C | 270 °C | 153 °C | 202 °C |
| Melting Point | 21 °C | 104-105 °C | -61 °C | -24 °C |
| Density | 1.145 g/cm³ | 1.101 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ |
| Toxicity | Skin/eye irritant[7] | Harmful if swallowed | Reproductive toxin, CMR | Reproductive toxin, CMR |
*CMR: Carcinogenic, Mutagenic, or toxic for Reproduction
Core Workflow: Fmoc-SPPS
The following diagram illustrates the fundamental cycle of Solid-Phase Peptide Synthesis using the Fmoc/tBu strategy. This workflow remains consistent regardless of the solvent used, though solvent choice critically impacts the efficiency of each step.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols for SPPS using N-Formylmorpholine (NFM)
The following protocols are adapted from standard Fmoc-SPPS procedures, substituting traditional solvents with NFM.[6][8] It is crucial to note that NFM has a melting point of 21°C and may solidify at cool room temperatures; it should be gently warmed to a liquid state before use.
Protocol 1: Resin Swelling
Causality: Proper swelling of the polymer resin is paramount for successful SPPS. It uncoils the polymer chains, making the reactive sites (e.g., amine groups on a Rink Amide resin) accessible to reagents. Inadequate swelling is a primary cause of failed or low-yield syntheses.[9] NFM has been shown to be an effective solvent for swelling polystyrene-based resins.[8]
Methodology:
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a suitable SPPS reaction vessel.[10]
-
Add NFM (approx. 10 mL per gram of resin) to the vessel.
-
Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) for at least 1 hour at room temperature.
-
After swelling, drain the solvent by filtration. The resin is now ready for the first deprotection or coupling step.
Protocol 2: Fmoc Group Deprotection
Causality: The Fmoc protecting group on the N-terminus of the growing peptide chain must be removed to allow for the coupling of the next amino acid. This is achieved using a basic solution. Piperidine is the standard base, and its efficacy is maintained in an NFM solution.
Methodology:
-
To the swelled and solvent-drained resin, add a 20% (v/v) solution of piperidine in NFM. Use enough solution to fully cover the resin (approx. 5 mL for a 100 mg synthesis).
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add a fresh portion of 20% piperidine in NFM and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
Protocol 3: Washing Steps
Causality: Washing is a critical and repetitive step in SPPS. Its purpose is to completely remove all excess reagents and soluble by-products from the previous step (deprotection or coupling) to prevent their interference with subsequent reactions. The solvent must effectively solvate these materials without shrinking the resin.
Methodology:
-
After draining the previous solution (deprotection or coupling), add NFM (5-10 mL) to the resin.
-
Agitate for 30-60 seconds, then drain the solvent.
-
Repeat this wash cycle 5-7 times to ensure complete removal of residual reagents.
Protocol 4: Amino Acid Coupling
Causality: This is the core peptide-bond-forming reaction. An activated Fmoc-protected amino acid is coupled to the newly freed N-terminal amine on the resin-bound peptide. The solvent must dissolve the amino acid, the activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA), and facilitate their diffusion into the swollen resin beads. Studies have shown good solubility for amino acids and coupling reagents in NFM.[8]
Methodology:
-
In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-amino acid (4 equivalents, 0.4 mmol)
-
An aminium-based activator like HBTU or HATU (3.9 equivalents, 0.39 mmol)
-
A base such as N,N-diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol)
-
Dissolve these components in a minimal amount of NFM (approx. 2-3 mL).
-
-
Add the activation solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be optimized depending on the specific amino acids being coupled.
-
After the coupling is complete, drain the solution and proceed to the washing steps (Protocol 3).
A Note on this compound (DMMCA)
DMMCA shares the core morpholine structure with NFM and possesses a similarly high boiling point and polarity, making it an intriguing theoretical candidate for SPPS. Its higher melting point is a practical consideration. However, to date, there is a lack of published, peer-reviewed studies evaluating its performance in key SPPS parameters such as:
-
Resin swelling efficiency across different resin types (Polystyrene, PEG).
-
Solubility of a comprehensive panel of Fmoc-amino acids and common coupling reagents.
-
Performance in the synthesis of known "difficult sequences" prone to aggregation.
-
Impact on side reactions like racemization or aspartimide formation compared to DMF or NFM.
Therefore, while DMMCA fits the profile of a potentially "greener" solvent, its use in SPPS would require rigorous validation. Researchers interested in exploring novel green solvents are encouraged to perform initial screening studies on these parameters to establish its viability.
Safety and Handling
As a responsible laboratory practice, always consult the latest Safety Data Sheet (SDS) for any chemical before use.
-
N-Formylmorpholine (NFM): Classified as a skin and eye irritant.[7] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated chemical fume hood.
-
This compound (DMMCA): Classified as harmful if swallowed. Standard PPE and handling in a fume hood are required.
Conclusion and Future Outlook
The transition away from hazardous solvents like DMF and NMP in solid-phase peptide synthesis is no longer an option but a necessity driven by both regulatory action and a commitment to sustainable science.[5] N-Formylmorpholine has emerged as a well-studied and viable green alternative, demonstrating the required properties for effective resin swelling, reagent dissolution, and washing.[6] By adopting protocols such as those detailed here, research and production labs can significantly reduce their reliance on reprotoxic solvents without compromising the synthesis process.
The exploration of other morpholine-based solvents, including this compound, represents an exciting frontier. Further investigation is required to validate their performance and expand the toolkit of green solvents available to the peptide chemist. This ongoing research will be crucial in building a safer and more environmentally responsible future for peptide science.
References
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Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). Wordpress. Retrieved January 12, 2026, from [Link]
-
Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023, December 12). Gyros Protein Technologies. Retrieved January 12, 2026, from [Link]
-
Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 153-164. Retrieved January 12, 2026, from [Link]
- Larsen, B. D., et al. (2021). Solid phase synthesis of acylated peptides. U.S. Patent No. 11,186,608 B2. Washington, DC: U.S. Patent and Trademark Office.
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Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
North, M., & Watson, A. J. B. (2019). Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space. Chemistry – A European Journal, 25(20), 5238-5245. Retrieved January 12, 2026, from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Di Gioia, M. L., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Pharmaceutics, 15(6), 1773. Retrieved January 12, 2026, from [Link]
- Giraud, M., et al. (2009). Method of peptide synthesis. U.S. Patent Application No. 12/301,368.
- Albericio, F., et al. (2002). Solid phase peptide synthesis method. European Patent No. EP1179537A1.
-
Collins, J. M., & Jensen, K. F. (2014). SOLID PHASE PEPTIDE SYNTHESIS. European Patent No. EP 2970374 B1. Retrieved January 12, 2026, from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved January 12, 2026, from [Link]
-
Pentelute, B. L., & Hartrampf, N. (2023). Methods and systems for solid phase peptide synthesis. U.S. Patent No. 11,585,860. Retrieved January 12, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved January 12, 2026, from [Link]
-
Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 12, 2026, from [Link]
-
Cross, T. A., & Opella, S. J. (1988). Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. Journal of the American Chemical Society, 110(23), 7800-7806. Retrieved January 12, 2026, from [Link]
-
N-Formylmorpholine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Doti, N., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 734. Retrieved January 12, 2026, from [Link]
-
Byrne, L., & Connon, S. J. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science, 25(3), e3139. Retrieved January 12, 2026, from [Link]
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. Retrieved January 12, 2026, from [Link]
-
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. Retrieved January 12, 2026, from [Link]
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-8. Retrieved January 12, 2026, from [Link]
-
North, M., & Watson, A. J. B. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. ChemistryOpen, 9(4), 431-440. Retrieved January 12, 2026, from [Link]
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Swelling of polystyrene and polyethylene glycol resins in PolarClean. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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SYNTHESIS NOTES. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
-
Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid‐phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Retrieved January 12, 2026, from [Link]
-
N-Formylmorpholine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols: The Evolving Role of Morpholine Scaffolds in Peptide Synthesis
A Senior Application Scientist's Guide to N,N-dimethylmorpholine-4-carboxamide and its Progeny in Coupling Chemistry
Introduction: Re-examining this compound
In the field of synthetic chemistry, particularly in the intricate process of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and chiral integrity. Your inquiry into this compound (DMMC) as a coupling reagent is insightful, as it touches upon a chemical scaffold—the morpholine ring—that has become increasingly important in the design of modern, high-performance reagents.
A thorough review of the scientific literature indicates that this compound itself is not employed as a primary coupling reagent for amide bond formation. Its documented applications are found in other domains, such as its potential antiviral and insecticidal properties. However, its significance in coupling chemistry is profound, albeit indirect. DMMC serves as a crucial urea precursor for the synthesis of a new generation of highly efficient uronium-type coupling reagents.[1][2][3] The incorporation of the morpholine moiety, as derived from DMMC, imparts superior properties to these advanced reagents, including enhanced solubility and stability.[1][2][4]
This guide, therefore, will first briefly cover the synthesis of DMMC and then pivot to a comprehensive examination of its direct descendant, COMBU , a third-generation uronium-type coupling reagent. We will explore its mechanism, advantages, and provide detailed protocols for its application, thereby offering a state-of-the-art perspective on how the morpholine scaffold has been leveraged to overcome challenges in modern peptide synthesis.
Part 1: Synthesis of the Precursor: this compound (DMMC)
The synthesis of DMMC is a straightforward process, typically achieved by the reaction of morpholine with dimethylcarbamoyl chloride in a biphasic system. This reaction lays the foundation for creating more complex coupling agents.
Protocol 1: Synthesis of this compound
-
Reaction Setup: Dissolve morpholine (0.5 mol) in a mixture of dichloromethane (DCM, 300 mL) and a 10% aqueous solution of sodium hydroxide (300 mL).
-
Reagent Addition: While stirring vigorously, slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in DCM (200 mL) to the reaction mixture over a period of 10 minutes.
-
Reaction: Continue stirring the mixture at room temperature for 3 hours.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with an additional 100 mL of DCM.
-
Combine the organic layers and wash twice with a saturated sodium chloride solution (2 x 100 mL).
-
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Purify by distillation to obtain this compound as a colorless oil.
This urea derivative is the key building block for creating advanced immonium and uronium salts.[1][2]
Part 2: COMBU - A Third-Generation Uronium Coupling Reagent
The limitations of early coupling reagents, such as the potential for racemization with carbodiimides and the explosive hazard associated with benzotriazole-based additives like HOBt, have driven the development of safer and more efficient alternatives.[4][5][6] COMBU, or (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino)morpholinomethylene))methanaminium hexafluorophosphate, is a prime example of this evolution, directly leveraging the DMMC scaffold.
Chemical Properties of COMBU
| Property | Description |
| Chemical Formula | C₁₃H₂₂FN₂O₄P |
| Appearance | Crystalline solid |
| Key Features | Uronium salt derived from OxymaPure and a morpholine-based carbocation. The morpholino group enhances solubility and stability.[4][6][7] |
| Safety Profile | Non-explosive and has a reduced allergenic potential compared to benzotriazole-based reagents (e.g., HATU, HBTU).[4][6] |
Mechanism of Action
The efficacy of COMBU lies in its rapid and efficient activation of carboxylic acids. As a uronium salt (O-form), it is inherently more reactive than aminium salt counterparts like HBTU (N-form).[6] The activation process proceeds as follows:
-
The carboxylate group of the N-protected amino acid attacks the electrophilic carbon of the COMBU reagent.
-
This leads to the formation of a highly reactive Oxyma-ester intermediate.
-
The amino group of the incoming amino acid or peptide then attacks the activated ester, forming the desired peptide bond.
-
The by-products, including the morpholine urea and Oxyma, are highly soluble in common solvents like DMF, facilitating their removal during washing steps.[4]
Caption: Standard workflow for an SPPS coupling cycle using COMBU.
Step-by-Step Methodology:
-
Resin Preparation: Following Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 times) to remove residual piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and COMBU (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) to the solution. Allow the solution to pre-activate for 1-2 minutes. A color change may be observed, indicating activation.
-
Coupling Reaction: Add the activation solution to the washed peptide-resin. Agitate the mixture gently at room temperature for 30-60 minutes. For sterically hindered amino acids (e.g., Aib), a double coupling or extended reaction time (up to 2 hours) may be beneficial.
-
Post-Coupling Wash: After the coupling period, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble by-products.
-
Monitoring (Optional): A small sample of resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
-
Proceed to Deprotection: The resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.
Part 4: Safety and Handling
While COMBU offers a superior safety profile to benzotriazole-based reagents, standard laboratory safety practices must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle COMBU in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store COMBU in a tightly sealed container in a cool, dry place, away from moisture.
Conclusion
While this compound is not a direct coupling reagent, its chemical structure is foundational to the development of advanced reagents that address critical needs in modern peptide synthesis. Its derivative, COMBU, exemplifies this progress, offering researchers a highly soluble, stable, safe, and efficient tool for the construction of complex peptides. By understanding the evolution from simple scaffolds like DMMC to sophisticated reagents like COMBU, scientists are better equipped to select the optimal tools for their synthetic challenges, ultimately advancing research in chemistry, biology, and drug development.
References
-
El-Faham, A., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(11), 18953-18965. [Link]
-
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. [Link]
-
Subirós-Funosas, R., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. ResearchGate. [Link]
-
Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(S2), 93. [Link]
-
Chantell, K., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(2), 120-126. [Link]
-
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. ACS Publications. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Application Notes & Protocols: Navigating Amide Bond Formation with Morpholine Derivatives and Chloroamidinium Reagents
Abstract: This technical guide addresses the complexities of amide bond formation, a cornerstone of chemical synthesis in pharmaceutical and materials science. It begins by clarifying the roles of morpholine-containing compounds in this context, specifically addressing a common point of confusion regarding N,N-dimethylmorpholine-4-carboxamide. While this compound is not a documented reagent for coupling carboxylic acids and amines, the morpholine scaffold is central to related applications, such as the use of N-acyl morpholines as stable acylating intermediates and N-methylmorpholine (NMM) as a critical base. The primary focus of this guide then pivots to a potent and versatile coupling reagent often abbreviated as DMC: 2-Chloro-1,3-dimethylimidazolinium chloride . We provide an in-depth analysis of its mechanism, practical advantages over traditional reagents like dicyclohexylcarbodiimide (DCC), detailed experimental protocols, and performance data to equip researchers with the expertise to effectively utilize this modern synthetic tool.
Introduction: Clarifying the Role of Morpholine Derivatives in Synthesis
The synthesis of the amide bond is arguably the most frequent reaction in drug discovery and medicinal chemistry. This prevalence has driven the development of a vast arsenal of coupling reagents and methodologies. Within this landscape, it is crucial to distinguish between the different roles that specific chemical structures play.
A query regarding the use of This compound (CAS 38952-61-3) for amide bond formation necessitates an important clarification. Based on a thorough review of scientific literature, this specific compound is not employed as a coupling reagent for activating carboxylic acids to react with amines. Its documented applications are primarily in unrelated fields, including as an antiviral or insecticidal agent.
The confusion likely arises from three related areas where the morpholine moiety or similar nomenclature is prominent in organic synthesis:
-
N-Acyl Morpholines as Acylating Intermediates: Morpholine amides (a carboxylic acid coupled to a morpholine nitrogen) are stable, often crystalline solids used as effective acylating agents for synthesizing ketones and aldehydes from organometallic reagents. Their unique stability prevents the common problem of over-addition that plagues more reactive acylating agents like acyl chlorides[1][2]. Their function, however, is to provide the acyl group, not to couple a separate acid and amine.
-
N-Methylmorpholine (NMM) as a Tertiary Base: NMM is a widely used non-nucleophilic organic base in peptide synthesis and other amide coupling reactions. Its primary role is to neutralize the hydrochloride or trifluoroacetate salts of amine components, liberating the free amine for nucleophilic attack. It also acts as a proton scavenger for acid byproducts generated during the reaction. It is a critical auxiliary component, not the primary activating reagent[3][4][5].
-
The "DMC" Acronym Ambiguity: The abbreviation DMC is commonly used in the literature to refer to 2-Chloro-1,3-dimethylimidazolinium chloride , a highly effective coupling reagent[6]. This chloroamidinium salt serves as a powerful dehydrating agent to facilitate amide bond formation and is a modern alternative to classic carbodiimides.
This guide will therefore focus on the scientifically established and synthetically powerful reagent, 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) , providing the detailed protocols and mechanistic insights relevant to researchers seeking advanced methods for amide bond formation.
2-Chloro-1,3-dimethylimidazolinium chloride (DMC): A Superior Alternative to Classical Reagents
DMC (CAS 37091-73-9) has emerged as a formidable dehydrating agent for a variety of chemical transformations, most notably for the synthesis of esters and amides. It offers significant advantages over traditional reagents like DCC, particularly concerning reactivity and ease of purification[6].
Mechanism of Action
The efficacy of DMC lies in its ability to readily activate a carboxylic acid, converting the hydroxyl group into an excellent leaving group. The reaction proceeds through a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine.
The generally accepted mechanism involves the following steps:
-
Activation of the Carboxylic Acid: The carboxylate anion attacks the electrophilic C2 carbon of the DMC salt, displacing the chloride ion.
-
Formation of the Active Intermediate: This initial attack forms a highly reactive O-acyl-dimethylimidazolidinium intermediate. This intermediate is functionally an activated ester.
-
Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the activated intermediate.
-
Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing 1,3-dimethyl-2-imidazolidinone (DMI) as a water-soluble byproduct[6][7]. The ease of removing this byproduct via a simple aqueous wash constitutes a major practical advantage over DCC, which produces the often-insoluble dicyclohexylurea (DCU).
}
DMC-mediated activation and coupling workflow.
Advantages in Drug Development and Synthesis
-
High Reactivity: DMC is often more powerful than DCC, enabling the coupling of sterically hindered acids or electron-deficient amines where other reagents may fail[6].
-
Mild, Neutral Conditions: Reactions are typically run at room temperature under nearly neutral conditions, preserving sensitive functional groups and minimizing racemization of chiral centers[7].
-
Simplified Workup: The primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is soluble in water, allowing for easy removal by aqueous extraction. This contrasts sharply with the filtration often required to remove the insoluble DCU byproduct from DCC-mediated reactions[6].
-
Cost-Effectiveness and Safety: DMC can be prepared from inexpensive starting materials and is considered to have a better safety profile than DCC, which is a known skin irritant[6].
Performance Data
The following table summarizes representative yields for the amidation of various carboxylic acids and amines using a chloroimidazolium-based coupling reagent, demonstrating the broad applicability of this method.
| Carboxylic Acid Substrate | Amine Substrate | Base | Solvent | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Benzylamine | NEt₃ | 1,4-Dioxane | 97 | [7] |
| Phenylacetic acid | Aniline | NEt₃ | 1,4-Dioxane | 93 | [7] |
| Benzoic acid | Morpholine | NEt₃ | 1,4-Dioxane | 98 | [7] |
| Boc-Gly-OH | H-Phe-OMe | NEt₃ | 1,4-Dioxane | 94 | [7] |
| Cinnamic acid | Benzylamine | NEt₃ | 1,4-Dioxane | 96 | [7] |
| 4-Methoxybenzoic acid | Cyclohexylamine | NEt₃ | 1,4-Dioxane | 95 | [7] |
Table 1: Representative yields for amide synthesis using a 2-chloroimidazolium chloride coupling reagent. Conditions typically involve stirring at 25 °C. Data synthesized from published reports.[7]
Experimental Protocols
General Protocol for Solution-Phase Amide Synthesis using DMC
This protocol provides a general method for the coupling of a carboxylic acid and a primary or secondary amine in a solution phase.
}
Step-by-step protocol for DMC coupling.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.2 eq)
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (1.2 eq)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.4 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Dichloromethane (DCM), or Acetonitrile (ACN))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 eq) and the amine (0.24 mmol, 1.2 eq).
-
Dissolution: Dissolve the starting materials in 2 mL of the chosen anhydrous solvent (e.g., 1,4-Dioxane).
-
Reagent Addition: To the stirring solution, add 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (40.6 mg, 0.24 mmol, 1.2 eq) as a solid.
-
Base Addition: Add triethylamine (67 µL, 0.48 mmol, 2.4 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature (approx. 25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-6 hours.
-
Workup: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove excess amine/base), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.
The Essential Role of N-Methylmorpholine (NMM) as a Base
While not a coupling reagent itself, N-methylmorpholine (NMM) is a cornerstone of modern peptide synthesis. Its function as a moderately hindered, non-nucleophilic tertiary amine makes it an ideal choice for in situ neutralization protocols[8]. In solid-phase peptide synthesis (SPPS), for instance, after the Fmoc protecting group is removed with piperidine, the newly exposed N-terminal amine exists as a salt. Before the next amino acid can be coupled, this salt must be neutralized to the free amine. NMM is often preferred over other bases like DIPEA in certain applications to minimize side reactions or racemization[3][5].
Conclusion
While this compound is not a reagent for amide bond formation, the exploration of this topic highlights critical nuances in synthetic organic chemistry. Understanding the distinct roles of related compounds—such as N-acyl morpholines as acylating agents and N-methylmorpholine as a base—is essential for precise experimental design. For researchers seeking a powerful, efficient, and practical method for constructing amide bonds, 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) represents a premier choice. Its high reactivity, mild reaction conditions, and the water-solubility of its byproduct offer clear advantages over classical methods, making it an invaluable tool for the synthesis of complex molecules, peptides, and pharmaceutical intermediates.
References
-
Han, J., Sun, Y., Wang, Z., Huang, Q., Zhu, J., Wang, Y., Zhong, L., & Wang, Q. (2020). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect, 5(16), 4975-4979. Available at: [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis. ResearchGate. Available at: [Link]
-
McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]
-
Chen, F. M., Lee, Y., Steinauer, R., & Benoitin, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Montgomery, S. L., & Moody, T. S. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3734-3752. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Ghosez, L., & De la Hoz, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(17), 2641-2657. Available at: [Link]
-
Han, J., et al. (2020). Plausible mechanism for amide bond formation. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Isobe, T., & Ishikawa, T. (1999). 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. The Journal of Organic Chemistry, 64(19), 6984-6988. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 38952-61-3 | Product Name : this compound. Available at: [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
Sources
Application Notes & Protocols: N,N-dimethylmorpholine-4-carboxamide (DMC) in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the application of N,N-dimethylmorpholine-4-carboxamide (DMC). We will explore its properties as a promising green solvent and its utility in the synthesis of high-value agrochemical compounds, particularly carboxamide fungicides. Detailed protocols, mechanistic insights, and safety considerations are presented to facilitate its adoption in both research and development settings.
Introduction: The Emerging Role of DMC in Green Agrochemical Synthesis
The agrochemical industry is under increasing pressure to adopt more sustainable and environmentally benign manufacturing processes. A key aspect of this "green chemistry" evolution is the replacement of hazardous solvents with safer, more effective alternatives.[1][2] this compound (DMC), a polar aprotic solvent, is emerging as a compelling candidate to replace traditional solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which face growing regulatory scrutiny due to their reproductive toxicity.[1][3]
DMC's molecular structure, featuring a morpholine ring and a dimethylcarbamoyl group, imparts a unique combination of high polarity, water miscibility, and chemical stability, making it an excellent medium for a variety of organic transformations relevant to agrochemical synthesis.[4][5] This guide will delve into the practical applications of DMC, with a focus on its use in the synthesis of carboxamide-based active ingredients.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application in synthesis. DMC possesses a favorable profile for a versatile reaction solvent.
| Property | Value | Source |
| CAS Number | 38952-61-3 | [6][7] |
| Molecular Formula | C₇H₁₄N₂O₂ | [5][6] |
| Molecular Weight | 158.2 g/mol | [5] |
| Appearance | Colorless oily liquid | [4] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 270.0±33.0°C at 760 mmHg | |
| Melting Point | 104-105°C | |
| Storage | Store at 10°C - 25°C in a well-closed container | [5] |
Causality Behind a Favorable Solvent Profile: The high boiling point of DMC allows for a wide operational temperature range, enabling reactions to be conducted at elevated temperatures to increase reaction rates without the need for specialized high-pressure equipment. Its polar aprotic nature effectively solvates a wide range of organic and inorganic reagents, which is crucial for the synthesis of complex agrochemical molecules.
Core Application: Synthesis of Carboxamide Fungicides
Carboxamide fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), are a cornerstone of modern crop protection.[8][9] The synthesis of these molecules typically involves the formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. DMC serves as an excellent solvent for this critical transformation.
General Reaction Scheme
The synthesis of a generic carboxamide fungicide can be depicted as the coupling of a pyrazole carboxylic acid with a substituted aniline or other amine-containing fragment. This reaction is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.
Caption: General synthesis of carboxamide fungicides in DMC.
Why DMC is an Effective Solvent for this Synthesis
-
Reagent Solubility: DMC effectively dissolves both the polar carboxylic acid starting materials and the often less polar amine components, ensuring a homogeneous reaction mixture.
-
Thermal Stability: The high boiling point of DMC allows for heating to drive the reaction to completion, which is often necessary for amide bond formation, especially with less reactive starting materials.
-
Inertness: DMC is chemically stable and does not typically interfere with common coupling reagents, ensuring a clean reaction profile.
-
Green Profile: As a potential replacement for DMF and NMP, DMC offers a significant advantage in terms of reduced toxicity and environmental impact.[2][10][11]
Experimental Protocol: Representative Synthesis of a Carboxamide Fungicide using DMC
This protocol describes a general procedure for the synthesis of a model N-aryl-pyrazole-carboxamide, a common structural motif in SDHI fungicides.[12][13][14]
Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)
-
Substituted aniline (1.05 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
This compound (DMC) (as solvent)
-
Triethylamine (Et₃N) or Pyridine (as base, 2.5 equiv)
-
Dichloromethane (DCM) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
Step 1: Activation of Carboxylic Acid
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the pyrazole carboxylic acid (1.0 equiv).
-
Add DMC as the solvent (approx. 5-10 mL per gram of carboxylic acid).
-
Stir the mixture at room temperature to dissolve the solid.
-
Slowly add thionyl chloride (1.2 equiv) dropwise to the solution at 0°C (ice bath).
-
Causality: This step converts the carboxylic acid into a highly reactive acid chloride intermediate, which is much more susceptible to nucleophilic attack by the amine.
-
-
After the addition is complete, heat the reaction mixture to 60-70°C for 1-2 hours until the evolution of HCl gas ceases. The reaction can be monitored by TLC.
Step 2: Amide Bond Formation
-
Cool the reaction mixture back down to 0°C.
-
In a separate flask, dissolve the substituted aniline (1.05 equiv) and triethylamine (2.5 equiv) in a small amount of DMC.
-
Add the amine solution dropwise to the cooled acid chloride solution.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
Caption: Experimental workflow for carboxamide synthesis.
Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Causality: This washing sequence neutralizes and removes acidic and water-soluble impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization
The structure and purity of the final compound should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and purity.
-
Melting Point: As an indicator of purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling DMC and other reagents.
-
Ventilation: All operations should be performed in a certified chemical fume hood.
-
Inhalation/Contact: Avoid inhaling vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, high-performance polar aprotic solvent with significant potential in the synthesis of agrochemicals. Its favorable physicochemical properties, combined with a better safety profile compared to traditional solvents like DMF, make it an attractive choice for developing greener and more sustainable synthetic processes. The provided protocol for the synthesis of a model carboxamide fungicide demonstrates its practical utility and should serve as a valuable starting point for researchers in the field.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Katsuta, H., Shirakawa, T., Kawashima, M., & Banba, S. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(1), 1–6.
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Katsuta, H., Shirakawa, T., Kawashima, M., & Banba, S. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. National Institutes of Health. Retrieved from [Link]
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.).
-
Organic & Biomolecular Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
- Google Patents. (n.d.). US8420859B2 - Formulations.
-
RG Discovery. (2024). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111246737A - Solvent and pesticide formulations for agricultural applications.
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The Versatile Amide: A Detailed Experimental Guide to N,N-dimethylmorpholine-4-carboxamide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of N,N-dimethylmorpholine-4-carboxamide. We will delve into its synthesis, purification, characterization, and a potential application as a peptide coupling reagent, grounded in established chemical principles. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices.
Introduction: Understanding this compound
This compound is a tertiary amide derivative of morpholine. The morpholine ring, a saturated heterocycle containing both ether and amine functionalities, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The addition of the dimethylcarboxamide group at the 4-position modifies the electronic and steric properties of the morpholine nitrogen, influencing its reactivity and potential applications. While it has been investigated for various biological activities, including antiviral properties, its structural similarity to other morpholine-based reagents suggests its utility in organic synthesis. This guide will focus on a detailed protocol for its preparation and a prospective application in peptide synthesis, an area where morpholine-derived reagents have shown significant promise.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in any experimental setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [2][3] |
| Appearance | Colorless oil | [2] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 127-129 °C | [2] |
| CAS Number | 38952-61-3 | [2][4] |
| Hazard Statement | H302 (Harmful if swallowed) |
Synthesis and Purification of this compound
The synthesis of this compound can be readily achieved through the reaction of morpholine with dimethylcarbamoyl chloride. This nucleophilic acyl substitution reaction is a robust and high-yielding procedure.
Synthesis Workflow
Caption: A schematic overview of the synthesis and purification process for this compound.
Detailed Experimental Protocol
Materials:
-
Morpholine (0.5 mol)
-
Dimethylcarbamoyl chloride (0.6 mol)
-
Dichloromethane (DCM) (500 mL)
-
10% Sodium hydroxide (NaOH) solution (300 mL)
-
Saturated sodium chloride (brine) solution (200 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (1 L)
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure: [2]
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (0.5 mol) in a biphasic solvent system of dichloromethane (300 mL) and 10% aqueous sodium hydroxide solution (300 mL). The sodium hydroxide acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Addition of Acylating Agent: Slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) to the stirred morpholine solution over a period of 10 minutes using a dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours. The biphasic system requires efficient stirring to ensure adequate contact between the reactants.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Extract the aqueous layer with an additional 100 mL of dichloromethane to recover any residual product.
-
Combine all organic extracts and wash them twice with 100 mL of saturated sodium chloride solution (brine). This step helps to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oily residue.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 127-129 °C. This purification step is essential to obtain the compound in high purity. A typical yield for this procedure is around 93%.[2]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed. This self-validating approach is critical for the reliability of subsequent applications.
Spectroscopic Analysis
-
¹H NMR (CDCl₃): The proton NMR spectrum should confirm the presence of all expected protons. The typical chemical shifts are: δ 2.72 (s, 6H, 2xCH₃), 3.08-3.11 (m, 4H, 2xCH₂), and 3.54-3.57 (m, 4H, 2xCH₂).[2]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum provides further structural confirmation. Expected peaks are observed at: δ 38.0, 47.1, 66.3, and 164.3 ppm.[2]
-
FTIR Spectroscopy: The infrared spectrum should show a strong characteristic absorption band for the tertiary amide carbonyl group (C=O) around 1640-1680 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting morpholine is also a key indicator of a successful reaction.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, should be developed to achieve good separation between the starting materials and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of the synthesized compound. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (158.20 g/mol ).[3][5][6]
Application Protocol: this compound as a Putative Peptide Coupling Reagent
The structural features of this compound, particularly the presence of the morpholine ring, suggest its potential as a coupling reagent in peptide synthesis, analogous to other uronium-type reagents like COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate).[7] The morpholino group can influence the reagent's solubility, stability, and reactivity. The following is a representative protocol for a solution-phase peptide coupling, illustrating how this compound could be employed.
Proposed Mechanism of Action
Uronium-type coupling reagents activate the carboxylic acid of an N-protected amino acid to form a highly reactive acyl-uronium species. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, forming the amide bond.
Caption: A simplified diagram illustrating the proposed two-step mechanism for peptide bond formation using a uronium-type coupling reagent.
Solution-Phase Dipeptide Synthesis Protocol
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 mmol)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 mmol)
-
This compound (1.1 mmol)
-
Diisopropylethylamine (DIEA) (2.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 mmol) and the amino acid ester hydrochloride (1.0 mmol) in anhydrous DMF (10 mL).
-
Basification: Cool the solution in an ice bath and add DIEA (2.5 mmol). The base is necessary to neutralize the hydrochloride salt of the amino component and to facilitate the activation step.
-
Activation: Add this compound (1.1 mmol) to the solution and stir the reaction mixture at 0 °C for 10-15 minutes. This pre-activation step allows for the formation of the active ester intermediate.
-
Coupling: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials, excess base, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude dipeptide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Safety Precautions
As with any chemical protocol, adherence to strict safety guidelines is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound: Harmful if swallowed (H302). Avoid ingestion and skin contact.
-
Dimethylcarbamoyl chloride: This is a corrosive and toxic reagent. Handle with extreme care.
-
Morpholine: Corrosive and flammable.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
A full Safety Data Sheet (SDS) should be consulted before handling any of the chemicals mentioned in this guide.[8][9]
Conclusion
This compound is a readily accessible compound with potential applications in organic synthesis. The detailed protocols provided herein for its synthesis, purification, and characterization offer a solid foundation for researchers to produce this compound in high purity. The proposed application in peptide synthesis, based on the established reactivity of similar morpholine-based reagents, opens avenues for its further exploration as a valuable tool in the synthesis of complex organic molecules. As with any experimental work, careful execution and adherence to safety protocols are essential for successful and safe research outcomes.
References
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This compound, 100 mg, CAS No. 38952-61-3 | Research Chemicals | Biochemicals - Carl ROTH. [Link]
-
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-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. [Link]
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]
-
This compound - CAS - 38952-61-3 | Axios Research. [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
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N,N-Dimethylmorpholine-4-carboxamide: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Enduring Appeal of the Morpholine Moiety
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that exhibit the propensity to bind to multiple biological targets and serve as a foundation for the development of novel therapeutic agents. The morpholine ring is a quintessential example of such a scaffold. Its inherent properties, including metabolic stability, favorable aqueous solubility, and the ability to engage in hydrogen bonding, make it an attractive component in drug design. This application note delves into the specifics of a particular morpholine derivative, N,N-dimethylmorpholine-4-carboxamide (DMMC) , exploring its synthesis, reported biological activities, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry. DMMC is a colorless oily liquid with the following key characteristics:
| Property | Value | Reference |
| CAS Number | 38952-61-3 | [1] |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | |
| Density | 1.101 g/cm³ | |
| Boiling Point | 127-129 °C | [2] |
| SMILES | CN(C)C(=O)N1CCOCC1 | [1] |
| Storage | Store at 10°C - 25°C in a well-closed container. |
Synthesis of this compound: A Detailed Protocol
The synthesis of DMMC is a straightforward and high-yielding procedure, making it a readily accessible compound for research purposes. The following protocol is based on established synthetic methods[2].
Reaction Scheme
Sources
Solution-phase peptide synthesis with N,N-dimethylmorpholine-4-carboxamide
An Application and Protocol Guide for the Use of Morpholine Derivatives in Solution-Phase Peptide Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of N,N-dimethylmorpholine-4-carboxamide (DMM-4-carboxamide) and its potential application in solution-phase peptide synthesis. Given the novelty of this specific reagent in peptide chemistry literature, this guide establishes a foundational understanding by examining its chemical properties and drawing parallels with structurally and functionally related morpholine derivatives that possess established protocols. The primary focus is to equip researchers, scientists, and drug development professionals with the scientific rationale and a practical framework for investigating DMM-4-carboxamide as a novel component in peptide synthesis workflows.
Introduction: The Landscape of Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (SPPS), the classical method for creating peptide bonds, remains a powerful technique, particularly for large-scale synthesis and for peptides that are challenging to produce via solid-phase methods.[1] Unlike solid-phase synthesis where the growing peptide is anchored to a polymer resin, solution-phase synthesis involves reactions occurring in a homogeneous liquid phase.[2] This approach allows for traditional purification of intermediates after each step, which can be advantageous for ensuring the purity of the final product.[3]
The success of any peptide coupling reaction hinges on two key factors: the choice of solvent and the activation method for the carboxylic acid moiety.[4][5] The solvent must effectively dissolve the protected amino acids, the growing peptide chain, and the coupling reagents to ensure efficient reaction kinetics.[6] Historically, solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have dominated the field.[7] However, due to rising safety and environmental concerns, a significant push towards identifying "greener" and safer alternative solvents is underway.[8][9]
Profiling this compound (DMM-4-carboxamide)
This compound is a polar aprotic solvent with a molecular structure that suggests its potential utility in peptide synthesis. Its properties, such as a high boiling point and its nature as a carbamate, indicate it could be a stable and effective medium for peptide coupling reactions.[10]
Chemical and Physical Properties
A comparative analysis of DMM-4-carboxamide against standard peptide synthesis solvents provides context for its potential application.
| Property | This compound (DMM-4-carboxamide) | N,N-dimethylformamide (DMF) | N-methylpyrrolidone (NMP) |
| Molecular Formula | C₇H₁₄N₂O₂[10] | C₃H₇NO | C₅H₉NO |
| Molecular Weight | 158.20 g/mol [10] | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 127-129 °C (at reduced pressure)[11] | 153 °C | 202 °C |
| Density | 1.101 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ |
| Structure | A tertiary amine and an amide within a morpholine ring | A simple amide | A cyclic amide (lactam) |
Rationale for Investigation in Peptide Synthesis
The structure of DMM-4-carboxamide is compelling for several reasons:
-
Polar Aprotic Nature: Like DMF and NMP, it is a polar aprotic solvent, capable of solvating the charged species involved in peptide coupling without interfering with the reaction through proton donation.
-
Potential for Reduced Side Reactions: The stability of the morpholine ring and the carbamate group might reduce the incidence of side reactions sometimes observed with DMF, such as formylation.[6]
-
Structural Comparison: The molecule's structure can be visualized as a hybrid, incorporating features of both a urea and a morpholine base, suggesting potential roles as either a solvent or a basic additive.
Caption: Structural comparison of DMM-4-carboxamide with DMF and NMP.
Established Precedent: Morpholine Derivatives in Peptide Coupling
While direct protocols for DMM-4-carboxamide are not yet established, other morpholine derivatives are widely used in peptide synthesis. The most pertinent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , a highly effective coupling reagent for both solution-phase and solid-phase synthesis.[12] Understanding the mechanism and application of DMTMM provides an authoritative blueprint for designing experiments with DMM-4-carboxamide.
Mechanism of Action for DMTMM
DMTMM acts as a carboxylic acid activator. The N-protected amino acid reacts with DMTMM to form a highly reactive triazinyl ester intermediate. This active ester is then susceptible to nucleophilic attack by the free amino group of the second amino acid (or peptide), forming the peptide bond. A key byproduct, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is water-soluble, simplifying purification.
Caption: Workflow for DMTMM-mediated peptide coupling.
Performance of DMTMM
Studies have shown that DMTMM provides yields and purities comparable to other well-established, though more expensive, coupling reagents like PyBOP.[12]
| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |
| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 | [12] |
| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [12] |
| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 | [12] |
| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [12] |
Protocol: General Procedure for Amide Bond Formation using DMTMM in Solution Phase
This protocol is adapted from established methods and serves as a validated starting point for understanding the application of morpholine-based reagents.[12]
Materials
-
N-protected amino acid (1.0 eq)
-
C-protected amino acid or peptide with a free amine (1.0 eq)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) (1.1 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Methanol (MeOH))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amine component (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add DMTMM (1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography.
Proposed Investigational Framework for DMM-4-carboxamide
Based on its properties, DMM-4-carboxamide should first be investigated as a solvent substitute for DMF or NMP. The following framework outlines a logical, self-validating approach to test its efficacy.
Phase 1: Solubility and Stability Assessment
-
Objective: To determine if DMM-4-carboxamide can effectively dissolve common peptide synthesis reagents and remain stable under reaction conditions.
-
Protocol:
-
Test the solubility of a panel of protected amino acids, coupling reagents (e.g., HBTU, DIC, HATU), and bases (e.g., DIPEA, NMM) in DMM-4-carboxamide at room temperature.
-
Prepare a solution of a common coupling reagent in DMM-4-carboxamide and monitor for degradation over 24 hours using HPLC or NMR.
-
Phase 2: Model Dipeptide Synthesis
-
Objective: To assess the efficiency of a standard coupling reaction using DMM-4-carboxamide as the solvent.
-
Protocol:
-
Perform a simple dipeptide coupling (e.g., Fmoc-Ala-OH with H-Phe-OMe).
-
Set up three parallel reactions: one using DMF (control), one using NMP (control), and one using DMM-4-carboxamide.
-
Use a standard carbodiimide activator like Dicyclohexylcarbodiimide (DCC) with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize variables.[13]
-
After a set reaction time (e.g., 2 hours), quench the reactions and analyze the yield and purity of the resulting dipeptide (Fmoc-Ala-Phe-OMe) by HPLC and LC-MS.
-
Self-Validation: The yield and purity relative to the established DMF/NMP controls will validate the suitability of DMM-4-carboxamide as a solvent.
-
Caption: Experimental workflow for validating DMM-4-carboxamide.
Conclusion and Future Outlook
This compound presents an intriguing, unexplored option in the field of peptide synthesis. Its chemical properties suggest it could be a viable, and potentially advantageous, alternative to traditional solvents like DMF and NMP. While direct, validated protocols for its use do not yet exist in peer-reviewed literature, a strong precedent set by other morpholine-based reagents, such as the coupling agent DMTMM, provides a solid foundation for investigation.
The protocols and experimental frameworks provided in this guide offer a scientifically rigorous pathway for researchers to explore the utility of DMM-4-carboxamide. Through systematic evaluation of its performance as a solvent in model peptide couplings, the scientific community can determine its place in the expanding toolkit of modern, safer, and more efficient peptide synthesis.
References
-
El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews, 111(11), 6557-6602. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3411496, this compound. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
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Papini, A. M., et al. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]
-
Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
Hiebert, S., & Vederas, J. C. (2013). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Semantic Scholar. [Link]
- Google Patents. WO2019217116A1 - Method for solution-phase peptide synthesis.
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. [Link]
-
Red Glead Discovery. (2024). Exciting Update on Green Solvents for Peptide Synthesis. [Link]
-
Deadman, J. J., et al. (2017). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Journal of Flow Chemistry, 7(2-3), 88-93. [Link]
-
National Center for Biotechnology Information. PubMed article on Peptide synthesis beyond DMF. [Link]
-
GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
Hiebert, S., & Vederas, J. C. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH National Library of Medicine. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. [Link]
-
Kumar, V., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC - NIH. [Link]
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Rasheed, M., et al. (2024). Toward a Green SPPS: The Use of an Innovative Mesoporous pDVB Support for Environmentally Friendly Solvents. PMC - NIH. [Link]
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed. [Link]
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N,N-Dimethylmorpholine-4-carboxamide: A Comprehensive Guide to its Reaction Mechanism and Synthetic Applications
Introduction: Beyond a Simple Amide, a Versatile Acylating Agent
In the landscape of modern organic synthesis, the quest for efficient, selective, and practical reagents for carbon-carbon bond formation is perpetual. While Weinreb amides have long held a prominent position for the synthesis of ketones and aldehydes via reaction with organometallic reagents, a class of structurally related yet often overlooked acylating agents, morpholine amides, has emerged as a powerful and advantageous alternative. At the forefront of this class is N,N-dimethylmorpholine-4-carboxamide, a compound that offers distinct benefits in terms of stability, cost-effectiveness, and ease of handling.[1][2]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the reaction mechanism of this compound with organometallic reagents. We will delve into the mechanistic underpinnings that govern its reactivity, offer detailed, field-proven protocols for its application, and present data to showcase its synthetic utility.
The Core Mechanism: Chelation-Controlled Mono-addition
The utility of this compound as an effective acylating agent lies in its ability to undergo selective mono-addition with potent nucleophiles like Grignard and organolithium reagents, thus avoiding the common pitfall of over-addition that plagues reactions with simpler esters and acid chlorides.[1][3] This selectivity is attributed to the formation of a stable tetrahedral intermediate, a mechanistic feature it shares with the well-known Weinreb amides.[1][2][4]
The reaction commences with the nucleophilic attack of the organometallic reagent (R-M) on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. The stability of this intermediate is the linchpin of the reaction's success. Two key factors contribute to this stability:
-
Chelation: The oxygen atom of the morpholine ring, in conjunction with the oxygen of the newly formed alkoxy group, can chelate to the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent. This creates a stable five-membered ring-like structure that prevents the collapse of the tetrahedral intermediate and subsequent elimination of the morpholine moiety.[1][5] This chelation effectively protects the intermediate from further nucleophilic attack.
-
Electronic Effects: The electron-donating nature of the nitrogen atoms in the morpholine and dimethylamino groups helps to stabilize the positive charge on the metal center in the chelated intermediate.
Upon acidic workup, this stable intermediate readily hydrolyzes to furnish the desired ketone or aldehyde, regenerating the morpholine by-product.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the reaction of this compound with an organometallic reagent.
Synthetic Protocols and Application Notes
The following protocols are provided as a starting point for the use of this compound in the synthesis of ketones and aldehydes. As with any chemical reaction, optimization of conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Ketones using Grignard Reagents
This protocol is adapted from methodologies described in the literature for the acylation of Grignard reagents with morpholine amides.[1][6]
Materials:
-
This compound
-
Appropriate aryl or alkyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of the aryl or alkyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF. Slowly add the solution of the morpholine amide to the Grignard reagent via a cannula or syringe.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ketone.
Data Presentation: Representative Examples of Ketone Synthesis
| Entry | Grignard Reagent | This compound Derivative | Product | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | N-benzoyl-N,N-dimethylmorpholine-4-carboxamide | Benzophenone | >90 | [1] |
| 2 | Ethylmagnesium bromide | N-propionyl-N,N-dimethylmorpholine-4-carboxamide | 3-Pentanone | ~85 | [1] |
| 3 | Vinylmagnesium bromide | N-acetyl-N,N-dimethylmorpholine-4-carboxamide | Methyl vinyl ketone | ~70 | [1] |
Protocol 2: General Procedure for the Synthesis of Aldehydes using Organolithium Reagents
This protocol outlines a general procedure for the synthesis of aldehydes, where this compound can act as a formylating agent equivalent.[1]
Materials:
-
This compound
-
Appropriate aryl or alkyl halide
-
n-Butyllithium (n-BuLi) or other suitable organolithium reagent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organolithium Reagent (if not commercially available): In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.0 equivalent) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Formylation Reaction: In a separate flame-dried flask, dissolve this compound (1.2 equivalents) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared organolithium reagent to the solution of the morpholine amide via a cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by quenching small aliquots with an appropriate reagent and analyzing by GC-MS. The reaction is typically rapid at this temperature.
-
Work-up: After the reaction is deemed complete, quench the reaction at -78 °C by the slow addition of 1 M HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid evaporation of volatile aldehydes). Further purification can be achieved by column chromatography or distillation.
Advantages of this compound in Synthesis
The adoption of this compound in synthetic workflows offers several tangible benefits for the modern chemist:
-
Cost-Effectiveness and Availability: Morpholine, the precursor to the amide, is an inexpensive and readily available bulk chemical, making the synthesis of this compound economically viable for large-scale applications.[1][2]
-
Stability and Ease of Handling: Unlike the hydrochloride salt of N,O-dimethylhydroxylamine used for Weinreb amide synthesis, this compound is a stable, non-hygroscopic liquid, simplifying its storage and handling.[1][2]
-
Favorable Solubility Profile: The presence of the morpholine ring imparts a degree of hydrophilicity to the molecule, which can be advantageous in certain applications and work-up procedures.[1]
-
High Reactivity and Selectivity: As demonstrated, it reacts efficiently with a broad range of organometallic reagents to provide ketones and aldehydes in good to excellent yields, with minimal over-addition.[1]
Conclusion: A Valuable Tool for the Synthetic Chemist's Arsenal
This compound represents a classical yet underutilized reagent that offers a practical and efficient alternative to more established methods for the synthesis of ketones and aldehydes. Its straightforward reaction mechanism, predicated on the formation of a stable, chelated tetrahedral intermediate, ensures high selectivity and yields. The operational advantages of cost, stability, and ease of handling make it an attractive option for both academic research and industrial drug development. By understanding its reactivity and employing the protocols outlined in this guide, scientists can harness the full potential of this versatile acylating agent to streamline their synthetic endeavors.
References
-
Sato, T., et al. (2021). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. Retrieved from [Link]
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Connect. Retrieved from [Link]
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Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, April 24). Reaction of amides with Grignard reagents [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
-
National Institutes of Health. (n.d.). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Morpholine-Based Reagents in Complex Peptide Synthesis
Abstract
The chemical synthesis of peptides, particularly those with complex sequences prone to aggregation or epimerization, presents significant challenges. The choice of coupling reagents and synthetic protocols is paramount to achieving high purity and yield. While a direct role for N,N-dimethylmorpholine-4-carboxamide in peptide bond formation is not established in scientific literature, the morpholine scaffold is a cornerstone of several advanced reagents and methodologies in modern peptide chemistry. This guide provides an in-depth exploration of morpholine-based compounds and their application in overcoming difficulties in peptide synthesis. We will focus on the utility of morpholine-derived coupling reagents, the use of morpholine as a base for Fmoc deprotection, and the incorporation of morpholine-containing amino acids as novel building blocks. Detailed protocols, mechanistic insights, and comparative data are presented to aid researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.
Introduction: The Challenge of Complex Peptides
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research and therapeutic development.[1] However, the synthesis of "difficult" sequences—often rich in hydrophobic residues, prone to β-sheet formation, or containing sterically hindered amino acids—remains a formidable task.[2] Such sequences can lead to incomplete coupling reactions and deletions, resulting in a complex mixture of products that are difficult to purify. The selection of appropriate coupling reagents, solvents, and deprotection agents is critical to mitigate these issues and ensure the successful synthesis of the target peptide.[3]
The Versatile Role of the Morpholine Scaffold in Peptide Chemistry
The morpholine heterocycle is a key structural motif in a variety of bioactive compounds and is increasingly utilized in the field of peptide synthesis.[4] Its presence can impart favorable properties such as enhanced solubility and stability to reagents.[5] In the context of peptide chemistry, morpholine and its derivatives have found utility in several key areas:
-
Coupling Reagents: Certain morpholine-based compounds have been developed into highly effective coupling reagents that can promote efficient peptide bond formation while minimizing side reactions.[5]
-
Bases and Deprotection Agents: Morpholine itself is gaining traction as a greener and milder alternative to piperidine for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1]
-
Novel Building Blocks: The incorporation of the morpholine scaffold into amino acid structures allows for the creation of unique peptide analogues and foldamers with potentially novel biological activities.[6]
Morpholine-Based Coupling Reagents: A Case Study of Immonium Salts
A significant advancement in coupling reagent technology has been the development of immonium-type reagents derived from morpholine. These reagents have demonstrated improved performance in terms of solubility and reduced racemization compared to their non-morpholine counterparts.[5]
Mechanism of Action
Morpholine-based immonium salts, such as chloro-N,N,N',N'-bis(tetramethylene)formamidinium hexafluorophosphate (6-HDMCB) and its bromo-analogue (6-HDMBB), act by activating the carboxylic acid of the incoming amino acid. This activation facilitates nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a peptide bond. The general mechanism is depicted below:
Figure 2: Workflow for Fmoc deprotection using a morpholine-based reagent.
Morpholine-Containing Amino Acids: Building Blocks for Novel Peptides
The synthesis of morpholine-β-amino acids and their incorporation into peptide chains represents an exciting frontier in peptide chemistry. [6]These non-natural amino acids can be used to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity, selectivity, and metabolic stability. The synthesis of these building blocks is an active area of research, with various strategies being developed to produce a diverse range of substituted morpholine amino acids. [7]
Conclusion
While this compound itself is not a reagent used for peptide coupling, the broader class of morpholine-based compounds offers a wealth of tools for the synthesis of complex peptides. From highly soluble and racemization-suppressing coupling reagents to greener and efficient deprotection agents, the morpholine scaffold provides tangible benefits for peptide chemists. The continued exploration of morpholine derivatives as novel building blocks further expands the chemical space accessible to researchers. By understanding and applying the principles and protocols outlined in this guide, scientists can better navigate the challenges of complex peptide synthesis and unlock new possibilities in drug discovery and development.
References
- Al-Faham, A., & Albericio, F. (2011). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry.
- Schiaroli, N., et al. (2024). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic applications.
- BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis. BenchChem.
- Biosynth. (2026). This compound | 38952-61-3 | FD141128. Biosynth.
- de la Torre, B. G., & Albericio, F. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
- Arshad, F., et al. (2021).
- Doti, N., et al. (2018).
- Sharma, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
- El-Faham, A., & Albericio, F. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 20(8), 14856-14870.
- Sharma, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Organic Letters.
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- Fiveable. (2023). 9.
- Averous, L., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(31), 19786-19795.
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- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Williams, J. P., & Brodbelt, J. S. (2012). Efficient and directed peptide bond formation in the gas phase via ion/ion reactions. Journal of the American Society for Mass Spectrometry, 23(11), 1948-1957.
- Bhushan, S., et al. (2019). The SecM arrest peptide traps a pre-peptide bond formation state of the ribosome.
- Khan Academy. (2013).
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N,N-Dimethylmorpholine-4-carboxamide in Drug Development: Application Notes and Protocols
Introduction: The Strategic Value of the Morpholine Carboxamide Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine ring and the carboxamide functional group are cornerstones of molecular design. The morpholine heterocycle, with its inherent polarity and hydrogen bond accepting capabilities, often imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1][2] Concurrently, the carboxamide linkage is a ubiquitous and privileged pharmacophore, critical for establishing key interactions with biological targets.[3] The convergence of these two structural features in N,N-dimethylmorpholine-4-carboxamide (DMMC) presents a versatile and valuable chemical entity for the synthesis of novel therapeutics. This guide provides an in-depth exploration of DMMC, from its fundamental properties and synthesis to its strategic application in the development of new pharmaceutical agents.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe implementation in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38952-61-3 | [4] |
| Molecular Formula | C₇H₁₄N₂O₂ | |
| Molecular Weight | 158.20 g/mol | [5] |
| Appearance | Colorless oily liquid | [4] |
| Boiling Point | 127-129 °C | [4] |
| Density | 1.101 g/cm³ |
Safety and Handling: this compound is classified as harmful if swallowed (H302). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
Synthesis Protocol: A Robust and High-Yielding Procedure
The synthesis of this compound is a straightforward and efficient process, achievable in most laboratory settings. The following protocol is based on established methods and provides a high yield of the desired product.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (0.5 mol) in a biphasic solvent system consisting of dichloromethane (DCM, 300 mL) and a 10% aqueous sodium hydroxide solution (300 mL).
-
Addition of Reagent: While stirring vigorously, slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in DCM (200 mL) to the reaction mixture over a period of 10 minutes. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (100 mL) to recover any residual product.
-
Combine the organic layers and wash twice with a saturated sodium chloride solution (2 x 100 mL) to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oily residue.
-
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 127-129 °C. This should afford this compound as a colorless oil with a typical yield of around 93%.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR and ¹³C-NMR spectroscopy. The expected shifts are as follows:
DMMC as a Specialized Solvent in Pharmaceutical Synthesis
Polar aprotic solvents are crucial in many organic reactions, and DMMC shares structural similarities with commonly used solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). [6]Its high polarity and ability to solvate cations make it a potentially useful, albeit specialized, solvent for certain transformations in pharmaceutical synthesis. While not as universally applied as DMF, its unique structure may offer advantages in specific cases, such as influencing reaction rates or product selectivity.
Application Note: Potential Use in Nucleophilic Substitution Reactions
In the synthesis of complex pharmaceutical intermediates, nucleophilic substitution reactions are common. The choice of solvent can significantly impact the reaction outcome. DMMC, as a polar aprotic solvent, could be explored as an alternative to traditional solvents in reactions where solubility of reactants or stabilization of intermediates is challenging.
Conclusion and Future Perspectives
This compound is a readily accessible and versatile chemical entity with clear potential in drug development. Its primary strength lies in its utility as a scaffold for the creation of diverse compound libraries, leveraging the favorable properties of the morpholine carboxamide core. While its application as a specialized solvent is less explored, it remains a viable area for future investigation. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like DMMC will be instrumental in accelerating the discovery of new medicines.
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Wesołowska, A., & Biegalska, M. (2024). [The role and application of high-throughput screening in the search for chemical compounds of therapeutic activity]. Postepy higieny i medycyny doswiadczalnej, 78, 1-10. [Link]
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Application Notes & Protocols: N,N-dimethylmorpholine-4-carboxamide as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis, properties, and applications of N,N-dimethylmorpholine-4-carboxamide. As a stable and accessible chemical entity, it serves as a valuable intermediate for introducing the morpholine-carboxamide scaffold, a privileged structure in modern medicinal chemistry.
Introduction and Scientific Context
This compound (CAS No. 38952-61-3) is a urea derivative of morpholine. The morpholine ring is a ubiquitous heterocycle in drug development, prized for its favorable physicochemical properties, including high aqueous solubility, metabolic stability, and a non-planar structure that can aid in optimizing binding interactions. When combined with a carboxamide linkage, the resulting scaffold is found in a variety of biologically active agents, from anti-inflammatory to antibacterial compounds.[1][2]
While some research points to intrinsic biological activity for this compound, such as potential antiviral properties, its primary utility in a research and development setting is as a chemical building block. It provides a stable, easy-to-handle source of the morpholine-4-carboxamide core, which can be elaborated into more complex target molecules. This guide details its preparation, key characteristics, and a representative protocol for its synthesis.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [3][4] |
| Molecular Formula | C₇H₁₄N₂O₂ | [3][5] |
| Molecular Weight | 158.20 g/mol | [3][5] |
| Appearance | Colorless oily liquid | [4] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 127-129 °C (distillation range) | [4] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [6] |
| SMILES | CN(C)C(=O)N1CCOCC1 | [3] |
Safety & Handling: this compound is classified as harmful if swallowed (GHS Hazard statement H302). Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[7][8] In case of accidental ingestion, seek immediate medical attention.[7]
Protocol 1: Synthesis of this compound
This protocol details the synthesis from morpholine and dimethylcarbamoyl chloride, a robust and high-yielding procedure.[4]
Principle: This reaction is a nucleophilic acyl substitution. The secondary amine of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A base (sodium hydroxide) is used to neutralize the HCl byproduct, driving the reaction to completion. A biphasic solvent system (dichloromethane and water) is employed for efficient reaction and simplified workup.
Workflow for Synthesis of this compound
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Materials:
-
Morpholine (0.5 mol)
-
Dimethylcarbamoyl chloride (0.6 mol)
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (0.5 mol) in a solvent mixture of 300 mL of dichloromethane (DCM) and 300 mL of 10% aqueous sodium hydroxide solution.[4]
-
Reagent Addition: Prepare a solution of dimethylcarbamoyl chloride (0.6 mol) in 200 mL of DCM. Slowly add this solution to the vigorously stirred morpholine mixture over approximately 10 minutes using an addition funnel.[4] The slow addition helps to control any exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 3 hours to ensure completion.[4]
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.[4]
-
Extraction: Extract the remaining aqueous layer with an additional 100 mL of DCM to recover any residual product.[4]
-
Washing: Combine all organic phases and wash them twice with 100 mL of saturated brine solution. This step removes residual water and inorganic salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent by concentration under reduced pressure (rotary evaporation) to yield the crude oily product.[4]
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction that boils between 127-129 °C. This should afford the target compound as a colorless oil with a typical yield of around 93%.[4]
Analytical Characterization and Validation
To confirm the identity and purity of the synthesized product, standard analytical techniques should be employed. The expected NMR spectral data are as follows:
-
¹H-NMR (CDCl₃):
-
δ 2.72 (s, 6H, 2x N-CH₃)
-
δ 3.08-3.11 (m, 4H, 2x N-CH₂)
-
δ 3.54-3.57 (m, 4H, 2x O-CH₂)[4]
-
-
¹³C-NMR (CDCl₃):
-
δ 38.0 (N-CH₃)
-
δ 47.1 (N-CH₂)
-
δ 66.3 (O-CH₂)
-
δ 164.3 (C=O)[4]
-
These spectral features provide a clear fingerprint for the this compound structure, allowing for unambiguous confirmation.
Application as a Chemical Intermediate
The primary value of this compound lies in its role as a stable precursor to the morpholine-carboxamide scaffold. This moiety is a key component in numerous compounds investigated for therapeutic applications, including P2X7R antagonists and STING inhibitors.[2][9]
Strategic Advantages:
-
Scaffold Introduction: It provides a straightforward method to install the complete morpholine-carboxamide unit in a single step, assuming a suitable reaction partner.
-
Protecting Group: The dimethylcarbamoyl group can be considered a stable protecting group for the morpholine nitrogen. It is robust to many reaction conditions but can be removed via hydrolysis to liberate the free secondary amine for further functionalization.
Conceptual Role as an Intermediate
Caption: Conceptual workflow illustrating the use of this compound as a starting intermediate.
A fundamental application demonstrating its role as an intermediate is the hydrolysis of the carboxamide bond to yield morpholine. This transformation would be relevant in a multi-step synthesis where the morpholine nitrogen needs to be protected during an initial step and later deprotected for subsequent reaction.
Protocol 2: Representative Application - Hydrolysis to Morpholine
Principle: Amide bonds can be cleaved under acidic or basic conditions. This protocol outlines a standard basic hydrolysis, where hydroxide ions attack the carbonyl carbon, leading to the eventual collapse of the tetrahedral intermediate to form morpholine and dimethylamine, with carbonate as a byproduct.
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 6M)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Setup: To a round-bottom flask containing this compound, add an excess of 6M aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. The morpholine product can be isolated by extraction with an appropriate organic solvent followed by distillation.
This protocol illustrates the utility of this compound as a stable precursor from which the reactive secondary amine of morpholine can be generated on demand.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward, high-yield synthesis makes it an accessible starting material for research and development. Its primary utility is as a building block for introducing the medicinally relevant morpholine-carboxamide scaffold into more complex molecules and as a stable, protected form of morpholine. The protocols and data presented in this guide provide a solid foundation for its effective use in the laboratory.
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Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]
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Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. Retrieved from [Link]
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Application Notes for the Exploration of N,N-Dimethylmorpholine-4-carboxamide in Material Science Research
Section 1: Introduction and Physicochemical Profile
Foreword: An Unexplored Building Block
N,N-dimethylmorpholine-4-carboxamide (DMMC) is a unique heterocyclic compound that, to date, has seen limited exploration within the field of material science. Its primary documentation lies in the context of organic synthesis intermediates and some biological screening assays. However, a detailed analysis of its molecular structure reveals a compelling combination of functional groups—the stable morpholine ring and the hydrogen-bonding powerhouse of a fully substituted urea (a carboxamide)—that suggests significant, untapped potential for the development of novel polymers and functional materials.
This guide serves as a set of application notes and foundational protocols for researchers, scientists, and development professionals interested in investigating the properties and applications of DMMC. It is structured not as a review of established uses, but as a technical primer to enable and inspire future research. We will dissect the molecule's constituent parts, propose scientifically-grounded hypotheses for its use, and provide detailed, actionable protocols for its synthesis, characterization, and preliminary application testing.
Distinguishing DMMC from Common Solvents
It is critical to distinguish DMMC from structurally similar but functionally distinct commodity solvents. Due to naming conventions, DMMC can be confused with N,N-Dimethylformamide (DMF) or related morpholine derivatives like N-Methylmorpholine (NMM) .
-
N,N-Dimethylformamide (DMF): A ubiquitous polar aprotic solvent. DMMC is a significantly larger molecule with a different functional group (a urea vs. a formamide) and a heterocyclic ring, implying a very different property profile, including a much higher boiling point and different reactive potential.
-
N-Methylmorpholine (NMM): A tertiary amine commonly used as a base catalyst in organic synthesis, particularly in urethane foam production.[1] DMMC, by contrast, has its morpholine nitrogen incorporated into a non-basic carboxamide group, making it unsuitable for use as a simple base.
Physicochemical Properties
A thorough understanding of a molecule's physical properties is the foundation of its application. The table below summarizes the key physicochemical data for DMMC, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 38952-61-3 | [2] |
| Molecular Formula | C₇H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 158.20 g/mol | [3][4] |
| Appearance | Colorless oily liquid or low-melting solid | [5] |
| Density | ~1.101 g/cm³ | |
| Boiling Point | ~270 °C at 760 mmHg (Predicted/Reported) | |
| Melting Point | ~104-105 °C (Note: Varies by source, may be lower) | |
| SMILES | CN(C)C(=O)N1CCOCC1 | |
| Storage Conditions | Store at room temperature (10-25 °C) or refrigerated (2-8 °C) in a dry, well-sealed container. | [2][4] |
Section 2: Structural Analysis and Potential Material Science Relevance
The true potential of DMMC lies in the synergy of its two primary functional components.
The Morpholine Moiety: A Scaffold of Stability and Function
The morpholine ring is a versatile scaffold in chemistry. While its applications are extensive in pharmaceuticals, its role in material science is also significant.[6][7] The presence of the ether oxygen within the ring withdraws electron density from the nitrogen, imparting chemical stability and influencing polarity.[8] In material science, morpholine derivatives are used as:
-
Corrosion Inhibitors: The lone pairs on the nitrogen and oxygen can coordinate to metal surfaces, forming a protective layer.[9]
-
Polymer Building Blocks: The ring can be incorporated into polymer backbones or as a pendant group to enhance thermal stability, hydrophilicity, and biocompatibility. Poly(N-acryloyl morpholine) (PNAM), for instance, is a well-regarded hydrophilic polymer.[10]
-
Curing Agents and Catalysts: Morpholine derivatives can participate in the curing of resins and act as catalysts in polymerization.[6]
The N,N-dimethyl-4-carboxamide Moiety: A Hub for Supramolecular Chemistry
The core functionality of DMMC is the tetrasubstituted urea group. Urea and its derivatives are renowned for their ability to form strong, highly directional hydrogen bonds.[11] This property is a cornerstone of supramolecular chemistry and has been exploited to create:
-
Supramolecular Polymers and Gels: The self-assembly of molecules via urea-urea hydrogen bonding can lead to the formation of long, polymer-like chains or 3D networks that behave as gels.[11]
-
Self-Healing Materials: The reversible nature of hydrogen bonds allows materials to reform after being damaged.
-
Adhesives and Resins: Urea-formaldehyde resins are a major class of thermosetting polymers used extensively as adhesives for wood products.[12][13]
-
Reactivity Modifiers: The urea group can act as a catalyst or modifier in polymerization reactions, controlling curing times and final properties.[14]
The combination of these two groups in DMMC suggests its potential as a "functional plasticizer," a reactive monomer, a chain terminator, or a supramolecular building block.
Section 3: Foundational Protocols
The following protocols provide a framework for the synthesis, verification, and fundamental characterization of DMMC.
Protocol: Synthesis and Verification of DMMC
This protocol is adapted from established synthetic procedures for N,N-disubstituted morpholine carboxamides.[5] It allows for the in-house synthesis of DMMC from common starting materials.
Objective: To synthesize and purify this compound.
Materials:
-
Morpholine
-
Dimethylcarbamoyl chloride
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, addition funnel, magnetic stirrer, separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve morpholine (0.5 mol, ~43.5 g) in a biphasic solvent mixture of DCM (300 mL) and 10% aqueous NaOH (300 mL). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add a solution of dimethylcarbamoyl chloride (0.6 mol, ~64.5 g) in DCM (200 mL) to the stirring morpholine solution over 10-15 minutes using an addition funnel. Causality Note: The NaOH solution acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion. Slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 3 hours.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic (DCM) layer.[5]
-
Workup - Extraction: Extract the remaining aqueous layer with an additional 100 mL of DCM. Combine this with the original organic layer.[5]
-
Workup - Washing: Wash the combined organic phases twice with 100 mL of saturated brine solution to remove residual salts and water-soluble impurities.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product as an oil.[5]
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at 127-129 °C (at the corresponding reduced pressure) to obtain pure this compound.[5] The expected yield is typically high (>90%).
-
Verification: Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy. The expected shifts are approximately: ¹H-NMR (CDCl₃): δ 2.72 (s, 6H), 3.08-3.11 (m, 4H), 3.54-3.57 (m, 4H) ppm; ¹³C-NMR (CDCl₃): δ 38.0, 47.1, 66.3, 164.3 ppm.[5]
Protocol: Safety and Handling
Objective: To establish safe handling procedures for DMMC.
-
GHS Classification: DMMC is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed) .
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Protocol: Solubility Characterization for Hansen Solubility Parameter (HSP) Estimation
Objective: To determine the solubility profile of DMMC to inform its use as a solvent or for creating solvent blends for polymer processing.
Background: Hansen Solubility Parameters (HSP) dissect a solvent's cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[15][16] By testing the solubility of a solute (DMMC) in a range of solvents with known HSPs, one can estimate the HSP values of the solute itself. This provides a powerful predictive tool for formulation.[17]
Materials:
-
Purified DMMC
-
A panel of solvents with diverse and known HSPs (see table below)
-
Small vials (e.g., 4 mL) with screw caps
-
Vortex mixer and/or shaker
Solvent Panel:
| Solvent | Type | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 |
| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 |
| Acetone | Ketone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 |
| Isopropanol | Alcohol | 15.8 | 6.1 | 16.4 |
| N-Methylpyrrolidone (NMP) | Polar Aprotic Amide | 18.0 | 12.3 | 7.2 |
| Water | Protic | 15.5 | 16.0 | 42.3 |
Procedure:
-
Preparation: In separate, labeled vials, add 100 mg of DMMC.
-
Solvent Addition: To each vial, add 1 mL of a solvent from the panel. This creates a ~10% w/v mixture.
-
Mixing: Cap the vials tightly and vortex each for 2 minutes. Place the vials on a shaker for 1 hour at room temperature.
-
Observation: Visually inspect each vial. Score the solubility as:
-
1 (Good): Completely clear, homogeneous solution.
-
2 (Partial): Hazy, cloudy, or some undissolved solid remains.
-
3 (Bad): No visible dissolution or two distinct phases.
-
-
Data Analysis: Input the solvent HSPs and the corresponding solubility scores (1 for "good" solvents, 3 for "bad") into HSP software (e.g., HSPiP) or a spreadsheet-based calculator. The software will calculate the center of the "solubility sphere," providing an estimate of the HSP values for DMMC.
Section 4: Exploratory Application Protocols
The following protocols are designed as starting points to investigate the hypothesized applications of DMMC in material synthesis.
Protocol (Exploratory): DMMC as a Reactive Modifier in Polyurethane Elastomers
Hypothesis: The carboxamide group, being a urea analog, can act as a chain extender, introducing hard segments with strong hydrogen bonding into a polyurethane backbone, potentially increasing the material's modulus and thermal stability.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol , dried under vacuum.
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
1,4-Butanediol (BDO), dried.
-
This compound (DMMC), dried.
-
Anhydrous N,N-Dimethylacetamide (DMAc) as solvent.
-
Dibutyltin dilaurate (DBTDL) as catalyst.
Procedure:
-
Control Formulation:
-
In a moisture-free reactor under a nitrogen atmosphere, dissolve PTMEG (1 eq.) in DMAc.
-
Add MDI (2.1 eq.) and a catalytic amount of DBTDL. Heat to 70 °C and stir for 2 hours to form the prepolymer.
-
In a separate vessel, prepare the chain extender solution of BDO (1.0 eq.) in DMAc.
-
Add the BDO solution to the prepolymer and stir until the viscosity increases significantly. Cast the solution into a mold and cure at 100 °C for 24 hours.
-
-
Experimental Formulation (DMMC):
-
Follow the same prepolymer synthesis procedure as the control.
-
Prepare a chain extender solution containing a blend of BDO (0.9 eq.) and DMMC (0.1 eq.) in DMAc. Rationale: The secondary amine in the original morpholine is now a tertiary amide nitrogen in DMMC, which is not reactive with isocyanates. Therefore, DMMC is hypothesized to act as a non-covalent "modifier" rather than a covalent chain extender. This experiment tests its effect on morphology.
-
Add the mixed extender solution to the prepolymer and process as in the control.
-
-
Characterization:
-
FTIR Spectroscopy: Compare the spectra of the control and experimental polymers. Look for changes in the N-H and C=O stretching regions, which indicate differences in hydrogen bonding.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperatures (Tm) to assess changes in phase morphology and thermal properties.
-
Tensile Testing (DMA/Instron): Measure the Young's modulus, tensile strength, and elongation at break to quantify the effect of DMMC on the mechanical properties.
-
Section 5: Visualization of Workflows and Concepts
Diagram 1: General Experimental Workflow
The following diagram outlines the logical flow from receiving or synthesizing DMMC to its initial characterization and exploratory use.
Caption: Workflow for DMMC from synthesis/purchase to application testing.
Diagram 2: Conceptual Roles of DMMC in Materials
This diagram illustrates the hypothesized contributions of DMMC's functional groups to final material properties.
Caption: Hypothesized structure-property relationships for DMMC.
Section 6: Conclusion and Future Directions
This compound stands as a molecule of high potential but low current application in material science. Its composite structure, featuring a stable morpholine heterocycle and a supramolecularly active carboxamide group, presents a compelling case for its investigation. The protocols and hypotheses outlined in this guide provide a robust starting point for researchers to systematically explore DMMC as a novel component in advanced polymers, functional coatings, and self-assembling systems.
Future research should focus on the experimental determination of its Hansen Solubility Parameters, a systematic study of its incorporation into various polymer systems (polyurethanes, epoxies, polyamides), and an exploration of its ability to act as an organogelator. By moving beyond its current status as a synthetic intermediate, the scientific community can unlock the full potential of this unique and promising chemical building block.
Section 7: References
-
Explain how urea can be used with polymers. What are the applications? (n.d.). Retrieved from Homework Study LibreTexts website. Available at: [Link]
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Urea – Structure, Uses, and Scientific Applications. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]
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Solvent polarity maps. (a) Hansen solubility parameters. (b)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Hansen solubility parameter. (2023, December 28). In Wikipedia. Retrieved from [Link]
-
Pinaud, J., Placet, E., Mallet-Ladeira, P., Gaumont, A.-C., & Miqueu, K. (2020). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 5(48), 31094–31101. [Link]
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The Crucial Role of Urea in Synthetic Resin Formulations. (2023, December 11). Ammonium Nitrate. [Link]
-
Otake, Y., Akine, S., & Nabeshima, T. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. The Chemical Record, 20(12), 1469-1488. Available at: [Link]
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TBA. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(2), 123. [Link]
-
Hansen Solubility Parameters. (n.d.). Retrieved January 12, 2026, from [Link]
-
Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved January 12, 2026, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
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Morpholine. (2023, December 23). In Wikipedia. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). Crysdot LLC. Retrieved January 12, 2026, from [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2023). Results in Chemistry, 6, 101201. [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10421-10425. Available at: [Link]
-
CAS No : 38952-61-3 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. (2020). European Polymer Journal, 134, 109841. [Link]
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Step-by-step guide for N,N-dimethylmorpholine-4-carboxamide reactions
An Application Guide to the Synthesis and Utilization of N,N-dimethylmorpholine-4-carboxamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to this compound (DMMC), a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring robust and reproducible outcomes. We will cover the definitive protocol for the synthesis of DMMC, its critical role as a precursor in the formation of advanced peptide coupling reagents, and essential safety and handling information. All protocols are designed to be self-validating, supported by characterization data and authoritative references.
Introduction to this compound (DMMC)
This compound, often abbreviated as DMMC, is a substituted morpholine derivative characterized by a dimethylcarboxamide group attached to the morpholine nitrogen. Its unique structure, combining the stable morpholine ring with a polar aprotic amide group, makes it a valuable intermediate in organic synthesis. While it has been investigated for various biological properties, including potential antiviral activity, its most prominent and well-documented application in modern chemistry is as a key building block for uronium-type peptide coupling reagents.[1] This guide will focus on the practical synthesis of DMMC and its subsequent conversion into these high-value reagents, which are critical for efficient amide bond formation in peptide and pharmaceutical synthesis.
Physicochemical Properties and Safety Data
Before handling DMMC, it is crucial to be familiar with its properties and the required safety precautions. The compound is a colorless, oily liquid and should be handled in accordance with good industrial hygiene and safety practices.[2][3]
| Property | Value | Reference |
| CAS Number | 38952-61-3 | [2] |
| Molecular Formula | C₇H₁₄N₂O₂ | [2][4] |
| Molecular Weight | 158.20 g/mol | [4] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 127-129 °C | [2] |
| Density | 1.101 g/cm³ | |
| Storage | Store at 10°C - 25°C in a dry, well-sealed container. | [5] |
| GHS Hazard Statements | H302 (Harmful if swallowed) |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Fire Safety: Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air.[3]
-
In case of Exposure:
-
Skin/Eye Contact: Immediately flush with plenty of water.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Protocol 1: Synthesis of this compound
This protocol details the standard and high-yielding synthesis of DMMC via the Schotten-Baumann reaction between morpholine and dimethylcarbamoyl chloride. The use of a biphasic system (dichloromethane and aqueous sodium hydroxide) is critical for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents:
-
Morpholine (0.5 mol)
-
Dimethylcarbamoyl chloride (0.6 mol)
-
Dichloromethane (DCM, 500 mL total)
-
10% Sodium hydroxide solution (300 mL)
-
Saturated sodium chloride solution (Brine, 200 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve morpholine (0.5 mol) in a mixture of dichloromethane (300 mL) and 10% aqueous sodium hydroxide solution (300 mL).[2]
-
Reagent Addition: While stirring the biphasic mixture, slowly add a solution of dimethylcarbamoyl chloride (0.6 mol) in dichloromethane (200 mL) over approximately 10 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours to ensure complete reaction.[1][2]
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (DCM) layer.
-
Workup - Extraction: Back-extract the remaining aqueous layer with an additional 100 mL of dichloromethane to recover any dissolved product.[2]
-
Workup - Washing: Combine all organic fractions and wash them twice with 100 mL portions of saturated sodium chloride solution (brine). This step helps to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent by concentration under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
-
Purification: Purify the crude oil by distillation, collecting the fraction that boils between 127-129 °C. This procedure typically affords the pure this compound in high yield (~93%).[2]
Expected Characterization Data:
The structure of the final product should be confirmed by NMR spectroscopy.
-
¹H-NMR (CDCl₃): δ 2.72 (s, 6H, 2xCH₃), 3.08-3.11 (m, 4H, 2xCH₂), 3.54-3.57 (m, 4H, 2xCH₂) ppm.[2]
-
¹³C-NMR (CDCl₃): δ 38.0, 47.1, 66.3, 164.3 ppm.[2]
Protocol 2: Application in Peptide Coupling Reagent Synthesis
A primary application of DMMC is its use as a precursor for advanced uronium-type peptide coupling reagents, such as COMU.[1] These reagents facilitate the formation of amide bonds with high efficiency and low racemization, which is paramount in peptide synthesis. The general process involves the activation of the DMMC urea oxygen, followed by anion exchange to yield a stable, crystalline salt.
Sources
The Emerging Potential of N,N-dimethylmorpholine-4-carboxamide (DMMCA) in Automated Peptide Synthesis: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of solid-phase peptide synthesis (SPPS) is undergoing a significant transformation, driven by the need for greener, safer, and more efficient processes. Traditional dipolar aprotic solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), face increasing regulatory scrutiny due to their reproductive toxicity. This has spurred the search for viable alternatives that do not compromise the quality and yield of synthetic peptides. This document introduces N,N-dimethylmorpholine-4-carboxamide (DMMCA) as a promising, yet underexplored, candidate for use in automated peptide synthesizers. While direct empirical data on DMMCA in SPPS is currently limited, this guide provides a comprehensive overview of its physicochemical properties, potential advantages, and a theoretical framework for its application and validation. The protocols outlined herein are intended to serve as a foundational methodology for researchers to explore and validate the efficacy of DMMCA as a next-generation solvent in automated peptide synthesis.
Introduction: The Imperative for Greener Solvents in Peptide Synthesis
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1][2][3] The efficiency of SPPS is heavily reliant on the choice of solvent, which must effectively solvate the resin and reagents, facilitate coupling reactions, and allow for efficient washing to remove byproducts and excess reagents. For decades, DMF and NMP have been the solvents of choice due to their excellent solvating properties.[1][2] However, their classification as substances of very high concern (SVHC) necessitates a paradigm shift towards safer and more sustainable alternatives.
The ideal "green" solvent for SPPS should possess a favorable safety profile, be derived from renewable resources, have a low environmental impact, and, crucially, demonstrate comparable or superior performance to traditional solvents. Recent research has explored various alternatives, including N-formylmorpholine (NFM), which has shown promise as a green solvent in SPPS.[4][5][6] This investigation into morpholine-based solvents brings this compound (DMMCA) into focus as a potential candidate worthy of exploration.
This compound (DMMCA): A Profile
DMMCA is a polar aprotic solvent with a molecular structure that suggests it may share some of the desirable properties of both DMF and morpholine-based solvents.
Physicochemical Properties
A thorough understanding of DMMCA's physical and chemical properties is essential to predict its behavior in an automated peptide synthesizer.
| Property | Value | Source |
| CAS Number | 38952-61-3 | [7][8][9][10] |
| Molecular Formula | C₇H₁₄N₂O₂ | [7][9] |
| Molecular Weight | 158.2 g/mol | [7][9] |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | |
| Density | 1.101 g/cm³ | |
| Structure | ||
Note: The image is a placeholder. A proper chemical structure diagram would be inserted here.
Synthesis of DMMCA
DMMCA can be synthesized from morpholine and dimethylcarbamoyl chloride.[8] A general laboratory-scale procedure involves dissolving morpholine in a mixture of dichloromethane (DCM) and a sodium hydroxide solution, followed by the slow addition of a solution of dimethylcarbamoyl chloride in DCM.[8] The reaction mixture is stirred for several hours at room temperature.[8] After workup, which includes separation of the organic layer, washing, drying, and removal of the solvent, the crude product can be purified by distillation to yield DMMCA as a colorless oil.[8]
Theoretical Advantages of DMMCA in Automated Peptide Synthesis
Based on its structure and the known properties of related compounds, DMMCA may offer several advantages in SPPS:
-
High Polarity: The presence of the amide and morpholine moieties suggests high polarity, which is crucial for solvating the growing peptide chain and preventing aggregation.
-
Aprotic Nature: As an aprotic solvent, DMMCA is unlikely to interfere with the coupling reaction by donating protons.
-
High Boiling Point: A high boiling point is advantageous for microwave-assisted SPPS, allowing for higher reaction temperatures and potentially faster cycle times without excessive pressure buildup.
-
Favorable Safety Profile: While comprehensive toxicological data is needed, morpholine and some of its derivatives are known to have a more favorable safety profile compared to DMF and NMP.[11][12][13][14]
-
Chemical Stability: N-formylmorpholine, a related compound, is noted for its chemical stability, suggesting that DMMCA may also be stable under the conditions of SPPS.[4]
Proposed Experimental Workflow for Validation of DMMCA
The following workflow is proposed for the systematic evaluation of DMMCA as a solvent in automated peptide synthesis.
Caption: Proposed workflow for the validation of DMMCA in automated peptide synthesis.
Protocols for the Application of DMMCA in Automated Peptide Synthesizers
The following protocols are theoretical and should be adapted and optimized based on experimental results. They are based on standard Fmoc/tBu chemistry.
Reagent Preparation
-
DMMCA: Ensure DMMCA is of high purity and anhydrous. Degas with nitrogen or argon before use to remove any dissolved oxygen.
-
Amino Acid Solutions: Prepare solutions of Fmoc-protected amino acids in DMMCA at the desired concentration (e.g., 0.2 M to 0.5 M). Assess the solubility of each amino acid derivative. Gentle heating or sonication may be required for some derivatives.
-
Coupling Reagent Solutions: Prepare solutions of coupling reagents (e.g., HBTU, HATU, DIC) and additives (e.g., HOBt, Oxyma) in DMMCA. Check for any potential reactivity or degradation of the reagents in DMMCA over time.
-
Deprotection Solution: Prepare a 20-50% solution of piperidine in DMMCA.
Automated Peptide Synthesis Protocol (General Cycle)
This protocol is designed for a standard automated peptide synthesizer.
| Step | Operation | Details |
| 1 | Resin Swelling | Swell the resin in DMMCA for at least 30 minutes. |
| 2 | Fmoc Deprotection | Treat the resin with 20-50% piperidine in DMMCA for a specified time (e.g., 2 x 5 minutes). |
| 3 | Washing | Wash the resin thoroughly with DMMCA to remove piperidine and byproducts. |
| 4 | Coupling | Add the pre-activated amino acid solution to the resin. Allow to react for a specified time (e.g., 30-60 minutes). For microwave-assisted synthesis, apply a defined power and temperature profile. |
| 5 | Washing | Wash the resin thoroughly with DMMCA to remove excess reagents and byproducts. |
| 6 | Repeat Cycle | Return to Step 2 for the next amino acid in the sequence. |
Monitoring the Synthesis: It is crucial to monitor the completeness of the coupling and deprotection steps. Standard methods like the Kaiser test can be used to detect free primary amines.[15]
Cleavage and Deprotection
After the final synthesis cycle, the peptide needs to be cleaved from the resin and the side-chain protecting groups removed.
-
Final Wash: Wash the peptide-resin with DMMCA, followed by a solvent like dichloromethane (DCM) to prepare for cleavage.
-
Drying: Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Challenges and Optimization Strategies
When implementing a new solvent like DMMCA, several challenges may arise. The following table outlines potential issues and suggested optimization strategies.
| Challenge | Potential Cause | Optimization Strategy |
| Incomplete Coupling | Poor solvation of reagents or peptide-resin; Steric hindrance. | Increase coupling time; Use a stronger activating agent; Increase reaction temperature (especially with microwave assistance); Perform a double coupling. |
| Incomplete Fmoc Deprotection | Insufficient reaction time or base concentration. | Increase deprotection time; Increase piperidine concentration; Use a stronger base cocktail (e.g., with DBU). |
| Resin Swelling Issues | Incompatibility of the resin with DMMCA. | Test different types of resins (e.g., polystyrene, PEG-based); Use a co-solvent with DMMCA. |
| Side Reactions (e.g., Racemization) | High temperatures; Prolonged activation times. | Optimize reaction temperature and time; Use racemization-suppressing additives (e.g., Oxyma, HOBt). |
Conclusion and Future Outlook
This compound presents an intriguing, albeit unproven, alternative to traditional solvents in automated peptide synthesis. Its structural similarity to other effective morpholine-based solvents, combined with its favorable physicochemical properties, warrants a thorough investigation into its performance. The protocols and validation workflow provided in this guide offer a starting point for researchers to systematically evaluate DMMCA. Successful validation could lead to the adoption of a greener, safer, and potentially more efficient solvent for the automated synthesis of peptides, contributing to the broader goal of sustainable chemistry in the pharmaceutical and biotechnology industries. Further research is essential to generate the empirical data needed to fully assess the viability of DMMCA and to establish its place in the toolbox of peptide chemists.
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ChemBK. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Formylmorpholine vs. Other Solvents: A Comparative Advantage. [Link]
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-
Isochem. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
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ResearchSpace@UKZN. An investigation into the potential of NFM, DEG and TEG as replacement solvents for NMP in separation processes. [Link]
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Carl ROTH. Safety Data Sheet: Morpholine. [Link]
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ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]
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Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., ... & Albericio, F. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(7), 2363-2370. [Link]
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IARC Publications. Morpholine. [Link]
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ResearchGate. Green Solid-Phase Peptide Synthesis 4. γ-Valerolactone and N -Formylmorpholine as Green Solvents for Solid Phase Peptide Synthesis. [Link]
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Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]
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Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 35-41. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with N,N-dimethylmorpholine-4-carboxamide
Welcome to the technical support center for N,N-dimethylmorpholine-4-carboxamide (DMMC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for optimizing reaction yields when utilizing this versatile polar aprotic solvent.
Fundamentals: The Role of this compound in Synthesis
This compound, a member of the morpholine carboxamide class of compounds, is a polar aprotic solvent.[1] Its utility in optimizing reaction yields stems from its ability to dissolve a wide range of organic and inorganic compounds and to influence reaction kinetics.[1] The lone pairs of electrons on the oxygen and nitrogen atoms of the morpholine ring, as well as the amide functionality, can solvate cations, which can be particularly beneficial in substitution reactions.
For instance, in nucleophilic substitution reactions (SN1 and SN2), the choice of solvent is critical. Polar aprotic solvents like DMMC can significantly accelerate SN2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[2][3] While polar protic solvents can stabilize the carbocation intermediate in SN1 reactions, polar aprotic solvents are generally favored for SN2 pathways where a high concentration of a reactive nucleophile is desired.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a synthetic carbamate with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol .[6] It is an unsymmetrical molecule with a density of approximately 1.101 g/cm³. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂O₂ | [6][7] |
| Molecular Weight | 158.2 g/mol | [6] |
| Density | 1.101 g/cm³ | |
| Boiling Point | 127-129 °C (for a similar compound) | [8] |
| Storage | 10°C - 25°C in a well-closed container |
Q2: What are the recommended safety and handling procedures for this compound?
A2: this compound should be handled in a well-ventilated area, preferably under a chemical fume hood.[9] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, flush the affected area with copious amounts of water.[10] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]
Q3: In which types of reactions can this compound be expected to improve yields?
A3: While specific literature on this compound's role in yield optimization is emerging, its properties as a polar aprotic solvent suggest it would be beneficial in reactions that are favored by such solvents. These include:
-
Nucleophilic Substitution Reactions (SN2): By solvating the cation of the nucleophilic salt, DMMC can increase the reactivity of the nucleophile.[3][5]
-
Coupling Reactions: Many cross-coupling reactions, such as Suzuki and Heck couplings, proceed efficiently in polar aprotic solvents. The use of alternative solvents to DMF is an active area of research in this field.[1][11]
-
Amide Bond Formation: The synthesis of carboxamides and peptides often utilizes polar aprotic solvents to ensure the solubility of reagents and facilitate the coupling process.[12][13]
Q4: How does this compound compare to other polar aprotic solvents like DMF and NMP?
A4: this compound shares structural similarities with N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are also polar aprotic amide solvents.[1] While all three are effective at dissolving a wide range of compounds, they differ in their physical properties such as boiling point and viscosity, which can influence reaction workup and solvent removal.[14][15] The morpholine ring in DMMC may also offer different solvency characteristics compared to the linear amide of DMF or the pyrrolidone ring of NMP.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected when using this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from a variety of factors. Here is a systematic approach to diagnosing the issue:
1. Reagent and Substrate Purity:
-
Potential Cause: Impurities in your starting materials or reagents can inhibit the reaction or lead to side products.
-
Recommendation: Ensure the purity of your substrates and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify them before use.
2. Reaction Conditions:
-
Potential Cause: The reaction temperature, time, or stoichiometry of reagents may not be optimal.
-
Recommendation:
-
Temperature: Systematically vary the reaction temperature to find the optimal range. Keep in mind that higher temperatures can sometimes lead to decomposition.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum conversion and avoid product degradation from prolonged reaction times.
-
Stoichiometry: Experiment with slight excesses of one of the reactants to drive the reaction to completion.
-
3. Solvent Quality and Water Content:
-
Potential Cause: The presence of water or other impurities in the this compound can quench sensitive reagents or catalyze side reactions.
-
Recommendation: Use a high-purity, anhydrous grade of DMMC. If necessary, dry the solvent using molecular sieves before use.
4. Inefficient Mixing:
-
Potential Cause: In heterogeneous reactions, inefficient stirring can limit the contact between reactants, leading to a lower reaction rate and yield.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction.
Issue 2: Side Product Formation
Q: I am observing significant formation of side products in my reaction. Could this compound be contributing to this?
A: While generally stable, polar aprotic amide solvents can sometimes participate in or promote side reactions under certain conditions.
1. Reaction with Electrophiles:
-
Potential Cause: The amide nitrogen in DMMC could potentially react with highly reactive electrophiles, although this is less common than with primary or secondary amines.
-
Recommendation: If your reaction involves a potent electrophile, consider if a less nucleophilic solvent might be more appropriate.
2. Base-Mediated Reactions:
-
Potential Cause: In the presence of a strong base, deprotonation of substrates or the solvent itself (though less likely for DMMC) could lead to undesired side reactions.
-
Recommendation: Carefully choose the base and consider its stoichiometry. A weaker base or a non-nucleophilic base might be beneficial.
3. Thermal Decomposition:
-
Potential Cause: At elevated temperatures, DMMC may decompose, leading to the formation of reactive species that can interfere with your desired reaction.[9]
-
Recommendation: Run the reaction at the lowest effective temperature. If high temperatures are necessary, consider if a solvent with a higher boiling point and greater thermal stability is required.
Issue 3: Difficulty in Product Purification
Q: I am struggling to remove this compound from my product during the workup. What are the best methods for its removal?
A: The complete removal of high-boiling polar aprotic solvents can be challenging. Here are several effective strategies:
1. Aqueous Extraction:
-
Principle: this compound is expected to have good water solubility.
-
Protocol:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer multiple times with water or brine. This will partition the DMMC into the aqueous phase.
-
Combine the aqueous washes and back-extract with the organic solvent to recover any dissolved product.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and concentrate under reduced pressure.[8]
-
2. Azeotropic Distillation:
-
Principle: Co-distillation with a lower-boiling solvent can facilitate the removal of a higher-boiling one.
-
Protocol: After the initial concentration, add a solvent like toluene or heptane to the crude product and re-concentrate under reduced pressure. Repeat this process several times to azeotropically remove residual DMMC.
3. Column Chromatography:
-
Principle: If the product is not amenable to extensive aqueous washing, column chromatography can be used to separate the product from the solvent.
-
Recommendation: Choose a solvent system for your column that allows for good separation of your product from the highly polar DMMC. DMMC will likely have a high affinity for silica gel.
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general framework for conducting an SN2 reaction using this compound as the solvent.
-
Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure this compound is of anhydrous grade. If necessary, dry over activated 4 Å molecular sieves for at least 24 hours.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the electrophile (1.0 eq).
-
Dissolve the electrophile in anhydrous this compound (concentration typically 0.1-1.0 M).
-
In a separate flask, dissolve the nucleophile (1.1-1.5 eq) in a minimal amount of anhydrous DMMC.
-
-
Reaction Execution:
-
Add the nucleophile solution to the solution of the electrophile dropwise at the desired reaction temperature (e.g., room temperature or heated).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the layers and wash the organic layer multiple times with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
References
- AK Scientific, Inc.
- Biosynth. This compound | 38952-61-3 | FD141128.
- ChemicalBook. This compound | 38952-61-3.
- PubChem. This compound | C7H14N2O2 | CID 3411496.
- ChemBK. This compound.
- Pharmaffiliates. CAS No : 38952-61-3 | Product Name : this compound.
- Organic Syntheses. Organic Syntheses Procedure.
- ResearchGate. Comparison of the properties of NMP and DMF.
- Crysdot LLC. This compound - Heterocyclic Compounds.
- Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
- Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
- AK Scientific, Inc. 38952-61-3 this compound AKSci 3485CK.
- Chemistry Stack Exchange. Performing an SN1 reaction in a polar aprotic solvent.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- IB Chemistry. 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry].
- YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
- ChemScene. 38952-61-3 | this compound.
- ChemSusChem. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
- Semantic Scholar. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- ResearchGate.
- ResearchGate. Comparison of the properties of DMF, DMSO and NMP.
- ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
- PMC.
- PubMed. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine.
- MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- ResearchGate. Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?.
- NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.
- PubMed.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 15. researchgate.net [researchgate.net]
Navigating Amide Bond Formation: A Technical Guide to N,N-Dimethylmorpholine-4-carboxamide
Welcome to our dedicated technical support center for N,N-dimethylmorpholine-4-carboxamide (DIMCAR). As a valued member of the research and drug development community, you understand the critical importance of precision and control in your synthetic protocols. DIMCAR, with its unique structural features, offers potential advantages as a polar aprotic solvent and reagent. However, like any reactive molecule, its use can sometimes lead to unexpected outcomes.
This guide is designed to be your first point of reference when troubleshooting experiments involving DIMCAR. We will delve into the causality behind potential side reactions and provide you with field-proven, actionable solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Unraveling Side Reactions
This section addresses specific issues that you may encounter during your work with DIMCAR. We've structured this as a series of problems, their probable causes rooted in the chemical reactivity of DIMCAR, and robust solutions to get your research back on track.
Issue 1: Low Yield of Desired Product and Presence of Unidentified Polar Impurities
Probable Cause: Hydrolysis of this compound.
The carboxamide functional group in DIMCAR, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, or even trace amounts of water at elevated temperatures. This hydrolytic cleavage would lead to the formation of morpholine and N,N-dimethylcarbamic acid, which is unstable and can decompose to dimethylamine and carbon dioxide. These byproducts can potentially react with other components in your reaction mixture or complicate purification.
Solutions:
-
Stringent Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
pH Control: If your reaction conditions are not pH-sensitive, maintain a neutral pH. If acidic or basic conditions are required, consider the potential for DIMCAR hydrolysis when selecting your reagents and work-up procedures. A non-aqueous work-up might be necessary.
-
Temperature Management: Avoid unnecessarily high reaction temperatures. If elevated temperatures are required, minimize the reaction time.
Issue 2: Formation of N-Formylmorpholine as a Byproduct
Probable Cause: N-Dealkylation of the Dimethylamino Group.
While less common than hydrolysis, cleavage of one of the N-methyl groups from the dimethylamino moiety can occur under harsh conditions, potentially leading to the formation of N-methylmorpholine-4-carboxamide. More likely, if used as a formylating agent in a reaction analogous to the Vilsmeier-Haack reaction, side reactions could lead to the formation of N-formylmorpholine.
Solutions:
-
Careful Reagent Selection: When using DIMCAR in reactions where it might act as a formylating agent (e.g., with activating agents like POCl₃ or SOCl₂), carefully control the stoichiometry of the activating agent. Excess activating agent can lead to undesired side reactions.
-
Reaction Temperature: Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.
-
Alternative Formylating Agents: If N-dealkylation proves to be a persistent issue, consider using alternative formylating agents such as N-formylmorpholine itself, which may offer a cleaner reaction profile in certain contexts.[1]
Issue 3: Unexpected Amide Bond Formation with Carboxylic Acid Starting Materials
Probable Cause: DIMCAR acting as a coupling agent.
In the presence of an activating agent (e.g., a carbodiimide), the carbonyl oxygen of DIMCAR can be activated, making it susceptible to nucleophilic attack. If your reaction mixture contains a carboxylic acid, it could potentially react with the activated DIMCAR to form a mixed anhydride, which can then go on to amidate another nucleophile in the system. This is an uncommon but plausible scenario.
Solutions:
-
Order of Addition: If your protocol involves the use of a carboxylic acid and a separate coupling agent, add the DIMCAR after the primary coupling reaction has been initiated.
-
Choice of Coupling Agent: Utilize a more standard and well-characterized coupling reagent for your desired amide bond formation to avoid unpredictable reactivity from DIMCAR.
Frequently Asked Questions (FAQs)
Here we address some of the more general questions regarding the handling, stability, and reactivity of this compound.
Q1: What is the hydrolytic stability of this compound?
A1: Carboxamides are generally considered to be robust functional groups. However, their stability is pH and temperature-dependent. Under strongly acidic or basic conditions, and particularly at elevated temperatures, DIMCAR can undergo hydrolysis to morpholine and N,N-dimethylcarbamic acid (which can further decompose).[2] For sensitive applications, it is recommended to use DIMCAR under neutral, anhydrous conditions.
Q2: Can this compound be used as a substitute for DMF?
A2: DIMCAR shares some properties with N,N-dimethylformamide (DMF), such as being a polar aprotic solvent. However, its reactivity profile is different due to the presence of the morpholine ring and the nature of the carboxamide. The ether oxygen in the morpholine ring can influence its coordination properties, and the carboxamide is generally less reactive as a formylating agent precursor than the formamide group in DMF.[3] Direct substitution without reaction optimization is not recommended.
Q3: Are there any known incompatibilities for this compound?
A3: As a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition or unwanted side reactions. As with other amides, care should be taken when using it with highly reactive organometallic reagents.
Q4: How should I purify this compound if I suspect it has degraded?
A4: If you suspect contamination with water or hydrolysis byproducts, purification can be attempted by distillation under reduced pressure.[4] However, for critical applications, it is always best to use a fresh, high-purity batch of the reagent.
Visualizing Potential Reaction Pathways
To further clarify the potential side reactions discussed, the following diagrams illustrate the key chemical transformations.
Caption: Hydrolysis of this compound.
Caption: Hypothetical Vilsmeier-Haack type activation.
Summary of Key Parameters for Minimizing Side Reactions
| Parameter | Recommendation | Rationale |
| Water Content | Use anhydrous conditions | Prevents hydrolysis of the carboxamide. |
| pH | Maintain neutral conditions if possible | Avoids acid or base-catalyzed hydrolysis. |
| Temperature | Use the lowest effective temperature | Minimizes degradation and side reactions. |
| Atmosphere | Use an inert atmosphere (N₂ or Ar) | Excludes atmospheric moisture. |
| Reagent Purity | Use high-purity DIMCAR | Avoids introducing catalytic impurities. |
We trust that this technical guide will serve as a valuable resource in your research endeavors. Our team of application scientists is always available for further consultation on more specific and complex challenges.
References
-
PubChem. This compound. [Link]
-
ChemBK. This compound. [Link]
-
Axios Research. This compound - CAS - 38952-61-3. [Link]
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Recent development of peptide coupling reagents in organic synthesis. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
-
Crysdot LLC. This compound - Heterocyclic Compounds. [Link]
-
Wikipedia. Morpholine. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Wikipedia. N-Formylmorpholine. [Link]
Sources
Technical Support Center: N,N-Dimethylmorpholine-4-carboxamide Purification
Welcome to the technical support center for the purification of N,N-dimethylmorpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently purify this compound to a high degree of purity for your research and development needs.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Purity and Contamination Issues
Question: My final product shows contamination with starting materials. How can I remove unreacted morpholine?
Answer: Unreacted morpholine is a common impurity due to its role as a nucleophile in the synthesis. Its removal is crucial for obtaining a pure product.
-
Root Cause: Incomplete reaction or use of excess morpholine. Morpholine is a relatively polar and water-soluble amine.
-
Solution:
-
Aqueous Wash: During the workup, perform multiple washes of the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help partition the more polar morpholine into the aqueous phase.
-
Acidic Wash (Use with Caution): A dilute solution of hydrochloric acid (e.g., 1M HCl) can be used to protonate the morpholine, forming a water-soluble salt that will be extracted into the aqueous layer. However, this method should be approached with care as acidic conditions can promote the hydrolysis of the desired amide product, especially with prolonged exposure or heat.[1]
-
Vacuum Distillation: Morpholine has a significantly lower boiling point (129 °C) than this compound. Careful fractional distillation under reduced pressure should effectively separate the two compounds.
-
Question: I suspect my product is contaminated with byproducts from my dimethylcarbamoyl chloride reagent. How can I identify and remove them?
Answer: Dimethylcarbamoyl chloride is highly reactive and susceptible to hydrolysis, which can introduce impurities into your reaction mixture.
-
Root Cause: Hydrolysis of dimethylcarbamoyl chloride by moisture present in the reaction or during workup leads to the formation of dimethylamine and hydrochloric acid. These can then exist as dimethylamine hydrochloride.
-
Identification:
-
1H NMR: Dimethylamine hydrochloride will appear as a singlet in the 1H NMR spectrum.[2]
-
-
Solution:
-
Aqueous Wash: Similar to the removal of morpholine, washing the organic layer with water or brine will help remove the water-soluble dimethylamine hydrochloride.
-
Vacuum Distillation: As a salt, dimethylamine hydrochloride is non-volatile and will remain in the distillation flask as residue during the vacuum distillation of your product.
-
Question: My purified this compound shows signs of degradation over time. What is happening and how can I prevent it?
Answer: Amides, including this compound, can undergo hydrolysis, especially under harsh conditions.
-
Root Cause: The amide bond is susceptible to cleavage by acid or base-catalyzed hydrolysis, particularly in the presence of water and at elevated temperatures.[1][3] This will lead to the formation of morpholine and dimethylamine.
-
Prevention and Purification:
-
Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to minimize exposure to moisture and air.
-
pH Control: Avoid exposing the compound to strong acids or bases during workup and storage.
-
Re-purification: If degradation has occurred, the resulting morpholine and dimethylamine can be removed by the washing and distillation techniques described above.
-
Purification Technique-Specific Problems
Question: I am having trouble with the vacuum distillation of this compound. The liquid is bumping violently. What can I do?
Answer: Bumping is a common issue in vacuum distillation, especially with viscous liquids or when heating is not uniform.
-
Root Cause: Uneven boiling due to superheating of the liquid. Under vacuum, the air trapped in traditional boiling chips is quickly removed, rendering them ineffective.[4]
-
Solution:
-
Stirring: Use a magnetic stir bar and stir plate to ensure vigorous and constant agitation of the liquid in the distilling flask. This promotes smooth boiling.[4]
-
Claisen Adapter: Incorporate a Claisen adapter into your distillation setup. This helps to prevent any bumped liquid from splashing into the condenser and contaminating your distillate.
-
Controlled Heating: Use a heating mantle with a temperature controller or an oil bath to apply heat gradually and evenly.
-
Proper Vacuum Application: Apply the vacuum before you begin heating. This allows for the removal of any low-boiling dissolved gases and residual solvents under controlled conditions.[4]
-
Question: My vacuum distillation is not achieving a low enough pressure. What are the likely causes?
Answer: Leaks in the distillation apparatus are the most common reason for failing to achieve the desired vacuum.
-
Root Cause: Poorly sealed joints or cracks in the glassware.
-
Solution:
-
Inspect Glassware: Before assembly, carefully inspect all glassware for any cracks or star fractures that could compromise the integrity of the system under vacuum.[5]
-
Grease Joints: Properly grease all ground glass joints with a suitable vacuum grease to ensure an airtight seal.
-
Check Tubing: Use thick-walled vacuum tubing that will not collapse under reduced pressure.
-
Test for Leaks: Assemble the apparatus and apply the vacuum. Listen for any hissing sounds that would indicate a leak. If a leak is suspected, systematically check each joint.
-
Question: I want to purify my compound by recrystallization, but I'm not sure which solvent to use.
Answer: Finding the right recrystallization solvent is key to obtaining high-purity crystalline material.
-
General Principles: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Recommended Solvents for Amides:
-
Single Solvents: For polar amides, consider polar solvents such as ethanol, acetone, or acetonitrile.[6]
-
Solvent Mixtures: A solvent pair, consisting of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble), can be very effective. Common pairs for compounds of moderate polarity include:
-
Heptane/Ethyl acetate
-
Methanol/Water
-
Acetone/Water
-
Dichloromethane/Heptane[7]
-
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
While the boiling point at atmospheric pressure is high, under vacuum, it will be significantly lower. The exact temperature will depend on the pressure achieved. As a general guide, vacuum distillation is often performed when the compound boils between 45 °C and 180 °C under the applied vacuum.[5]
Q2: How can I assess the purity of my this compound?
Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities. Due to the polarity of morpholine, derivatization may be necessary for its accurate quantification.[8]
-
High-Performance Liquid Chromatography (HPLC): For polar compounds like this amide, reverse-phase HPLC with a phenyl or a polar-embedded column using a highly aqueous mobile phase can be effective. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable option.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the desired product and identifying impurities if their characteristic signals are known. For example, unreacted morpholine has characteristic shifts that can be identified.[11][12]
Q3: What are the key 1H NMR signals for this compound and its common impurities?
| Compound | Protons | Chemical Shift (ppm, approx.) | Multiplicity |
| This compound | N(CH3)2 | 2.72 | singlet |
| N-CH2 | 3.08-3.11 | multiplet | |
| O-CH2 | 3.54-3.57 | multiplet | |
| Morpholine | N-H | Variable | broad singlet |
| N-CH2 | 2.86 | multiplet | |
| O-CH2 | 3.67 | multiplet | |
| Dimethylamine HCl | N(CH3)2 | ~2.7 | singlet |
Note: Chemical shifts can vary depending on the solvent used.[2][12]
Q4: Is this compound stable to column chromatography on silica gel?
Amides can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or poor recovery.[6] If you choose to use column chromatography:
-
Consider using a less acidic stationary phase like alumina.
-
You can deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (e.g., 1-2%), to the eluent. This will neutralize the acidic sites on the silica.[13]
Visualizing the Purification Workflow
The following diagram outlines the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification issues.
References
-
Taylor & Francis Online. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
-
ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
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PubChem. Dimethylamine, hydrochloride. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
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ResearchGate. 1.21. 1 H NMR spectrum of HNMe 2 (in CDCl 3 ) obtained by reaction of.... [Link]
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Pressure Control Solutions. Vacuum Distillation issues?. [Link]
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Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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Biotage. Is there an easy way to purify organic amines?. [Link]
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YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ResearchGate. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. [Link]
-
ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Quora. What is the best way to deal with a polar compound's purity with HPLC?. [Link]
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ChemBK. This compound. [Link]
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Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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National Center for Biotechnology Information. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]
-
ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
RSC Publishing. Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]
-
YouTube. Distillation II | MIT Digital Lab Techniques Manual. [Link]
-
Reddit. Why is my vacuum distillation not working?. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
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Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
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Reddit. Separation of Secondary amide and Tertiary amide. [Link]
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Axios Research. This compound. [Link]
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Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
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Carl ROTH. This compound. [Link]
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ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Restek. Morpholine: CAS # 110-91-8 Compound Information and Applications for GC and LC Analysis. [Link]
-
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]
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Scientific & Academic Publishing. Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines. [Link]
-
Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions. [Link]
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- 11. tandfonline.com [tandfonline.com]
- 12. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Troubleshooting Difficult Couplings with N,N-Dimethylmorpholine-4-carboxamide (DMC)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting challenging peptide coupling reactions, with a special focus on the use of N,N-dimethylmorpholine-4-carboxamide (DMC) as a solvent. As a novel alternative to traditional polar aprotic solvents like DMF and NMP, DMC presents unique opportunities and potential challenges in solid-phase peptide synthesis (SPPS). This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Disclaimer: this compound (DMC) is a less-documented solvent in the context of peptide synthesis compared to DMF and NMP.[1][2] Therefore, this guide combines established principles of peptide chemistry with reasoned extrapolations based on the physicochemical properties of DMC and structurally related solvents like N-formylmorpholine (NFM).[3][4] We strongly recommend performing small-scale test reactions to validate these recommendations for your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Challenges in Peptide Coupling with DMC
Question 1: I am observing low coupling efficiency or incomplete reactions when using DMC as a solvent. What are the potential causes and how can I address this?
Answer: Low coupling efficiency is a common hurdle in SPPS and can be attributed to several factors when using any solvent, including DMC. The primary areas to investigate are reagent solubility, resin swelling, and the kinetics of the coupling reaction itself.
-
Causality Behind Experimental Choices: The success of a coupling reaction is fundamentally dependent on the effective concentration of reactants at the site of synthesis on the resin.[5] Inadequate resin swelling can physically hinder the access of activated amino acids to the growing peptide chain, while poor solubility of reagents reduces their effective concentration.
-
Troubleshooting Protocol:
-
Assess Reagent Solubility:
-
Protocol: Before initiating synthesis, perform a simple solubility test. Add a known amount of your protected amino acid and coupling reagents to a specific volume of DMC at the reaction temperature. Visually inspect for complete dissolution.
-
Insight: While data on the solubility of all SPPS reagents in DMC is not widely available, its polar aprotic nature, similar to DMF and NMP, suggests it should be a reasonable solvent for most common reagents.[6][7] However, variations in solubility for specific bulky or very polar amino acids could occur.
-
-
Evaluate Resin Swelling:
-
Protocol: Measure the swelling of your chosen resin in DMC compared to a known solvent like DMF. Add 1 gram of resin to a graduated cylinder and record the initial volume. Add 10 mL of the solvent, allow it to swell for at least one hour, and record the final volume.
-
Insight: Adequate resin swelling is critical for reaction efficiency.[8] The polarity and viscosity of the solvent are key parameters influencing this.[8][9] If DMC provides suboptimal swelling for your specific resin type, consider using a binary mixture with a co-solvent known to improve swelling, such as DMSO or NMP, if compatible with your overall process.[10][11]
-
-
Optimize Coupling Conditions:
-
Double Coupling: For difficult couplings, performing the reaction twice with a fresh solution of activated amino acid can drive the reaction to completion.[11]
-
Increase Reaction Time: Extend the coupling time to allow for slower reaction kinetics, which may be influenced by the solvent environment.[11]
-
Elevated Temperature: Carefully increasing the reaction temperature can enhance coupling efficiency, but must be balanced against the risk of side reactions like racemization.[10]
-
-
Question 2: My peptide is aggregating on the resin when I use DMC. What steps can I take to mitigate this issue?
Answer: On-resin peptide aggregation is a sequence-dependent phenomenon where the growing peptide chains interact with each other, primarily through hydrogen bonding, forming secondary structures that are inaccessible to reagents.[10][12] This is a major cause of failed syntheses, particularly for hydrophobic or long peptide sequences.[12] The choice of solvent plays a crucial role in disrupting these interactions.
-
Causality Behind Experimental Choices: A good solvent for SPPS should effectively solvate the growing peptide chain, preventing the formation of intermolecular hydrogen bonds that lead to aggregation.[5] The dissociating power of a solvent is key in these situations.
-
Troubleshooting Strategies:
-
Incorporate Chaotropic Agents:
-
Utilize "Magic Mixtures":
-
Protocol: Employ a solvent mixture known for its strong solubilizing properties. A classic "magic mixture" consists of DCM/DMF/NMP (1:1:1), but a DMC-based variant could be explored, for example, DMC/DMSO/DCM.[10]
-
Insight: The combination of solvents with different polarities and properties can often overcome severe aggregation where a single solvent fails.
-
-
Structural Modifications:
-
Pseudoproline Dipeptides: If your sequence allows, the introduction of pseudoproline dipeptides at regular intervals can disrupt the formation of stable secondary structures.[11]
-
Backbone Protection: Employing backbone-protected amino acids (e.g., with Dmb or Hmb groups) can also prevent aggregation.[11]
-
-
| Strategy | Description | Typical Concentration/Application |
| Chaotropic Salts | Disrupts hydrogen bonds | 0.4 M LiCl in coupling/deprotection solution |
| Co-solvents | Improves solvation of peptide | 10-25% DMSO in DMC |
| Structural Mods | Disrupts secondary structure | Incorporate pseudoproline dipeptides every 6-8 residues |
Section 2: Side Reactions and Purity Concerns
Question 3: I am observing significant racemization in my peptide synthesized using DMC. How can I minimize this side reaction?
Answer: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis that can lead to diastereomeric impurities that are difficult to separate from the desired product. The risk of racemization is influenced by the activation method, the base used, and the solvent.
-
Causality Behind Experimental Choices: The mechanism of racemization often involves the formation of an oxazolone intermediate from the activated amino acid.[13] The polarity of the solvent can influence the rate of this side reaction.[6] Generally, more polar solvents can favor racemization.[14]
-
Strategies to Suppress Racemization:
-
Choice of Coupling Reagents and Additives:
-
Protocol: Utilize coupling reagents and additives known to suppress racemization. For carbodiimide-mediated couplings (e.g., with DCC or DIC), the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial.[15] These additives react with the highly reactive O-acylisourea intermediate to form a less reactive, but more stable active ester, which is less prone to racemization.[13]
-
Insight: Onium salt-based coupling reagents like HBTU or HATU are also highly effective at minimizing racemization.[16]
-
-
Base Selection:
-
Protocol: Use a weaker, non-nucleophilic base for activation, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like diisopropylethylamine (DIPEA).
-
Insight: Stronger bases can promote the abstraction of the α-proton, leading to racemization.
-
-
Temperature Control:
-
Protocol: Perform the coupling reaction at or below room temperature if possible.
-
Insight: Higher temperatures, while potentially increasing coupling speed, also accelerate the rate of racemization.
-
-
Question 4: What are other potential side reactions I should be aware of when using DMC, and how can I troubleshoot them?
Answer: Besides racemization, several other side reactions can occur during peptide synthesis. While there are no side reactions specifically documented as being caused by DMC, its nature as a polar aprotic amide solvent suggests that it could be involved in side reactions common to this class of solvents.
-
N-Acylurea Formation:
-
Description: This is a common side reaction in carbodiimide-mediated couplings where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea, terminating the peptide chain.[13]
-
Troubleshooting: The use of additives like HOBt or OxymaPure is the most effective way to prevent this by rapidly converting the O-acylisourea to a more stable active ester.[15]
-
-
Diketopiperazine Formation:
-
Description: This occurs at the dipeptide stage, where the N-terminal amino group of the second amino acid can attack the ester linkage to the resin, leading to cleavage from the resin and the formation of a cyclic dipeptide.
-
Troubleshooting: This is particularly problematic when proline or glycine is the second amino acid. To mitigate this, couple the third amino acid as quickly as possible after the deprotection of the second.
-
-
Aspartimide Formation:
-
Description: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide ring, which can then open to form a mixture of α- and β-aspartyl peptides.
-
Troubleshooting: Use of protecting groups on the aspartic acid side chain that sterically hinder this cyclization, such as Ompe or Odmab, can be effective.
-
Visualizing the Process: Workflows and Mechanisms
To aid in your troubleshooting efforts, the following diagrams illustrate the key chemical transformations and a logical workflow for addressing common coupling issues.
Caption: Troubleshooting workflow for difficult peptide couplings.
References
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PMC. [Link]
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023, November 2). ACS. [Link]
-
n-formylmorpholine: a versatile aromatic solvent in specialty chemical synthesis. (2025, April 30). BDMAEE. [Link]
-
Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (2021, April 7). RSC Publishing. [Link]
-
Green Solid-Phase Peptide Synthesis 4. γ-Valerolactone and N -Formylmorpholine as Green Solvents for Solid Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). ChemBK. [Link]
-
N,N'-Dicyclohexylcarbodiimide. (n.d.). Wikipedia. [Link]
-
Dicyclohexylcarbodiimide. (n.d.). Slideshare. [Link]
-
Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (n.d.). Semantic Scholar. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). MBL International. [Link]
-
Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (n.d.). RSC Publishing. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 11). Taylor & Francis Online. [Link]
-
Summary of hazardous polar aprotic solvents currently used for SPPS. (n.d.). ResearchGate. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online. [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. [Link]
-
N-Formylmorpholine. (n.d.). Wikipedia. [Link]
-
N-Formylmorpholine: A Versatile Solvent for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Effects of solution polarity and viscosity on peptide deamidation. (n.d.). PubMed. [Link]
-
This compound | C7H14N2O2 | CID 3411496. (n.d.). PubChem. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate. [Link]
-
This compound. (n.d.). Crysdot LLC. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. bdmaee.net [bdmaee.net]
- 5. peptide.com [peptide.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]
- 9. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. iris.unive.it [iris.unive.it]
- 15. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
N,N-dimethylmorpholine-4-carboxamide stability in different solvents
This resource aims to provide you with the foundational knowledge and practical tools to anticipate stability challenges and design robust experiments for DMMCA.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of N,N-dimethylmorpholine-4-carboxamide (DMMCA) that I should be concerned about?
A1: The DMMCA structure contains two key functional groups: a tertiary amide and a morpholine ring. Each presents potential stability challenges.
-
Tertiary Amide: Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by water.[2] While generally more resistant to hydrolysis than esters, this reaction can be catalyzed by acidic or basic conditions, typically requiring heat to proceed at a significant rate.[3] For tertiary amides like DMMCA, the primary degradation product would be morpholine and dimethylamine, resulting from the cleavage of the C-N bond.
-
Morpholine Ring: The morpholine ring is generally stable but can be susceptible to oxidation and photocatalytic degradation under certain conditions.[4][5] Degradation of the morpholine ring itself is less common under typical laboratory conditions but can involve C-N bond cleavage to form ring-opened intermediates.[6][7]
Q2: How stable is DMMCA expected to be in acidic and basic solutions?
A2: Based on the chemistry of tertiary amides, DMMCA is expected to be relatively stable at neutral pH.
-
Acidic Conditions: In the presence of a strong acid (e.g., HCl) and heat, DMMCA can undergo hydrolysis. The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[8] Because the dimethylamine byproduct is a base, it will be protonated under acidic conditions, rendering the hydrolysis reaction effectively irreversible.[8]
-
Alkaline Conditions: Under strong basic conditions (e.g., NaOH) and with heating, DMMCA can also hydrolyze. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3] For tertiary amides, this initial attack can be the rate-limiting step.[9] The reaction drives to completion as the carboxylic acid intermediate is deprotonated to a carboxylate.
Q3: What are the recommended storage conditions for DMMCA in solid form and in solution?
A3:
-
Solid Form: As a solid, DMMCA should be stored in a tightly sealed container in a cool, dry place, protected from light. Standard manufacturer recommendations are often between 10°C - 25°C.[4]
-
In Solution: For maximum stability, solutions should be prepared fresh. If storage is necessary, use aprotic solvents (e.g., acetonitrile, THF) or aqueous buffers near neutral pH (pH 6-8). Store solutions at low temperatures (2-8°C) and protect them from light.[10] For long-term storage, freezing at -20°C or below is an option, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon temperature cycling.
Q4: Which analytical techniques are best for monitoring the stability of DMMCA?
A4: A stability-indicating analytical method is essential. This is a validated method that can accurately quantify the decrease of the active compound and the increase of its degradation products without interference.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for separating DMMCA from its potential degradants and quantifying them.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks that appear during a stability study. By providing the mass of the degradant molecules, LC-MS helps in elucidating their structures and understanding the degradation pathways.[12]
Troubleshooting Guide
Issue 1: I'm observing a loss of my DMMCA peak area over time in an aqueous solution.
-
Likely Cause: Hydrolysis. Even at near-neutral pH, some slow hydrolysis can occur, especially if the solution is stored at room temperature or higher for extended periods. If the solution is acidic or basic, hydrolysis is the most probable cause.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your solvent or formulation. Unbuffered aqueous solutions can have their pH altered by dissolved gases like CO₂.
-
Buffer the Solution: If compatible with your experiment, use a buffer to maintain a neutral pH (e.g., phosphate-buffered saline, pH 7.4).
-
Control Temperature: Store solutions at 2-8°C or frozen (-20°C or below) to slow down the rate of hydrolysis.
-
Use Aprotic Solvents: If your experimental design allows, dissolving DMMCA in a high-purity aprotic solvent like acetonitrile or DMSO will prevent hydrolysis.
-
Issue 2: New, unexpected peaks are appearing in my chromatogram during analysis.
-
Likely Cause: Degradation. These new peaks are likely degradation products. The identity of the degradants depends on the stress condition.
-
Troubleshooting Steps:
-
Characterize the Stress: Identify the conditions your sample was exposed to. Was it heat, light, extreme pH, or an oxidizing agent? This provides clues to the degradation pathway.
-
Hypothesize Degradants:
-
Acid/Base Stress: Look for peaks corresponding to morpholine or dimethylamine (though these may not be retained well on typical reverse-phase columns) and the corresponding carboxylic acid.
-
Oxidative Stress: The morpholine ring's nitrogen or the adjacent carbons are potential sites of oxidation.
-
Photolytic Stress: UV light can induce radical reactions, leading to a variety of products.[13]
-
-
Identify Peaks with LC-MS: The most definitive way to identify the unknown peaks is to analyze the sample using LC-MS to determine their mass-to-charge ratio (m/z).
-
Perform a Forced Degradation Study: A controlled forced degradation study (see Protocol 1) will help you systematically generate and identify the likely degradation products, confirming if the unexpected peaks match those formed under specific stress conditions.[14]
-
Issue 3: My stability data is inconsistent between experiments.
-
Likely Cause: This often points to uncontrolled variables in the experimental setup.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Contaminants like metal ions can catalyze degradation.[10]
-
Light Exposure: Protect samples from light at all stages, from preparation to analysis, by using amber vials or covering containers with aluminum foil.
-
Oxygen Exposure: For compounds susceptible to oxidation, de-gassing solvents or blanketing the sample with an inert gas like nitrogen can improve consistency.
-
Precise pH Control: Use calibrated pH meters and high-quality buffers to ensure the pH is consistent across all samples and experiments.
-
Hypothetical Stability Profile & Degradation Pathways
The following table summarizes the expected stability behavior of DMMCA based on the known chemistry of its functional groups. This is a predictive guide and should be confirmed by experimental studies.
| Stress Condition | Reagents/Parameters | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Low | Morpholine, Dimethylamine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Low | Morpholine, Dimethylamine |
| Oxidation | 3% H₂O₂, RT | Moderate | N-Oxides, Ring-Opened Products |
| Thermal | 80°C (Solid & Solution) | High (Solid), Moderate (Solution) | Hydrolysis products (in solution) |
| Photolytic | UV Light (e.g., 254 nm) | Moderate to Low | Complex mixture of radical-induced products |
Hypothetical Degradation Pathways of DMMCA
The diagram below illustrates the plausible degradation pathways for DMMCA under various stress conditions, based on fundamental chemical principles of amide and morpholine chemistry.
Caption: Potential degradation pathways of DMMCA.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the intrinsic stability of DMMCA, based on ICH guidelines.[1] The goal is to achieve 5-20% degradation to reveal primary degradation products.[14]
Objective: To identify potential degradation products and establish degradation pathways for DMMCA under various stress conditions.
Materials:
-
This compound (DMMCA)
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a stock solution of DMMCA at a concentration of 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile/water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the DMMCA stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent mixture.
-
Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Use 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution at 80°C. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose a sample of the stock solution to light conditions as specified in ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation.
-
Sample Quenching & Preparation:
-
For acid and base samples, cool to room temperature and neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including controls and stressed samples) with the mobile phase to a suitable final concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
Calculate the percentage of DMMCA remaining and the percentage of each degradation product formed (as a percentage of the total peak area).
-
For identification of unknown peaks, analyze the degraded samples using LC-MS.
-
References
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]
-
Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Computational and Theoretical Chemistry, 1132, 25-28. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Mechanism of amide hydrolysis. (2019). YouTube. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2004). Industrial & Engineering Chemistry Research, 43(20), 6484-6491. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]
-
Gassman, P. G., Hodgson, P. K. G., & Balchunis, R. J. (1976). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 98(5), 1275-1276. [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Purdue University. [Link]
-
Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. (n.d.). SUNY Oneonta. [Link]
-
The microbial degradation of morpholine. (1982). Journal of Applied Bacteriology, 52(3), 393-403. [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (2018). Organic Process Research & Development, 22(9). [Link]
-
Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula. (2023). Insects, 14(7), 614. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
Thermal degradation kinetics of morpholine for carbon dioxide capture. (2020). International Journal of Greenhouse Gas Control, 95, 102970. [Link]
-
Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. (2001). Applied and Environmental Microbiology, 67(9), 4066-4073. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2021). Open Ukrainian Citation Index. [Link]
-
The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025). European Journal of Medicinal Chemistry. [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018). Organic Process Research & Development, 22(9), 1229-1240. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International, 25(10). [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2012). Pharmacognosy Magazine, 8(31), 223-228. [Link]
-
Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022). ResearchGate. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Singh, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (2017). ResearchGate. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2020). Molecules, 25(23), 5760. [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry, 79(7), 2913-2924. [Link]
-
Solution Chemistry of N,N'-Disubstituted Amidines. (2019). ResearchGate. [Link]
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- 4. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. uregina.ca [uregina.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: Optimizing N,N-dimethylmorpholine-4-carboxamide Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N-dimethylmorpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization pathways for this important reaction. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and enhance your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most widely employed and dependable method is the nucleophilic acyl substitution reaction between morpholine and dimethylcarbamoyl chloride (DMCC).[1] This reaction is typically performed in a biphasic system using a suitable organic solvent like dichloromethane (DCM) and an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most frequent issue. The primary culprits are often:
-
Moisture Contamination: Dimethylcarbamoyl chloride is highly sensitive to moisture and will rapidly hydrolyze, rendering it inactive.[2][3]
-
Insufficient Base: The reaction generates one equivalent of HCl. Without proper neutralization, the HCl will protonate the starting morpholine, converting the nucleophile into a non-nucleophilic ammonium salt and halting the reaction.
-
Suboptimal Temperature: While typically run at room temperature, significant deviations can affect the reaction rate.[1]
-
Inefficient Mixing: In a biphasic system, vigorous stirring is crucial to ensure the reactants and base can interact effectively at the interface of the two layers.
Q3: What purity issues should I look out for, and how can I identify them?
Common impurities include unreacted morpholine, hydrolyzed dimethylcarbamoyl chloride byproducts, and potential side products from the reaction of DMCC with the base. The final product is typically a colorless oil.[1] The presence of a dark or viscous crude product may indicate side reactions.[4] Purity should be assessed using techniques like ¹H-NMR and ¹³C-NMR, which can confirm the structure and identify residual starting materials or byproducts.[1]
Q4: Is dimethylcarbamoyl chloride dangerous to handle?
Yes. Dimethylcarbamoyl chloride (DMCC) is a corrosive, flammable, and toxic liquid with a pungent odor.[2] It is a suspected carcinogen and must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more persistent experimental problems.
Guide 1: Diagnosing and Resolving Low Product Yield
Low yield can be a frustrating obstacle. This workflow helps systematically identify and address the root cause.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction Fails to Start or Stalls | 1. Inactive DMCC: | The most common cause is the hydrolysis of dimethylcarbamoyl chloride due to moisture.[3] Always use a fresh bottle or a properly stored aliquot. Handle under an inert atmosphere (Nitrogen or Argon) and use oven-dried glassware. |
| 2. Protonated Morpholine: | If the base is insufficient or added too late, the generated HCl will protonate the morpholine, rendering it non-nucleophilic. Ensure the base is present from the start of the DMCC addition. | |
| Low Conversion After Expected Time | 1. Poor Mixing: | In a biphasic reaction (e.g., DCM/aqueous NaOH), the reaction occurs at the interface. If stirring is not vigorous enough, the reaction rate will be severely limited. Use a suitable stir bar and a stir plate capable of high RPMs. |
| 2. Incorrect Stoichiometry: | Ensure a slight molar excess of DMCC (e.g., 1.1 equivalents) is used relative to morpholine to drive the reaction to completion.[1] | |
| Significant Product Loss During Workup | 1. Incomplete Extraction: | The product may have some solubility in the aqueous layer. It is good practice to re-extract the aqueous layer with fresh dichloromethane (DCM) at least once to maximize recovery.[1] |
| 2. Product Volatility: | While the boiling point is high, removing the solvent under high vacuum and/or with excessive heat can lead to loss of the product. Use moderate vacuum and temperature during rotary evaporation. |
Part 3: Reaction Condition Optimization Protocols
For those looking to move beyond troubleshooting to actively optimizing the reaction for scale-up or improved efficiency, consider the following parameters.
Protocol 1: Standard Synthesis of this compound
This protocol is a reliable starting point that often yields excellent results.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq) in a mixture of dichloromethane (DCM, ~6 mL per gram of morpholine) and 10% aqueous sodium hydroxide solution (~6 mL per gram of morpholine).
-
Reagent Addition: Cool the vigorously stirred mixture in an ice bath. Slowly add a solution of dimethylcarbamoyl chloride (1.1-1.2 eq) dissolved in DCM (~4 mL per gram of DMCC) dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of DCM.
-
Washing: Combine the organic layers and wash them twice with a saturated sodium chloride (brine) solution.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil.[1]
-
Purification: For high purity, the crude oil can be purified by vacuum distillation, collecting the fraction at 127-129 °C.[1]
Table 1: Key Parameter Optimization
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Dichloromethane (DCM)[1] | While DCM is effective, other aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (ACN) can be explored.[5] Solvent choice can influence reaction rates and solubility, potentially simplifying the workup. However, for biphasic reactions, a water-immiscible solvent is necessary. |
| Base | 10% aq. Sodium Hydroxide[1] | Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used in an anhydrous, single-phase system.[4] This eliminates the biphasic setup but requires post-reaction removal of the ammonium salt byproduct, typically by filtration or aqueous wash. |
| Temperature | Room Temperature[1] | Cooling the initial addition of the highly reactive DMCC helps control any initial exotherm. Running the reaction at slightly elevated temperatures (e.g., 30-40 °C) could potentially reduce reaction time, but should be monitored for byproduct formation. |
| Stoichiometry | 1.1 eq. DMCC / 1.0 eq. Morpholine | Increasing the excess of DMCC further (e.g., to 1.5 eq) might increase conversion but will necessitate more rigorous purification to remove the unreacted electrophile and its hydrolysis byproducts. This is generally not recommended. |
Part 4: Reaction Mechanism and Side Reactions
Understanding the chemical pathway is fundamental to intelligent reaction design.
Primary Reaction Mechanism
The synthesis is a classic example of Nucleophilic Acyl Substitution .
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
-
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻) as a good leaving group.
-
Neutralization: The generated hydrochloric acid (HCl) is immediately neutralized by the base present in the reaction mixture to form a salt (e.g., NaCl) and water.
Potential Side Reactions
-
Hydrolysis of DMCC: (CH₃)₂NCOCl + H₂O → (CH₃)₂NCOOH + HCl This is the most significant side reaction. The resulting dimethylcarbamic acid is unstable and can decompose. This reaction consumes the electrophile and generates extra acid, which can quench the morpholine nucleophile.
-
Reaction with Hydroxide: (CH₃)₂NCOCl + 2NaOH → (CH₃)₂NCOONa + NaCl + H₂O In a biphasic system with strong aqueous base, some DMCC may react directly with hydroxide at the interface, especially with inefficient mixing where reactants have longer residence times at the interface.
References
-
This compound | C7H14N2O2 | CID 3411496. PubChem, National Center for Biotechnology Information. [Link]
-
Dimethylcarbamoyl chloride - Wikipedia. Wikipedia. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]
-
Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. ResearchGate. [Link]
-
N-Phenylmorpholine-4-carboxamide. National Center for Biotechnology Information. [Link]
Sources
Improving solubility of N,N-dimethylmorpholine-4-carboxamide in reactions
Welcome to the technical support center for N,N-dimethylmorpholine-4-carboxamide (DMMC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions by addressing a common challenge: the solubility of DMMC. Here, you will find scientifically grounded answers to frequently asked questions and in-depth troubleshooting guides to ensure the successful integration of DMMC into your synthetic workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and solubility of this compound.
Q1: What are the key physicochemical properties of this compound (DMMC) that influence its solubility?
A1: this compound (CAS No: 38952-61-3) is a tertiary amide with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol .[1][2][3] Its structure, featuring a morpholine ring, a dimethylamino group, and a carbonyl group, imparts a moderate polarity. As a tertiary amide, DMMC can act as a hydrogen bond acceptor via its carbonyl oxygen and the oxygen and nitrogen atoms of the morpholine ring. However, it lacks a hydrogen bond donor, which generally results in lower solubility in protic solvents compared to primary and secondary amides.[4][5] The presence of the morpholine moiety, however, tends to enhance solubility in comparison to simpler acyclic tertiary amides.[6]
Q2: In which common organic solvents is DMMC expected to be soluble?
A2: Given its polar nature, DMMC is anticipated to have good solubility in polar aprotic solvents. While specific quantitative data is not extensively published, based on its structure and general principles of "like dissolves like," the following trend is expected:
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).[1][7]
-
Moderate Solubility: Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).
-
Low to Negligible Solubility: Toluene, Hexanes, and other nonpolar hydrocarbon solvents.
Q3: I am observing incomplete dissolution of DMMC in my reaction. What is the first step I should take?
A3: The initial and often most effective step is to switch to a more polar aprotic solvent. If you are using a solvent like dichloromethane (DCM) and observing poor solubility, transitioning to N,N-dimethylformamide (DMF) is a standard and highly effective solution.[1] DMF is an excellent solvent for a wide range of polar organic molecules, including amides.
Q4: Can temperature be used to improve the solubility of DMMC?
A4: Yes, for most solutes, solubility increases with temperature. Gently warming the reaction mixture can be an effective method to dissolve DMMC and other poorly soluble reagents. A modest increase to 40-50 °C is often sufficient. However, exercise caution, as elevated temperatures can potentially lead to side reactions or degradation of thermally sensitive substrates.[1]
Q5: Are there any "greener" solvent alternatives for dissolving DMMC?
A5: Yes, the field of green chemistry offers several more sustainable solvent choices. For amide coupling reactions, which may involve reagents like DMMC, solvents such as Cyrene™ (a bio-based solvent derived from cellulose), 2-methyltetrahydrofuran (2-MeTHF), and dimethyl carbonate (DMC) have been investigated as viable alternatives to traditional polar aprotic solvents like DMF and NMP.[1]
II. Troubleshooting Guides for DMMC Solubility
This section provides systematic approaches to resolving specific solubility challenges you may encounter during your experiments with this compound.
Scenario 1: DMMC Fails to Dissolve Completely at Room Temperature
Problem: You have added DMMC to your reaction vessel with the chosen solvent, but a significant amount of solid material remains undissolved, preventing the reaction from proceeding efficiently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial insolubility of DMMC.
Detailed Protocol 1: Solvent System Optimization
-
Solvent Selection: If DMMC solubility is an issue in a solvent such as dichloromethane (DCM) or acetonitrile (MeCN), switch to N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1][7] These solvents have a higher capacity to solvate polar molecules.
-
Co-Solvent Strategy: If a single solvent is not effective, a co-solvent system can be employed. A mixture of DCM and DMF can provide a balance of polarities that may be suitable for dissolving all reaction components.[1] Start with a 1:1 mixture and adjust the ratio as needed.
-
Temperature Adjustment: Gently heat the reaction mixture to 40-50 °C with stirring.[1] Monitor the dissolution of DMMC. Be mindful that this may also increase the rate of reaction and the potential for side products.
-
Concentration Adjustment: While it may seem counterintuitive, reducing the overall concentration of the reaction can sometimes prevent a reagent from precipitating. If solubility remains an issue at higher concentrations, attempt the reaction at a more dilute condition.
Scenario 2: DMMC Precipitates from Solution Upon Addition of Another Reagent
Problem: DMMC is initially soluble in the chosen solvent, but upon the addition of another reactant (e.g., a less polar starting material), a precipitate forms, indicating a change in the overall solvency of the medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation of DMMC.
Detailed Protocol 2: Addressing Precipitation Issues
-
Co-Solvent Approach: If the addition of a nonpolar reagent is causing DMMC to precipitate, the use of a co-solvent is recommended. For example, if the reaction is in DCM, adding a volume of DMF can increase the overall polarity of the solvent system and maintain the solubility of DMMC.
-
Order of Addition: The order in which reagents are added can significantly impact solubility. Consider the following alternative addition strategies:
-
Dissolve the less soluble reagent first, and then slowly add a solution of DMMC.
-
Prepare separate solutions of the reactants and add them simultaneously to the reaction vessel.
-
-
Use of Sonication: In some instances, ultrasonic agitation can help to break up solid agglomerates and promote dissolution, particularly for stubborn precipitates.
III. Predictive Tools for Solvent Selection
A more advanced approach to solvent selection involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that "like dissolves like" can be quantified by comparing the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters of the solute and solvent. A smaller "distance" (Ra) between the HSP values of the solute and solvent suggests a higher likelihood of dissolution.
Table 1: Estimated Hansen Solubility Parameters for this compound and Common Solvents
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 17.0 | 10.0 | 8.0 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 |
| Acetonitrile (MeCN) | 15.3 | 18.0 | 6.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
Note: HSP values for DMMC are estimated based on its chemical structure and may vary. Solvent HSP values are from established databases.
By calculating the Hansen distance (Ra) between DMMC and potential solvents, a more informed decision on solvent selection can be made, potentially reducing the need for extensive empirical screening.
IV. References
-
Al-Faiyz, Y. S. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(19), 7629–7639.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling.
-
Science Ready. (n.d.). Amides - Organic Chemistry.
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
-
BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
-
PubChem. (n.d.). This compound.
-
Biosynth. (n.d.). This compound.
-
ChemicalBook. (2024). This compound.
-
AAPPS PharmSciTech. (2012). Solubility of Poorly Soluble Drugs.
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't.
-
Axios Research. (n.d.). This compound.
-
Crysdot LLC. (n.d.). This compound.
-
Carl ROTH. (n.d.). This compound.
-
Pharmaffiliates. (n.d.). This compound.
-
ChemBK. (n.d.). This compound.
-
Stenutz, R. (n.d.). Hansen solubility parameters.
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
-
ResearchGate. (2025). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.
-
ResearchGate. (2025). Predicting solubility and permeation properties of organic solvents in Viton glove material using Hansen's solubility parameters.
-
ResearchGate. (n.d.). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.
-
ResearchGate. (n.d.). Hansen solubility parameters of pure solvents and solvent blends used to prepare nanoparticles.
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
-
NIH. (n.d.). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.
-
NIH. (n.d.). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds.
-
NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine [drugfuture.com]
- 6. polybluechem.com [polybluechem.com]
- 7. hepatochem.com [hepatochem.com]
Technical Support Center: Enhancing Reaction Times with N,N-dimethylmorpholine-4-carboxamide (DMMCA)
Welcome to the technical support center for N,N-dimethylmorpholine-4-carboxamide (CAS 38952-61-3), a specialized polar aprotic compound with emerging applications in accelerating chemical reactions.[1][2] This guide is designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this reagent to enhance reaction kinetics and improve process efficiency.
Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to successfully integrate DMMCA into your synthetic workflows.
Core Concepts: Understanding DMMCA's Mechanism of Action
This compound (DMMCA) is a high-boiling, polar aprotic compound structurally related to common solvents and additives like N,N-dimethylformamide (DMF) and morpholine.[3] Its efficacy in enhancing reaction rates stems from a combination of properties inherent to its molecular structure.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ | [1][2][4] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Density | 1.101 g/cm³ |
| CAS Number | 38952-61-3 |[1][3] |
The primary mechanism by which polar aprotic solvents and additives like DMMCA accelerate reactions, particularly nucleophilic substitutions, is by solvating cations while leaving anions (nucleophiles) relatively unsolvated and highly reactive.[5][6][7] Unlike polar protic solvents (e.g., water, ethanol), DMMCA cannot form hydrogen bonds to stabilize the nucleophile, which would otherwise reduce its reactivity.[6][7] This "naked" and reactive nucleophile can more readily participate in the desired chemical transformation, leading to a significant increase in reaction rate.
Proposed Mechanism in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, DMMCA can accelerate the rate-determining step: the initial attack of the nucleophile on the electron-deficient aromatic ring.[8] The solvent's high polarity helps to stabilize the charged Meisenheimer intermediate, lowering the activation energy of the transition state.[5][7][9]
Caption: Proposed role of DMMCA in accelerating SNAr reactions.
Experimental Protocol: DMMCA as an Additive in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis.[10] Additives can play a crucial role in these transformations by influencing the stability and reactivity of the catalytic species.[11][12] This protocol details the use of DMMCA as a beneficial additive in a model Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
This compound (DMMCA)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Solvent and Additive: Add toluene (5 mL), deionized water (1 mL), and DMMCA (0.5 mL, ~5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for a Suzuki coupling using DMMCA as an additive.
Troubleshooting Guide
This section addresses common issues encountered when using DMMCA to enhance reaction rates.
| Issue / Question | Probable Cause(s) | Recommended Solution(s) |
| Q1: The reaction is sluggish or incomplete despite adding DMMCA. | 1. Insufficient Activation: In SNAr, the aromatic ring may lack strong electron-withdrawing groups (EWGs) at the ortho/para positions.[9][13][14] 2. Poor Reagent Purity: Water or other protic impurities can quench nucleophiles or bases. 3. Incorrect Temperature: The reaction may require higher thermal energy. | 1. Re-evaluate Substrate: Ensure your aryl halide is sufficiently activated for the desired nucleophilic substitution.[13] 2. Dry Reagents/Solvents: Ensure all reagents and the primary reaction solvent are anhydrous. 3. Optimize Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor for improvement. |
| Q2: I am observing significant side product formation. | 1. Base-Induced Decomposition: The base used may be too strong, leading to decomposition of starting materials or product. 2. Reaction Too Fast: DMMCA may be accelerating the reaction to a point where selectivity is lost or thermal runaway occurs. | 1. Screen Weaker Bases: Switch to a milder base (e.g., from an alkoxide to a carbonate). 2. Reduce DMMCA Loading: Decrease the amount of DMMCA to 1-2 equivalents. 3. Lower Temperature: Reduce the reaction temperature to better control the reaction rate. |
| Q3: I am having difficulty removing DMMCA during workup. | High Polarity & Water Solubility: DMMCA is a polar, water-miscible compound, which can make it persistent in aqueous workups. | 1. Multiple Aqueous Washes: Perform multiple extractions with water or brine (3-5 times) to partition the DMMCA into the aqueous layer. 2. Acidic Wash: For reactions not sensitive to acid, a dilute HCl wash can protonate the morpholine nitrogen, further increasing aqueous solubility. 3. High-Vacuum Distillation: If the product is thermally stable, DMMCA can be removed under high vacuum. |
| Q4: My palladium catalyst appears to be deactivating (turning black). | Ligand Dissociation/Oxidation: High temperatures or certain reagents can lead to the formation of inactive palladium black. | 1. Use a More Robust Catalyst: Consider pre-catalysts or catalysts with more stable ligands. 2. Ensure Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidation. DMMCA itself does not typically cause this but cannot prevent it if conditions are poor. |
Frequently Asked Questions (FAQs)
Q: In which reaction types is DMMCA most effective? A: DMMCA is most effective in reactions that benefit from a polar aprotic environment and proceed through charged intermediates. This includes SN2 and SNAr reactions, as well as certain transition-metal-catalyzed couplings where solvent polarity can influence the catalytic cycle.[5][15]
Q: How does DMMCA compare to other polar aprotic solvents like DMF or DMSO? A: DMMCA shares the key characteristic of being a polar aprotic solvent. Its performance relative to DMF or DMSO is substrate-dependent. The morpholine core in DMMCA may offer unique solvation properties or act as a mild, non-nucleophilic base in some contexts, which can be advantageous. Direct comparison experiments are recommended for process optimization.
Q: What are the primary safety and handling considerations for DMMCA? A: DMMCA should be handled with standard laboratory precautions for organic chemicals. It is a derivative of morpholine, which is flammable and corrosive.[16][17][18] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation or skin contact.[19] Store in a cool, dry place away from ignition sources.[16][17]
Q: Can DMMCA be used as the primary solvent instead of an additive? A: Yes, DMMCA can be used as the reaction solvent. However, due to its high boiling point and cost, it is often more practical and economical to use it as an additive (e.g., 5-20 vol%) in a less expensive bulk solvent like toluene or dioxane.
Q: Is there a general synthesis procedure for DMMCA? A: Yes, a common synthesis involves the reaction of morpholine with dimethylcarbamoyl chloride in a biphasic system with a base like sodium hydroxide.[3] The product is typically an oil that can be purified by distillation.[3]
Caption: A decision tree for troubleshooting common DMMCA-related issues.
References
- Brainly. (2021, December 28). Why do polar aprotic solvents increase the rate of an SN2 reaction?
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Biosynth. This compound | 38952-61-3.
- ChemicalBook. (2025, July 24). This compound | 38952-61-3.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Penta chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Fisher Scientific. (2010, August 6). Morpholine - SAFETY DATA SHEET.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally?
- Carl ROTH. Safety Data Sheet: Morpholine.
- Reddit. (2021, September 1). How does the solvent affect reaction rate?
- Taylor & Francis Online. Polar aprotic solvents – Knowledge and References.
- ECHEMI. Morpholine SDS, 110-91-8 Safety Data Sheets.
- Sigma-Aldrich. (2024, August 9). SAFETY DATA SHEET - Morpholine.
- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ACS Publications. (2009, July 1). Mechanism of Benzoquinone-Promoted Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society.
- Royal Society of Chemistry. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science.
- BenchChem. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- ChemBK. This compound - Physico-chemical Properties.
- PubChem. This compound.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- 001CHEMICAL. CAS No. 38952-61-3, this compound.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Technical Support Center: Compatibility of N,N-Dimethylformamide (DMF) with Protecting Groups
A Note from the Senior Application Scientist:
You inquired about the compatibility of N,N-dimethylmorpholine-4-carboxamide with various protecting groups. While this is a valid question, this specific morpholine derivative is not a commonly used solvent or reagent in mainstream organic synthesis, and as such, there is a significant lack of published data regarding its reactivity profile with standard protecting groups.
To provide you with a scientifically robust and practical guide, we will focus on a structurally related and ubiquitously used polar aprotic solvent: N,N-Dimethylformamide (DMF) .[1][2][3] DMF often presents similar challenges to those one might anticipate from a substituted morpholine carboxamide, particularly concerning stability and impurities. The principles and troubleshooting strategies discussed here for DMF will serve as a strong foundation for evaluating the compatibility of any novel polar aprotic solvent in your research.
Frequently Asked Questions (FAQs)
Q1: What is DMF and why is its purity critical in reactions involving protecting groups?
A: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high boiling point (153 °C) and dielectric constant, making it excellent for dissolving a wide range of organic and inorganic compounds.[1][4] This property is particularly useful in reactions like peptide synthesis and nucleophilic substitutions where polar transition states or intermediates are involved.[1][4][5]
However, DMF is prone to degradation, especially with exposure to moisture, acid, base, or high temperatures.[1][6] It can decompose into dimethylamine and carbon monoxide or hydrolyze to form dimethylamine and formic acid.[1][6][7] Dimethylamine is a nucleophilic base that can prematurely cleave base-labile protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, leading to side reactions and impurities.[8][9] Therefore, using high-purity, anhydrous DMF is paramount for the success of sensitive chemical transformations.[6][10]
Q2: Which protecting groups are generally considered stable in high-quality DMF?
A: Many common protecting groups are stable in pure, anhydrous DMF under neutral conditions at room temperature or with moderate heating. These include:
-
Boc (tert-Butoxycarbonyl): Generally stable, as it requires acidic conditions for removal.[9][11]
-
Cbz (Carboxybenzyl): Stable, typically removed by hydrogenolysis.[9][12]
-
Benzyl (Bn) ethers: Stable, also removed by hydrogenolysis.
-
Silyl ethers (TBDMS, TIPS, TBDPS): Generally stable, though their stability can be compromised by fluoride sources or strong acids/bases. DMF is a common solvent for the silylation of alcohols.[13][14][15]
-
Acetal and Ketal groups: Stable under neutral or basic conditions.
-
Trityl (Trt) and Methoxytrityl (MMT): Stable under neutral and basic conditions.
Q3: What are the signs that my DMF quality is poor and is affecting my reaction?
A: Several indicators may suggest that DMF impurities are the root cause of issues in your experiment:
-
A "fishy" odor: This strongly indicates the presence of dimethylamine, a decomposition product.[1]
-
Unexpected deprotection: Premature cleavage of base-labile groups like Fmoc is a classic sign.
-
Low yields or complex reaction mixtures: Formation of numerous side products can result from reactions with DMF-derived impurities.
-
Inconsistent results: Batch-to-batch variability in DMF quality can lead to poor reproducibility.
-
Color changes: While not definitive, a yellowing of the solvent may indicate degradation.
Q4: Are there "greener" or less hazardous alternatives to DMF for sensitive reactions?
A: Yes, significant research has been dedicated to finding safer and more environmentally friendly alternatives to DMF, which is classified as a substance with reproductive toxicity.[16] Some promising alternatives, particularly in solid-phase peptide synthesis (SPPS), include:
-
N-Butylpyrrolidone (NBP): Shows comparable performance to DMF in peptide synthesis and is non-toxic and biodegradable.[17]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown excellent results, sometimes yielding higher purity products than DMF.[18]
-
Tetrahydrofuran (THF) and Acetonitrile (ACN): Have been demonstrated to be effective alternatives in peptide synthesis, reducing racemization in some cases.[19]
-
Binary Mixtures: Combinations like DMSO/ethyl acetate or N-formyl morpholine (NFM)/1,3-dioxolane (DOL) have been developed to mimic the favorable properties of DMF while reducing its drawbacks.[16][20]
Troubleshooting Guide
Scenario 1: My Fmoc-protected amine is prematurely cleaving during my reaction in DMF.
Question: I am performing a peptide coupling reaction in DMF at 50 °C. My LC-MS analysis shows a significant amount of the deprotected amine. What is happening and how can I fix it?
Answer:
This is a classic problem caused by the basicity of dimethylamine present in degraded DMF. The Fmoc group is notoriously labile to bases, and even trace amounts of dimethylamine can catalyze its removal, especially at elevated temperatures.[8]
Causality Workflow:
Caption: DMF degradation leads to basic impurities, causing premature Fmoc cleavage.
Troubleshooting Steps:
-
Verify DMF Quality: Use a fresh bottle of high-purity, anhydrous, or peptide-synthesis-grade DMF. If the bottle is old or has been opened multiple times, it is likely contaminated.
-
Purify the DMF: If high-purity solvent is unavailable, you can purify your DMF. A common lab procedure is to stir the DMF over calcium hydride (CaH₂) overnight, followed by distillation under reduced pressure.[6][21][22] This removes both water and amine impurities. Caution: Do not reflux DMF with strong bases like CaH₂ or NaOH, as this can accelerate decomposition.[6]
-
Lower the Reaction Temperature: If possible, run your reaction at room temperature. The rate of base-catalyzed Fmoc cleavage is significantly slower at lower temperatures.
-
Switch Solvents: Consider using one of the recommended DMF alternatives like NBP or 2-MeTHF, which are known to be more stable and less problematic for Fmoc chemistry.[17][18]
Scenario 2: My silyl ether (TBDMS) protected alcohol is being partially cleaved during a reaction in DMF.
Question: I am running a reaction with a TBDMS-protected alcohol in DMF with a fluoride reagent (e.g., TBAF). I am seeing some desilylation, but not complete removal. How can I improve this?
Answer:
While DMF is a standard solvent for silylation reactions, its interaction with fluoride reagents used for desilylation can be complex. DMF is highly polar and effectively solvates the tetra-n-butylammonium (TBA+) cation, but it can also interact with the fluoride anion, potentially reducing its nucleophilicity compared to a solvent like THF. However, the primary role of DMF in silylation is to dissolve the reagents, particularly the imidazole catalyst.[14][15]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Any water present will compete with your substrate for the silylating agent or facilitate desilylation. Ensure your DMF and all other reagents are scrupulously dry.
-
Check Reagent Stoichiometry: For protection, ensure you are using a sufficient excess of the silylating agent (e.g., TBDMS-Cl) and the catalyst (e.g., imidazole). Typically, 1.2 equivalents of TBDMS-Cl and 2.5 equivalents of imidazole are used.[13][14]
-
Consider an Alternative Solvent for Deprotection: While protection is often done in DMF, deprotection with fluoride is frequently more efficient and cleaner in THF. THF is less polar than DMF but still provides excellent solubility for the TBAF salt and the substrate.
-
Use an Alternative Deprotection Reagent: If TBAF is giving inconsistent results, consider other fluoride sources like HF-Pyridine or acidic deprotection methods (e.g., acetic acid/water) if your molecule is stable to acid.[14]
Data & Protocols
Table 1: Compatibility Summary of Common Protecting Groups with DMF
| Protecting Group | Abbreviation | Labile To | DMF Compatibility & Key Considerations |
| tert-Butoxycarbonyl | Boc | Strong Acid | High. Generally very stable. DMF is a suitable solvent for Boc protection reactions.[11][23] |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Conditional. Highly sensitive to dimethylamine impurities in DMF.[8] Use of high-purity, amine-free DMF is essential.[6] |
| Carboxybenzyl | Cbz (or Z) | H₂, Pd/C | High. Very stable in DMF under most conditions.[12] |
| Benzyl | Bn | H₂, Pd/C | High. Stable in DMF. |
| tert-Butyldimethylsilyl | TBDMS | Fluoride, Acid | High. DMF is a standard solvent for TBDMS protection reactions.[13] Ensure anhydrous conditions. |
| Trityl | Trt | Acid | High. Stable in DMF under neutral and basic conditions. Often used for side-chain protection in Fmoc-SPPS.[24] |
Experimental Protocol: Purification of DMF for Sensitive Applications
This protocol describes a standard laboratory method for removing water and amine impurities from technical-grade DMF.
Materials:
-
Technical-grade DMF
-
Calcium hydride (CaH₂), powder
-
Anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves
-
Distillation apparatus suitable for vacuum distillation
-
Inert gas (Nitrogen or Argon)
-
Dry, sealed storage flask
Procedure:
-
Pre-drying: To a round-bottom flask, add the technical-grade DMF. Add calcium hydride (CaH₂) in small portions (approx. 5 g/L). Caution: CaH₂ reacts with water to produce hydrogen gas. Add slowly and ensure proper ventilation.
-
Stirring: Allow the mixture to stir under an inert atmosphere at room temperature overnight. Do not heat.[6][22]
-
Vacuum Distillation: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Filtration (Optional but Recommended): Carefully decant or filter the DMF away from the solid CaH₂ before distillation to prevent bumping.
-
Distill: Heat the flask gently using a heating mantle and distill the DMF under reduced pressure (e.g., 15-20 mmHg). The boiling point of DMF at this pressure is significantly lower than its atmospheric boiling point of 153 °C, preventing thermal decomposition.[1][6]
-
Collection & Storage: Collect the distilled DMF in a receiver flask containing anhydrous MgSO₄ or 4Å molecular sieves to ensure it remains dry. Store the purified DMF in a sealed bottle under an inert atmosphere, away from light.[6][21]
Workflow for Solvent Selection with Base-Labile Protecting Groups
Caption: Decision workflow for solvent selection with base-labile groups.
References
-
Ismail, M. F., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Retrieved from [Link]
-
Chemistry Solution. (2021, September 28). Drying and Purification of DMF. YouTube. Retrieved from [Link]
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-8. Retrieved from [Link]
-
No-Waste Resources. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. Retrieved from [Link]
-
International Programme on Chemical Safety. (1991). N,N-DIMETHYLFORMAMIDE. Inchem.org. Retrieved from [Link]
-
LookChem. (n.d.). Purification of N,N-Dimethylformamide (DMF). Chempedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Red Glead Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic pathway for degradation of N,N-dimethylformamide. Retrieved from [Link]
-
Liu, X., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(12). Retrieved from [Link]
-
UCF SARC Peer Tutoring. (n.d.). List of Polar aprotic and protic solvents. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2019, May 21). Purifying DMF. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2021, April 13). How do I remove DMF from a product sensitive to hydrolysis?. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature?. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Pothukanuri, S., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Retrieved from [Link]
-
Harris, D. K., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis. Retrieved from [Link]
-
Muat, A., & Saeedi, M. (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 26). Dimethylformamide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Demystifying DMF: A Deep Dive into the Properties and Chemical Synthesis Uses of Dimethylformamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2025, December 16). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Reddit. (2022, June 7). TBDMS protection of guanosine - seems simple, but turned out terrible. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]
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Technical Support Center: Scaling Up Reactions with N,N-Dimethylmorpholine-4-carboxamide (DIMCAR)
Welcome to the technical support center for N,N-dimethylmorpholine-4-carboxamide (DIMCAR). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique polar aprotic solvent in their chemical syntheses. As you transition from bench-scale experiments to larger-scale production, you may encounter challenges specific to the physical and chemical properties of DIMCAR. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMCAR) and what are its key properties?
This compound (CAS No. 38952-61-3) is a polar aprotic solvent.[1] Structurally, it is a urea derivative of morpholine. Its high boiling and melting points distinguish it from other common polar aprotic solvents, suggesting high thermal stability.
Table 1: Comparison of Physical Properties
| Property | This compound (DIMCAR) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| CAS No. | 38952-61-3[2] | 68-12-2 | 872-50-4 | 67-68-5 |
| Molecular Weight | 158.20 g/mol [3] | 73.09 g/mol | 99.13 g/mol | 78.13 g/mol |
| Boiling Point | ~270 °C | 153 °C | 202 °C | 189 °C |
| Melting Point | 104-105 °C | -61 °C | -24 °C | 18.5 °C |
| Density | ~1.101 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ | 1.100 g/cm³ |
Q2: What are the potential advantages of using DIMCAR over other polar aprotic solvents?
The primary advantage of DIMCAR lies in its high thermal stability, as indicated by its high boiling point. This makes it an excellent candidate for reactions that require high temperatures where solvents like DMF might decompose.[4] Additionally, its unique solvation properties may offer different reactivity or selectivity profiles for certain reactions.
Q3: What are the main challenges associated with using DIMCAR, especially at a larger scale?
The very properties that make DIMCAR advantageous also present the main challenges:
-
High Boiling Point: Makes removal by standard evaporation or distillation energy-intensive and potentially detrimental to thermally sensitive products.[5]
-
High Melting Point: DIMCAR is a solid at room temperature, which can complicate handling, transfers, and purification steps if the temperature is not adequately controlled. It may solidify in transfer lines or during work-up procedures.
-
Limited Literature: As a less common solvent, there is a smaller body of published literature to draw from for specific reaction conditions and troubleshooting.
Q4: How should I handle and store DIMCAR?
DIMCAR should be stored in a cool, dry place in a well-sealed container.[6] Based on available data, it is harmful if swallowed. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. Given its high melting point, it may need to be warmed to be transferred as a liquid.
Troubleshooting Guide for Scaling Up Reactions
Issue 1: Reaction kinetics or selectivity changes upon scale-up.
Root Cause Analysis:
When moving from small flasks to large reactors, the surface-area-to-volume ratio decreases, which can lead to issues with heat and mass transfer.[7][8] Exothermic or endothermic reactions that were manageable at the lab scale can become difficult to control. Inadequate mixing can also lead to localized "hot spots" or areas of high reagent concentration, which can alter reaction pathways and favor the formation of byproducts.
Solutions:
-
Re-evaluate Temperature Control:
-
Rationale: The high boiling point of DIMCAR allows for a wide operational temperature range. However, efficient heating and cooling are critical in large reactors.
-
Protocol: Implement a robust temperature control system for the reactor. For exothermic reactions, consider a slower addition rate of reagents or pre-cooling the reaction mixture to maintain the desired temperature.
-
-
Optimize Agitation:
-
Rationale: Effective mixing is crucial for maintaining homogeneity in temperature and reagent concentration.
-
Protocol: Ensure the reactor's stirring mechanism (e.g., impeller type and speed) is adequate for the viscosity of the reaction mixture. Perform mixing studies if necessary to ensure uniform distribution.
-
-
Controlled Reagent Addition:
-
Rationale: Adding reagents too quickly can lead to uncontrolled exotherms and side reactions.
-
Protocol: Instead of adding reagents all at once, use a syringe pump or an addition funnel for controlled, slow addition, especially for highly reactive species.
-
Issue 2: Difficulty removing DIMCAR after the reaction is complete.
Root Cause Analysis:
DIMCAR's high boiling point (approx. 270 °C) and melting point (104-105 °C) make its removal a significant challenge. Standard rotary evaporation is often impractical and can lead to product decomposition if high temperatures are required.
Solutions:
The choice of removal method depends heavily on the properties of your product. The following decision tree can guide your selection process.
Sources
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Technical Support Center: N,N-dimethylmorpholine-4-carboxamide (DMMC) Workup Procedures
Welcome to the technical support guide for handling N,N-dimethylmorpholine-4-carboxamide (DMMC) in your experimental workups. DMMC is a highly polar, aprotic compound, often used as a solvent or reagent in complex syntheses. Its physical properties, particularly its high boiling point and miscibility with both aqueous and many organic solvents, present unique challenges during product isolation. This guide provides field-proven troubleshooting advice and detailed protocols to ensure efficient and complete removal of DMMC from your reaction mixtures, safeguarding the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMMC) and why is its removal from reactions often problematic?
A1: this compound, CAS 38952-61-3, is a tertiary amide derivative of morpholine.[1][2] Its structure combines the polarity of an amide with the ether linkage of a morpholine ring, resulting in a high boiling point and significant solubility in a wide range of solvents, including water and dichloromethane. The primary challenge arises from its polar nature, which causes it to partition unfavorably during standard liquid-liquid extractions. It can act as a phase-transfer agent, pulling polar products into the aqueous layer along with it, leading to reduced yields.[3] Furthermore, its high boiling point makes removal by simple rotary evaporation impractical.[4]
Q2: What are the key physical properties of DMMC that I need to consider for workup design?
A2: Understanding the physicochemical properties of DMMC is critical for designing an effective purification strategy. The following table summarizes its key characteristics.
| Property | Value | Significance for Workup | Source(s) |
| Molecular Formula | C₇H₁₄N₂O₂ | - | [1][5] |
| Molecular Weight | 158.20 g/mol | Affects diffusion and volatility. | [1][5] |
| Boiling Point | ~270.0 °C at 760 mmHg | Not removable by standard rotary evaporation. | |
| Density | ~1.101 g/cm³ | Slightly denser than water; may affect layer separation. | |
| Solubility | Miscible with water | This is the primary challenge; DMMC is readily washed out with aqueous solutions but can carry polar products with it. | [4][6] |
| Calculated LogP | ~0.0002 | Indicates high hydrophilicity. | [7] |
Q3: Can I assume DMMC is stable during my workup? Are there conditions to avoid?
A3: While generally stable, amides can undergo hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[8] Hydrolysis of DMMC would yield morpholine and dimethylamine, which could potentially react with your product or complicate purification. It is advisable to perform aqueous washes under neutral or mildly acidic/basic conditions (e.g., saturated ammonium chloride, saturated sodium bicarbonate) unless the stability of your target compound dictates otherwise. The hydrolysis of similar amides like DMF is known to be catalyzed by strong acids.[9]
Troubleshooting Guide: Common Workup Issues
Problem: My product yield is low after extractive workup, and I suspect it's being lost to the aqueous phase.
Cause & Solution: This is a classic issue when dealing with highly polar solvents like DMMC. The solvent can enhance the solubility of your desired compound in the aqueous wash layers.[3] A standard workup involving a single large water wash is often inefficient.
Troubleshooting Steps:
-
Increase the Number of Washes: The most effective strategy is to perform multiple sequential washes with smaller volumes of water or brine rather than one large-volume wash. For every 5 mL of DMMC in your reaction, a minimum of 5 washes with 10 mL of water each is recommended.[4] This repeated partitioning is far more efficient at removing the highly water-soluble DMMC.
-
Utilize the "Salting Out" Effect: Before extraction, saturate your aqueous phase with a salt like sodium chloride (NaCl) or lithium chloride (LiCl).[10] This increases the polarity of the aqueous layer, effectively "pushing" less polar organic compounds (including your product) into the organic layer and decreasing the solubility of organic solvents in the aqueous phase.
-
Back-Extraction: Do not discard your initial aqueous washes immediately. Combine them and perform a "back-extraction" with a fresh portion of your organic solvent (e.g., ethyl acetate, dichloromethane) to recover any product that may have been lost.[11]
Caption: Extractive workup with back-extraction.
Problem: My NMR spectrum shows residual DMMC peaks even after multiple aqueous washes.
Cause & Solution: Due to its high polarity, trace amounts of DMMC can be tenaciously retained in the organic phase, especially if your product is also polar.
Troubleshooting Steps:
-
Azeotropic Removal: If your compound is stable at moderate temperatures, trace amounts of DMMC can sometimes be removed by co-evaporation with a higher-boiling, non-polar solvent like toluene.[12] Add toluene to your crude product and concentrate it on a rotary evaporator under high vacuum. Repeat this process 2-3 times. The toluene forms a lower-boiling azeotrope with the DMMC, facilitating its removal.
-
Acid Wash (for basic products): If your product is basic and can be protonated, washing the organic layer with dilute acid (e.g., 1N HCl) can help. However, this is generally not recommended as the primary method for removing DMMC itself, but rather for separating it from a basic product that will move into the aqueous layer.
-
Silica Gel Plug Filtration: For non-polar to moderately polar compounds, filtering the crude product through a short plug of silica gel can effectively remove the highly polar DMMC. Elute your product with a less polar solvent system (e.g., hexanes/ethyl acetate), and the DMMC will remain adsorbed to the silica.
Problem: An intractable emulsion has formed during the liquid-liquid extraction.
Cause & Solution: Emulsions are common when dealing with polar aprotic solvents and can be caused by insufficient phase separation or the presence of surfactants or fine particulates.[4]
Troubleshooting Steps:
-
Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous phase often helps to break up the emulsion by reducing the mutual solubility of the two phases.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that constitute the emulsion.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, gentle swirling or rocking, rather than vigorous shaking, can encourage the layers to separate.
-
Change the Solvent: If the emulsion persists, adding a small amount of a different organic solvent can alter the phase dynamics and break the emulsion. For example, if you are using ethyl acetate, adding some diethyl ether might help.
Caption: Decision tree for selecting a DMMC workup strategy.
Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup for Non-Polar to Moderately Polar Products
This protocol is the first line of defense and is effective for most products that have limited water solubility.
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to standard procedures (e.g., by slowly adding water or a saturated aqueous solution of NH₄Cl).[13]
-
Dilute: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). A common starting point is 3-5 times the volume of the original reaction mixture.
-
Initial Wash: Add a volume of deionized water (or saturated NaHCO₃/NH₄Cl if pH adjustment is needed) approximately equal to the volume of the DMMC used. Shake the funnel gently at first to avoid emulsions, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Repeated Washes: Wash the organic layer sequentially with 4-5 additional portions of saturated brine (NaCl solution).[11] Use a volume of brine equal to the initial DMMC volume for each wash. Vigorous shaking is usually possible during these washes.
-
Back-Extraction (Optional but Recommended): Combine all aqueous layers from steps 3 and 4 in a separate separatory funnel. Extract this combined aqueous phase one time with a fresh portion of the organic solvent to recover any dissolved product.
-
Final Steps: Combine all organic layers. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[13]
Protocol 2: 'Salting-Out' Extractive Workup for Polar Products
This method is designed for situations where the product has significant water solubility, making it prone to loss during aqueous washes.
-
Quench and Dilute: Follow steps 1 and 2 from Protocol 1.
-
Saturated Aqueous Wash: Add a volume of saturated brine to the separatory funnel. The high salt concentration will maximize the partitioning of your polar product into the organic layer. Shake gently and allow the layers to separate.
-
Isolate and Repeat: Drain the aqueous layer. Repeat the wash with fresh saturated brine at least 3-4 more times. The key is to minimize the total volume of water used while maximizing the salt concentration.
-
Drying and Concentration: Dry the isolated organic layer thoroughly over anhydrous sodium sulfate, as some brine may be retained. Filter and concentrate under reduced pressure. Note that this method may still leave trace DMMC, which may require subsequent purification by chromatography or crystallization.
References
-
Organic Chemistry Portal. (n.d.). Efficient extraction of highly polar solvents from reaction mixtures. Retrieved from [Link]
-
Dounay, A. B., & Anderson, M. (2010). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 14(4), 893–901. [Link]
-
Organic Syntheses. (n.d.). Procedure for workup involving NMP. Retrieved from [Link]
-
Merlic, C. A. (n.d.). The Organic Companion: Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
University of South Carolina. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. Retrieved from [Link]
-
ResearchGate. (2015). Extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Issues with Cross-Linking in Amide Bond Formation Reaction. Retrieved from [Link]
-
ResearchGate. (2015). How to remove DMF completely after completion of reaction? Retrieved from [Link]
-
ResearchGate. (2017). How can we remove DMF from a reaction mixture? Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
ResearchGate. (2017). How to remove DMF from reaction mixture in room temperature? Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Kappe, C. O., & Murphree, S. S. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Mendoza, B. J., et al. (2022). Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis. Digital Discovery, 1, 715-724. [Link]
-
Perrin, C. L., & Nuñez, O. (1987). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the American Chemical Society, 109(2), 522-526. [Link]
-
ResearchGate. (2011). Hydrolysis and Complexation of N,N-Dimethylformamide in New Nanostructurated Titanium Oxide Hybrid Organic-Inorganic Sols and Gel. Retrieved from [Link]
-
Radpour, R., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(48), 27485-27523. [Link]
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- 4. chem.rochester.edu [chem.rochester.edu]
- 5. This compound - CAS - 38952-61-3 | Axios Research [axios-research.com]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Computation-guided exploration of the reaction parameter space of N,N-dimethylformamide hydrolysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: N,N-Dimethylmorpholine-4-carboxamide Reactions and Temperature Effects
Welcome to the technical support center for N,N-dimethylmorpholine-4-carboxamide (DMMC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile carboxamide. Here, we will delve into the critical impact of temperature on reactions utilizing DMMC, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: General Handling and Thermal Stability
Question: What are the general storage and handling recommendations for this compound, and what is its known thermal stability?
Answer:
This compound is a relatively stable organic compound under standard laboratory conditions.
-
Storage: It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature (typically between 10°C and 25°C).[1]
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a chemical fume hood to avoid inhalation of any potential vapors, especially when heating.[2]
Thermal Stability: DMMC has a high boiling point of approximately 270°C at atmospheric pressure, which suggests good thermal stability at moderately elevated temperatures. However, like many organic molecules, prolonged exposure to very high temperatures can lead to decomposition. While specific decomposition pathways for DMMC are not extensively documented in publicly available literature, analogous compounds like N,N-dimethylformamide (DMF) are known to decompose at temperatures above 350°C to produce dimethylamine and carbon monoxide. It is prudent to assume that DMMC may undergo similar degradation at very high temperatures. For most synthetic applications, reactions are typically conducted well below the boiling point.
Part 2: Troubleshooting Guide for DMMC Reactions
This section addresses specific problems you might encounter during your experiments and provides a logical, step-by-step approach to resolving them, with a focus on the role of temperature.
Scenario 1: Low or No Product Yield
Question: I am performing a reaction with DMMC and observing very low to no yield of my desired product. How can temperature be affecting this, and what steps can I take?
Answer:
Low or no product yield in a reaction involving DMMC can often be traced back to non-optimal temperature conditions, which directly impact the reaction kinetics.
Causality: Most chemical reactions have an energy barrier that must be overcome for the reactants to be converted into products. This is known as the activation energy. Temperature is a measure of the average kinetic energy of the molecules in your reaction mixture.
-
Insufficient Temperature: If the reaction temperature is too low, the reactant molecules may not have sufficient energy to overcome the activation energy barrier upon collision. This results in a very slow reaction rate, which can be perceived as no reaction occurring within a practical timeframe.[3]
-
Reagent Instability: In some cases, one of the other reagents in your mixture might be unstable at the reaction temperature, decomposing before it has a chance to react with DMMC.
Troubleshooting Protocol:
-
Initial Temperature Selection: For novel reactions, a good starting point is often room temperature (20-25°C) or slightly elevated temperatures (40-60°C).
-
Incremental Temperature Increase: If the reaction is sluggish, gradually increase the temperature in 10-20°C increments. Monitor the reaction progress at each new temperature point using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Consider Reflux Conditions: If the reaction requires significantly more energy, performing the reaction at the boiling point of the solvent (reflux) can be an effective strategy. However, be mindful of the thermal stability of all reactants and the desired product.
-
Check for Reagent Decomposition: If you suspect another reagent is decomposing, run a control experiment where that reagent is heated in the reaction solvent without the other reactants to observe its stability.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Scenario 2: Formation of Multiple Side Products
Question: My reaction is producing the desired product, but I am also seeing a significant number of side products, making purification difficult. Could temperature be the cause?
Answer:
Yes, elevated temperatures are a common cause of side product formation. While higher temperatures increase the rate of the desired reaction, they can also provide enough energy to overcome the activation barriers of undesired reaction pathways.
Causality:
-
Parallel Reactions: Many reactions have competing pathways that lead to different products. These side reactions may have a higher activation energy than the desired reaction. At lower temperatures, the desired reaction dominates. As the temperature increases, the side reactions become more significant.
-
Product Decomposition: The desired product itself may not be stable at the reaction temperature and could be decomposing over time.
-
Reagent Decomposition: As mentioned previously, your starting materials could be decomposing at higher temperatures, and these decomposition products could then react to form impurities. Drawing a parallel from the well-studied DMF, it can be involved in side reactions or decompose under harsh conditions, and it is reasonable to be cautious about similar possibilities with DMMC.[4][5]
Troubleshooting Protocol:
-
Reduce the Reaction Temperature: This is the most straightforward approach. Try running the reaction at a lower temperature for a longer period. This often improves the selectivity for the desired product.
-
Controlled Addition of Reagents: For exothermic reactions, adding one of the reagents slowly to the reaction mixture can help maintain a more constant internal temperature and prevent localized "hot spots" that can lead to side product formation.
-
Time-Course Study: Analyze aliquots of the reaction mixture at different time points. This will help you determine if the side products are forming concurrently with your desired product or if your desired product is forming first and then degrading. If it's the latter, you can quench the reaction at the point of maximum product concentration.
Relationship Between Temperature, Rate, and Selectivity
Sources
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Monitoring N,N-dimethylmorpholine-4-carboxamide Reactions by HPLC
Welcome to the technical support hub for the HPLC analysis of N,N-dimethylmorpholine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring for this specific analyte. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles to ensure the integrity and success of your chromatographic analyses.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of this compound.
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: this compound is a polar, synthetic carbamate.[1] Its polarity means it can be challenging to retain on traditional reversed-phase columns like C18.[2][3] Understanding its structure, which includes a morpholine ring and a dimethylcarboxamide group, is crucial for selecting an appropriate stationary phase and mobile phase to achieve adequate retention and separation from starting materials and byproducts.[1][4]
Q2: Which type of HPLC column is most suitable for analyzing this compound?
A2: Due to its polar nature, standard C18 columns may provide insufficient retention.[2] Consider using columns designed for enhanced retention of polar compounds.[5][6] Options include:
-
Polar-embedded columns: These have polar groups (like amide or carbamate) embedded in the alkyl chains, which can improve peak shape for polar compounds.[7][8]
-
Polar-endcapped columns: These columns use a polar group to cover some of the residual silanols on the silica surface, which can also enhance the analysis of polar compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns are specifically designed for the separation of highly polar compounds and utilize a hydrophilic stationary phase with reversed-phase type eluents.[9][10]
Q3: What are typical starting conditions for mobile phase selection?
A3: For reversed-phase chromatography of polar compounds, a common starting point is a mobile phase consisting of water and a miscible organic solvent like acetonitrile or methanol.[11] Given the polar nature of this compound, you may need to start with a high percentage of the aqueous phase. To improve peak shape and control ionization, incorporating a mobile phase additive is recommended.[5] Good starting points include:
-
0.1% Formic Acid in both the aqueous and organic phases.[11][12]
-
10 mM Ammonium Formate or Ammonium Acetate, especially if interfacing with a mass spectrometer.[12]
Q4: What are the expected byproducts in the synthesis of this compound that I should look for in my chromatogram?
A4: The synthesis of this compound from morpholine and dimethylcarbamoyl chloride is a common route.[13] Potential byproducts and unreacted starting materials to monitor include morpholine and any degradation products of dimethylcarbamoyl chloride. Another synthetic route involves the reaction of morpholine with dimethyl carbonate, which can produce N-methylmorpholine and morpholine-4-carboxylic acid methyl ester as byproducts.[14] Your HPLC method should be able to resolve the main product from these related substances.
II. HPLC Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC monitoring of this compound reactions.
Problem Area 1: Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shapes.
Q: My peak for this compound is tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as acidic silanol groups.[15] Since this compound contains basic nitrogen atoms, these can interact with ionized silanols, leading to tailing.
-
Causality: At a neutral or high pH, residual silanol groups on the silica support of the column are ionized and can interact with basic analytes, causing peak tailing.[15]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[11][16]
-
Use a Different Column: Employ a column with a less active silica surface or one that is specifically designed to shield these active sites.[15] A polar-embedded or polar-endcapped column is a good choice.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[17] Try reducing the injection volume or diluting your sample.
-
Q: My analyte peak is fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload or an issue with the sample solvent.[17]
-
Causality: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and move too quickly at the head of the column, resulting in a fronting peak.[17] Overloading the column with too much sample can also cause this effect.
-
Troubleshooting Steps:
-
Dilute Your Sample: This is the first and easiest step to check for column overload.[18]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.
-
Problem Area 2: Baseline Issues
Caption: Troubleshooting workflow for baseline issues.
Q: I'm observing a noisy baseline in my chromatogram. What are the likely causes?
A: A noisy baseline can originate from several sources, including the pump, detector, or the mobile phase itself.[19][20]
-
Causality: Regular, periodic noise is often due to the pump, while random noise can be caused by air bubbles, a failing detector lamp, or contaminated mobile phase.[19][21]
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed to prevent air bubbles from entering the system.[22] An in-line degasser is highly effective.
-
Check for Leaks: Inspect all fittings for any signs of leaks, which can introduce air and cause pressure fluctuations.[23]
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and reagents to prepare fresh mobile phase.[18] Contaminants can contribute to baseline noise.[20]
-
Flush the System: Flush the system with a strong solvent like methanol or isopropanol to remove any contaminants.[19]
-
Q: My baseline is drifting upwards during the gradient run. How can I correct this?
A: Baseline drift in gradient elution is often related to the mobile phase components having different UV absorbance at the detection wavelength.[22][24]
-
Causality: If the organic solvent in your mobile phase has a higher UV absorbance than the aqueous phase at your chosen wavelength, the baseline will drift upwards as the concentration of the organic solvent increases during the gradient.
-
Troubleshooting Steps:
-
Use a Higher Wavelength: If possible, choose a detection wavelength where the mobile phase components have minimal absorbance.[24]
-
Balance Mobile Phase Absorbance: Add a small amount of the UV-absorbing additive (like formic acid) to both mobile phase A and B to balance their absorbance characteristics.[11]
-
Run a Blank Gradient: Injecting a blank and subtracting the resulting chromatogram from your sample chromatogram can help to normalize the baseline.[22][24]
-
Ensure Proper Mixing: Inadequate mixing of the mobile phases can cause drift.[25] Ensure your system's mixer is functioning correctly.
-
Q: I see unexpected peaks ("ghost peaks") in my chromatogram, even when I inject a blank. What is their origin?
A: Ghost peaks are extraneous peaks that can originate from contamination in the mobile phase, the HPLC system, or carryover from a previous injection.[26][27]
-
Causality: Impurities in the mobile phase can accumulate on the column and elute as peaks during a gradient run.[28][29] Sample components from a previous, highly concentrated injection can also be retained and elute in a subsequent run, a phenomenon known as carryover.[29]
-
Troubleshooting Steps:
-
Identify the Source: To determine if the ghost peaks are from the system or carryover, run a blank injection (mobile phase only).[27] If the peaks are still present, the source is likely system or mobile phase contamination.
-
Use High-Purity Solvents: Always use fresh, HPLC-grade solvents for your mobile phase to minimize impurities.[30]
-
Clean the System: Flush the injector, tubing, and column to remove any contaminants.[29]
-
Install a Ghost Trap Column: A ghost trap column can be installed between the mixer and the injector to adsorb impurities from the mobile phase before they reach the analytical column.[28][30]
-
III. HPLC Method Development and Protocol
This section provides a structured approach to developing a robust HPLC method for monitoring the reaction of this compound.
Recommended Column and Mobile Phase Parameters
| Parameter | Recommendation | Rationale |
| Column Chemistry | Polar-embedded or Polar-endcapped C18/C8 | Enhances retention and improves peak shape for polar analytes like this compound.[6][7] |
| Particle Size | < 3 µm | Provides higher efficiency and better resolution. |
| Column Dimensions | 2.1 or 3.0 mm ID x 50-150 mm length | Balances resolution, analysis time, and solvent consumption. |
| Mobile Phase A | Water + 0.1% Formic Acid | Controls pH to suppress silanol interactions and provides good peak shape.[11] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common strong solvent with good UV transparency.[11] |
| Detection Wavelength | 210-220 nm | Typical range for detecting amide bonds. Wavelength should be optimized based on the UV spectrum of the analyte. |
| Column Temperature | 30-40 °C | Improves peak efficiency and can alter selectivity.[31] |
| Flow Rate | 0.3 - 0.8 mL/min (for 2.1/3.0 mm ID) | Appropriate for the column dimensions to maintain optimal linear velocity. |
| Injection Volume | 1-5 µL | Minimizes potential for column overload and peak distortion.[18] |
Step-by-Step Experimental Protocol
-
System Preparation:
-
Prepare fresh mobile phases using HPLC-grade solvents and additives.[18]
-
Degas the mobile phases thoroughly using an in-line degasser or sonication.[22]
-
Purge the pump lines to remove any air bubbles.[21]
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the reaction mixture in a solvent that is compatible with the initial mobile phase. Ideally, use the mobile phase itself.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.
-
-
Gradient Elution Program (Example):
-
Start with a gradient that runs from a low to a high percentage of the organic solvent (Mobile Phase B). A typical screening gradient might be 5% to 95% B over 10-15 minutes.
-
Include a hold at the final gradient composition to ensure all components have eluted.
-
Incorporate a re-equilibration step at the end of the run to return to the initial conditions before the next injection.
-
-
Method Optimization:
-
Gradient Slope: Adjust the gradient slope to improve the resolution between the analyte of interest and any impurities or byproducts. A shallower gradient will generally provide better separation.
-
Temperature: Vary the column temperature to see its effect on selectivity and peak shape.[31]
-
Mobile Phase Additives: If peak shape is still an issue, consider trying different additives like trifluoroacetic acid (TFA) or different buffer systems, keeping in mind their compatibility with your detector (e.g., MS).[11]
-
IV. References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
-
ACE HPLC Columns. HPLC Troubleshooting Guide.
-
ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
SCION Instruments. HPLC Troubleshooting Guide.
-
Agilent. Tips and Tricks of HPLC System Troubleshooting.
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation.
-
Sigma-Aldrich. Developing HPLC Methods.
-
Agilent. Eliminating Baseline Problems.
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
-
Hawach. Selection Guide for HPLC Columns.
-
Waters. What causes a “ghost” peak and what can I do to prevent this?.
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
-
Welch Materials. HPLC Column Selection: Core to Method Development (Part I).
-
Agilent. Choosing HPLC Columns for Rapid Method Development.
-
Phenomenex. Avoiding Ghost Peaks in HPLC Analysis Using a Ghost Hunter Column.
-
Phenomenex. How to Identify Ghost Peaks in U/HPLC.
-
Agilent. Video Notes LC Troubleshooting Series Ghost Peaks - HPLC.
-
Separation Science. Conquer Ghost Peaks in HPLC: Identification and Elimination.
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
-
Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
-
Biosynth. This compound | 38952-61-3 | FD141128.
-
Axios Research. This compound - CAS - 38952-61-3.
-
MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
-
Der Pharma Chemica. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
-
YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023).
-
PubChem. This compound.
-
ChemBK. This compound.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
Chrom Tech. HPLC Troubleshooting Guide.
-
Conquer Scientific. 4 Reasons Your HPLC Isn't Working Properly.
-
PubMed. Parametric modulation in liquid chromatography: multivariate optimization of mobile phase composition and temperature.
-
Crysdot LLC. This compound.
-
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
-
ChemicalBook. This compound | 38952-61-3.
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
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Validation & Comparative
A Comparative Guide to Peptide Coupling Reagents: An Evaluation of Established Agents in the Absence of Data for N,N-dimethylmorpholine-4-carboxamide
A Note on N,N-dimethylmorpholine-4-carboxamide (DMMC): An initial investigation into the use of this compound as a peptide coupling reagent did not yield any available scientific literature or experimental data supporting this application. While its synthesis is documented, its role in amide bond formation for peptide synthesis is not established.[1] Therefore, this guide will focus on a comprehensive comparison of well-established and widely utilized coupling reagents that are central to contemporary research and drug development.
Introduction to Peptide Coupling and the Role of Reagents
The formation of a peptide bond, a type of amide bond, between two amino acids is the fundamental reaction in peptide synthesis. This process, however, is not a simple mixing of two components. The carboxylic acid of one amino acid must be "activated" to become susceptible to nucleophilic attack by the amino group of another.[2] This is where coupling reagents become critical. The choice of coupling reagent profoundly influences the efficiency of the reaction, the purity of the final peptide, and the preservation of the stereochemical integrity of the chiral amino acids.[3] In this guide, we will provide an in-depth comparison of three major classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (DCC and its soluble analog, EDC).
Aminium/Uronium-Based Reagents: The High-Performance Workhorses
Aminium and uronium salts are among the most effective and widely used coupling reagents in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[2][3] They are prized for their high coupling efficiency, rapid reaction kinetics, and ability to suppress racemization.[4][5]
HATU: The Gold Standard for Difficult Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its superior performance, especially in challenging synthetic situations like the coupling of sterically hindered amino acids.[4][6]
Mechanism of Action:
The efficacy of HATU is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety. The reaction proceeds through a two-stage process:
-
Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[7][8]
-
Active Ester Formation: The displaced HOAt anion then rapidly attacks the isouronium salt, generating a highly reactive OAt-active ester. This active ester is significantly more reactive towards the amine component than the original carboxylic acid.[7][8]
Caption: Mechanism of HATU-mediated amide bond formation.
Advantages:
-
High coupling efficiency, even for sterically hindered amino acids.[4]
-
Rapid reaction rates.[7]
-
Excellent suppression of racemization due to the stabilizing effect of the HOAt moiety.[2][4]
Disadvantages:
-
Higher cost compared to other coupling reagents.
-
Can cause guanidinylation of the N-terminal amine as a side reaction if used in excess.[7]
-
Potentially explosive nature, requiring careful handling and storage.[8]
HBTU: A Reliable and Cost-Effective Alternative
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used uronium salt-based coupling reagent. It is structurally similar to HATU but contains a benzotriazole (HOBt) moiety instead of HOAt.[3][9]
Mechanism of Action:
The mechanism of HBTU is analogous to that of HATU, involving the formation of an O-acylisourea intermediate which then reacts with HOBt to form a reactive HOBt-ester. This ester subsequently reacts with the amine to form the peptide bond.[3][10]
Advantages:
-
Good coupling efficiency for most standard applications.[9]
-
More cost-effective than HATU.
-
Good solubility in common organic solvents used in peptide synthesis.[3]
Disadvantages:
-
Generally less effective than HATU for sterically hindered amino acids.[6]
-
Higher risk of racemization compared to HATU, as HOBt is a less effective racemization suppressant than HOAt.[10]
Carbodiimide-Based Reagents: The Classical Approach
Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), were among the first reagents used for peptide synthesis and remain relevant due to their low cost and effectiveness in certain applications.[6][11]
DCC and EDC: The Economical Choice
Mechanism of Action:
DCC activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[11] This intermediate can then react with an amine to form the desired amide bond. However, the O-acylisourea intermediate is prone to intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove. To mitigate this and reduce racemization, an additive like HOBt is almost always used.[3] The HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then cleanly reacts with the amine.
Caption: Mechanism of DCC/HOBt-mediated peptide coupling.
A significant drawback of DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which can be problematic in solid-phase synthesis.[11] For this reason, N,N'-diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred for SPPS, as their corresponding urea byproducts are more soluble and easier to wash away.[6]
Advantages:
-
Low cost.
-
Effective for many standard coupling reactions, especially when used with additives.
Disadvantages:
-
Formation of an insoluble (DCC) or soluble (DIC, EDC) urea byproduct that can complicate purification.[11]
-
Higher propensity for racemization, necessitating the use of additives like HOBt or OxymaPure.[3]
-
DCC is a potent skin sensitizer.
Performance Comparison: A Data-Driven Overview
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis, particularly for challenging sequences. Below is a summary of comparative performance data.
| Feature | HATU | HBTU | DCC/EDC (with HOBt) |
| Coupling Efficiency | Excellent, especially for hindered amino acids[4][6] | Very Good for standard couplings[9] | Good, but can be sequence-dependent |
| Racemization | Very Low[2][4] | Low[9] | Moderate, highly dependent on additive[3] |
| Byproduct Removal | Soluble (tetramethylurea)[8] | Soluble (tetramethylurea)[3] | Insoluble (DCU from DCC), Soluble (from EDC)[11] |
| Cost | High | Moderate | Low |
| Primary Use Case | Difficult sequences, sterically hindered amino acids, fragment condensation[4][7] | Routine solid-phase and solution-phase synthesis[9] | Cost-effective solution-phase synthesis, bioconjugation (EDC)[6] |
Note: Racemization levels are highly sequence-dependent. For amino acids prone to racemization, such as Cysteine and Histidine, the choice of coupling reagent and base is critical.
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow this pre-activation mixture to stand for a few minutes.[7]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF.
Protocol 2: DCC/HOBt-Mediated Coupling
-
Resin Preparation & Deprotection: Follow steps 1-3 as in the HATU protocol.
-
Coupling Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add DCC (3 equivalents, dissolved in a small amount of DMF) to the reaction vessel.
-
Reaction: Agitate the reaction vessel for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) to help remove the DCU byproduct.
Conclusion
The selection of a peptide coupling reagent is a critical decision that balances efficiency, cost, and the specific challenges of the peptide sequence being synthesized.
-
HATU stands out as the reagent of choice for complex and sterically demanding syntheses where minimizing racemization is paramount, despite its higher cost.[4][7]
-
HBTU offers a robust and more economical option for routine peptide synthesis, providing a good balance of reactivity and cost-effectiveness.[3][9]
-
DCC and EDC , when used with appropriate additives, remain viable, low-cost alternatives, particularly for solution-phase synthesis and bioconjugation applications where byproduct removal is straightforward.[6]
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances and practical considerations of these reagents is essential for the successful and efficient synthesis of high-quality peptides.
References
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N,N-dimethylmorpholine-4-carboxamide vs HBTU in peptide synthesis
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- 13. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating the Gold Standard HATU and Clarifying the Role of N,N-dimethylmorpholine-4-carboxamide
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. The choice of coupling reagent is a critical decision that dictates reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth analysis of HATU, a preeminent coupling reagent, and offers a crucial clarification on the chemical nature and role of N,N-dimethylmorpholine-4-carboxamide, a compound sometimes mistaken in this context. We will then compare HATU's performance against its true functional alternatives, supported by experimental data and detailed protocols.
Section 1: HATU – The Preeminent Coupling Reagent
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a "gold-standard" reagent in peptide and organic synthesis.[1] Its reputation is built on high coupling efficiencies, rapid reaction kinetics, and a remarkable ability to suppress racemization, even with sterically hindered substrates.[2][3]
Chemical Profile: HATU
| Property | Value |
| IUPAC Name | O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| CAS Number | 148893-10-1[4] |
| Molecular Formula | C₁₀H₁₅F₆N₆OP[4] |
| Molar Mass | 380.235 g·mol⁻¹[4] |
| Appearance | White crystalline solid[4] |
| Common Solvents | DMF, DCM, ACN, THF[4][5][6] |
| Common Bases | DIPEA (Hünig's base), Triethylamine (TEA)[4][7] |
Mechanism of Action: A Two-Stage Cascade
The efficacy of HATU lies in a well-defined, two-stage process that efficiently activates a carboxylic acid for nucleophilic attack by an amine.[2][8]
-
Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion performs a nucleophilic attack on the electrophilic carbon of HATU. This creates an unstable O-acyl(tetramethyl)isouronium salt.[4][9] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[4][10]
-
Nucleophilic Attack and Amide Formation: The amine nucleophile then attacks the activated OAt-ester to form the desired amide bond.[8] The high efficiency of this step is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which is thought to stabilize the transition state.[4]
Performance, Applications, and Potential Side Reactions
HATU is particularly valued for "difficult" couplings, including the synthesis of peptides with aggregation-prone sequences, hindered amino acids, and for macrocyclization.[4][9][11] However, its high reactivity is not without potential drawbacks.
-
Guanidinylation: A primary concern is the reaction of the N-terminal amine of a peptide with HATU itself, leading to a capped, unreactive guanidinium species.[2] This is more prevalent when HATU is used in excess or with slow coupling reactions.
-
Side-Chain Modification: Nucleophilic side chains (e.g., Tyr, Lys, Cys) can potentially react with HATU, forming unwanted adducts.[2] Careful control of stoichiometry is key to minimizing these side reactions.[12]
Section 2: this compound (DMMC) – A Chemical Clarification
A search for coupling reagents may lead to this compound (DMMC), but it is critical to understand that DMMC is not a coupling reagent . It is a stable tertiary amide, also known as a carboxamide.
Chemical Profile: DMMC
| Property | Value |
| IUPAC Name | This compound[13] |
| CAS Number | 38952-61-3[13] |
| Molecular Formula | C₇H₁₄N₂O₂[13] |
| Molar Mass | 158.20 g·mol⁻¹[13][14] |
| Structure | CN(C)C(=O)N1CCOCC1[13] |
Structural Analysis and Functional Role
Unlike HATU, which is a uronium/iminium salt designed for high reactivity, DMMC possesses a fully formed, stable amide bond. Its structure lacks the necessary leaving group and electrophilic character to activate a carboxylic acid for subsequent reaction with an amine. Its documented applications are in fields unrelated to chemical synthesis, with reports of antiviral and insecticide properties. A general synthesis protocol involves the reaction of morpholine with dimethylcarbamoyl chloride.[15]
Section 3: The Real Contenders – A Comparative Analysis of HATU vs. True Alternatives
An objective evaluation of efficiency requires comparing HATU to other established coupling reagents. The choice of reagent directly impacts yield, purity, cost, and the suppression of side reactions like epimerization.[16]
Performance Data in a Model System
The synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) is a common benchmark for evaluating coupling reagent efficiency.[16][17] The data below summarizes the typical performance of various reagents in this challenging synthesis.
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium | High | Consistently high purity with fewer deletion products observed.[16] Excellent for hindered couplings.[1] |
| HCTU | Uronium/Aminium | High | Performance is very similar to HATU, producing peptides of high purity.[16][17] A more cost-effective alternative.[17] |
| HBTU | Uronium/Aminium | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[16] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[16] |
| COMU | Uronium Salt | High | High efficiency, reduced epimerization, and a better safety profile (Oxyma-based).[18] Good solubility.[18] |
Note: Exact purity percentages can vary depending on specific reaction conditions and analytical methods.
Head-to-Head: HATU vs. COMU
For researchers interested in morpholine-containing structures, the relevant comparison is between HATU and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).
-
Reactivity & Efficiency: Both reagents exhibit high coupling efficiency. COMU's performance is often comparable to HATU.[19]
-
Safety Profile: COMU is an Oxyma-based reagent. This is a significant advantage as it avoids the use of HOBt or HOAt derivatives, which are potentially explosive.[18][19]
-
Solubility & Byproducts: COMU and its byproducts tend to be more soluble in a broader range of solvents, including aqueous media, which can simplify purification and aligns with green chemistry principles.[18]
-
Cost: The price of uronium salts is a significant factor. While HATU was historically expensive, the introduction of reagents like HCTU and COMU has provided more economical, high-efficiency alternatives.[17][18]
Section 4: Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide a framework for both comparing reagents and for standard synthesis applications.
General Workflow for Comparative Analysis
A systematic approach is required to objectively compare the performance of different coupling reagents.
Protocol for HATU-Mediated Amide Coupling (Solution-Phase)
This protocol is a representative procedure for forming an amide bond using HATU in solution.
-
Materials:
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add HATU (1.1 equiv) to the reaction mixture.[21]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[20]
-
Upon completion, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[20]
-
Conclusion
The selection of a reagent for amide bond formation is a critical parameter in chemical synthesis.
-
HATU remains a superior and highly reliable coupling reagent, especially for challenging substrates where efficiency and stereochemical fidelity are paramount. Its mechanism is well-understood, though researchers must remain vigilant about potential side reactions like N-terminal guanidinylation.
-
This compound (DMMC) is a stable tertiary amide and is not a coupling reagent . Its functional role and applications lie outside the domain of amide synthesis.
-
For researchers seeking alternatives to HATU, a direct comparison should be made with other uronium or phosphonium salts. HCTU offers a highly efficient, cost-effective option with performance nearly identical to HATU. COMU presents a modern alternative with a superior safety profile and favorable solubility, making it an excellent choice for a wide range of applications, including those aligned with green chemistry principles.
By understanding the distinct chemical nature of these compounds and the performance metrics of true alternatives, scientists can make informed, evidence-based decisions to optimize their synthetic endeavors.
References
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Dunsmore, C. J., et al. (2018). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Retrieved from [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
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Gouri, E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
American Laboratory. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]
-
Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ChemistryViews. (2015). Better Solvents for Peptide Synthesis. Retrieved from [Link]
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Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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The Amide Bond Conundrum: A Comparative Guide to N,N-Dimethylmorpholine-4-carboxamide and the Veteran EDC/HOBt System
The creation of a robust amide bond is a fundamental transformation in the synthesis of peptides, pharmaceuticals, and complex organic molecules. The choice of coupling reagent is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final product. For many years, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) has been the workhorse of both solution-phase and solid-phase synthesis. However, the relentless pursuit of synthetic excellence has driven the development of new reagents. Among these, N,N-dimethylmorpholine-4-carboxamide (DMC) and its derivatives represent a more modern class of uronium/aminium-type coupling agents that offer distinct advantages.
This guide provides an in-depth, objective comparison between the classic EDC/HOBt system and the principles behind morpholine-based uronium reagents, exemplified by derivatives of this compound. We will delve into their mechanistic underpinnings, present comparative performance data, and offer detailed experimental protocols to empower researchers in making the most informed choice for their synthetic challenges.
Mechanistic Divergence: Activating the Carboxyl Group
The fundamental difference between these two systems lies in their approach to activating the carboxylic acid for nucleophilic attack by the amine.
The Classic Carbodiimide Pathway: EDC/HOBt
The EDC/HOBt system is a two-component system that operates sequentially. EDC, as a water-soluble carbodiimide, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to two major side reactions: racemization of the adjacent chiral center and intramolecular rearrangement to form an inactive N-acylurea byproduct.
This is where HOBt is indispensable. It acts as a trapping agent, rapidly converting the O-acylisourea into an HOBt-active ester. This ester is more stable than the O-acylisourea, which significantly suppresses both racemization and the formation of the N-acylurea.[1] The HOBt-ester then undergoes nucleophilic attack by the amine to form the desired amide bond, regenerating HOBt in the process.
Figure 1. Reaction pathway for the EDC/HOBt coupling system.
The Uronium/Aminium Salt Approach: The Role of this compound Derivatives
This compound (DMC) is a precursor to a class of highly efficient uronium/aminium-type coupling reagents. These reagents, such as COMBU (a uronium salt derived from DMC and Oxyma-B), are single-component systems that offer a more direct activation pathway.[2]
In this mechanism, the uronium salt reacts with the carboxylate to form a highly reactive active ester (e.g., an Oxyma-ester). This activation step is typically very fast and efficient. The subsequent aminolysis of this active ester leads to the formation of the amide bond. A key advantage of many modern uronium reagents is that their byproducts are water-soluble, facilitating easier purification. Furthermore, the design of the leaving group (e.g., Oxyma) can significantly influence the reactivity and racemization suppression of the reagent. The morpholine moiety in reagents derived from DMC is known to enhance solubility in common organic solvents.[2]
Figure 2. Generalized reaction pathway for a uronium salt coupling reagent derived from this compound.
Head-to-Head Performance: A Data-Driven Comparison
The choice of a coupling reagent is ultimately guided by its performance in practice. The following table summarizes key performance metrics, with data for the DMC-derivative COMBU used to represent modern morpholine-based uronium reagents.
| Parameter | EDC/HOBt | This compound (DMC) Derivatives (e.g., COMBU) | Key Considerations |
| Coupling Efficiency/Yield | Generally good to high, but can be compromised by N-acylurea formation, especially in difficult couplings. | Often demonstrates superior yields, particularly with sterically hindered amino acids. For example, in the synthesis of Z-Phg-Pro-NH₂, COMBU showed a high conversion yield.[2] | Substrate-dependent; sterically demanding couplings are a good test for any reagent's efficacy. |
| Racemization Suppression | HOBt is a good racemization suppressant, but some level of epimerization can still occur, especially with sensitive amino acids like histidine and cysteine. | Modern uronium reagents, especially those with Oxyma-based leaving groups, often show excellent racemization suppression. In a model study, COMBU demonstrated low levels of racemization.[2] | The choice of base and solvent has a significant impact on racemization levels for all coupling methods.[3] |
| Side Reactions | Primary side reaction is the formation of inactive N-acylurea. Dehydration of asparagine and glutamine can also occur. | Uronium/aminium salts can cause guanidinylation of the N-terminal amine if used in excess, leading to chain termination. However, this is less of an issue with phosphonium-type reagents.[4] | Careful control of stoichiometry is crucial when using uronium-based reagents. |
| Solubility & Byproduct Removal | EDC and its urea byproduct are water-soluble, which is advantageous for purification via aqueous extraction. HOBt has moderate solubility in organic solvents. | The morpholine moiety enhances solubility in common organic solvents like DMF.[2] Byproducts of modern uronium reagents are typically water-soluble, simplifying workup. | Ease of byproduct removal is a critical factor for the purity of the final product and the efficiency of the overall synthetic workflow. |
| Safety & Handling | HOBt is explosive when dry and is a significant safety concern. It is typically handled and stored as a hydrated form. | DMC and its derivatives, particularly those based on Oxyma, do not have the explosive properties associated with HOBt, offering a significant safety advantage. | Always consult the Safety Data Sheet (SDS) for any chemical reagent. |
| Cost | Generally a more economical option, making it suitable for large-scale synthesis. | Typically more expensive than the EDC/HOBt system. | A cost-benefit analysis should include not only the reagent cost but also the impact on yield, purity, and the cost of purification. |
Practical Guidance and Experimental Protocols
The optimal choice of coupling reagent is context-dependent, weighing factors such as the complexity of the substrate, the scale of the synthesis, cost constraints, and safety considerations.
When to Favor EDC/HOBt:
-
Routine, large-scale synthesis: Its low cost and extensive literature support make it a reliable choice for well-established procedures.
-
Bioconjugation in aqueous media: The water solubility of EDC is a distinct advantage for labeling proteins and other biomolecules.
-
When cost is the primary driver: For projects with tight budget constraints, EDC/HOBt remains a viable and effective option.
When to Consider a DMC-based Uronium Reagent:
-
Difficult or sterically hindered couplings: The higher reactivity can lead to significantly improved yields and reaction kinetics.
-
Synthesis of racemization-prone peptides: The superior suppression of racemization is critical for maintaining the stereochemical integrity of the product.
-
When safety is a priority: The avoidance of explosive HOBt is a major advantage in any laboratory setting.
-
High-purity applications: The clean reaction profiles and water-soluble byproducts can simplify purification and lead to a higher quality final product.
Experimental Protocol: A General Procedure for Amide Coupling with EDC/HOBt
This protocol outlines a standard procedure for solution-phase amide bond formation.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0–1.2 eq)
-
EDC·HCl (1.1–1.5 eq)
-
HOBt hydrate (1.1–1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask.
-
Add HOBt and stir until fully dissolved.
-
Add the amine to the reaction mixture.
-
Add DIPEA and stir for 5-10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve EDC·HCl in a minimal amount of anhydrous DMF and add it slowly to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Experimental Protocol: A General Procedure for Amide Coupling with a DMC-derived Uronium Reagent
This protocol provides a general method for using a modern uronium salt.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0–1.2 eq)
-
Uronium reagent (e.g., COMBU) (1.05–1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base (2.0–3.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and the amine in anhydrous DMF in a round-bottom flask.
-
Add the base (e.g., DIPEA) to the mixture and stir briefly.
-
Add the uronium reagent in one portion.
-
Stir the reaction at room temperature. Reaction times are typically shorter than with EDC/HOBt (often 1-4 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine to remove the water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary.
Conclusion
The EDC/HOBt system, a stalwart of peptide and amide synthesis, remains a cost-effective and reliable choice for many applications. However, for challenging syntheses where efficiency, purity, and safety are of the utmost importance, modern uronium reagents derived from scaffolds like this compound offer a clear performance advantage. Their high reactivity, superior racemization suppression, and improved safety profiles represent a significant advancement in the field of amide bond formation. The selection of the optimal reagent should be a strategic decision, informed by the specific demands of the synthetic target and a thorough evaluation of the available data.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Faham, A. (2016). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 21(9), 1215. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Nahide, G., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access, 2017, 1-13. [Link]
-
Axios Research. (n.d.). This compound. [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221. [Link]
-
Tanaka, H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5396. [Link]
-
PubChem. (n.d.). This compound. [Link]
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N,N-Dimethylmorpholine-4-carboxamide: A Comparative Analysis for Advanced Synthesis
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Search for Superior Solvents
In the persistent drive for greener, safer, and more efficient chemical syntheses, the selection of an appropriate solvent is paramount. Traditional polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are highly effective but face increasing scrutiny due to reproductive toxicity concerns. This has catalyzed the search for viable alternatives that do not compromise performance. This guide introduces N,N-dimethylmorpholine-4-carboxamide (DMMC), a morpholine-derived amide, as a potential candidate and places its properties in direct comparison with industry standards. However, a critical gap exists in publicly available literature regarding its performance in head-to-head comparative studies, limiting a full evaluation based on experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is fundamentally governed by its physical and chemical properties. DMMC's profile suggests it belongs to the same class of high-boiling, polar aprotic solvents as DMF, NMP, and DMSO. These characteristics are essential for reactions requiring high temperatures and good solubility of polar reagents.
Table 1: Comparative Physicochemical Properties of Polar Aprotic Solvents
| Property | This compound (DMMC) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 38952-61-3[1] | 68-12-2 | 872-50-4 | 67-68-5 |
| Molecular Formula | C₇H₁₄N₂O₂[1] | C₃H₇NO | C₅H₉NO | C₂H₆OS |
| Molecular Weight | 158.20 g/mol [1] | 73.09 g/mol | 99.13 g/mol | 78.13 g/mol |
| Boiling Point | 127-129 °C (at reduced pressure)[2] | 153 °C | 202 °C | 189 °C |
| Density | 1.101 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ | 1.100 g/cm³ |
| Polarity (Dielectric Constant) | Data Not Available | 36.7 | 32.2 | 46.7 |
Analysis of Properties: DMMC's molecular weight is notably higher than that of DMF and NMP. Its density is comparable to DMSO and slightly higher than NMP. While a precise boiling point at atmospheric pressure is not readily available in the searched literature, distillation data suggests it is a high-boiling solvent, a key characteristic for its potential applications.[2] The lack of a reported dielectric constant is a significant data gap, as this value is crucial for predicting a solvent's ability to dissolve ionic species and influence reaction mechanisms.
Potential Applications & The Performance Data Gap
Polar aprotic solvents are indispensable in a variety of synthetic applications, most notably in nucleophilic substitution reactions (including S_NAr), polymer chemistry, and solid-phase peptide synthesis (SPPS). The expectation is that DMMC, given its structure, would be evaluated in these areas.
Nucleophilic Substitution Reactions
The efficacy of polar aprotic solvents in S_N2 and S_NAr reactions stems from their ability to solvate cations while leaving anions relatively "bare" and nucleophilic. This enhances reaction rates significantly compared to protic solvents. While DMF and NMP are standard choices for these transformations, there is no available experimental data from comparative studies to demonstrate whether DMMC offers similar or superior performance in terms of reaction yield, rate, or selectivity.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of drug discovery and development. The process relies heavily on a solvent that can effectively swell the solid support resin and dissolve the protected amino acid reagents. DMF is the most common solvent used in SPPS, though its tendency to degrade into dimethylamine, which can cause premature deprotection of the Fmoc group, is a known drawback.
Logical Framework for Solvent Selection in SPPS: The decision-making process for selecting a solvent in SPPS involves evaluating several key parameters. DMMC's potential would need to be assessed against these criteria.
Caption: Key decision factors for solvent selection in Solid-Phase Peptide Synthesis.
While alternatives to DMF in SPPS are actively being investigated, the current body of research does not include DMMC in these comparative evaluations.
Safety and Toxicology: An Incomplete Picture
A primary driver for replacing solvents like DMF and NMP is their established reproductive toxicity. A comprehensive safety assessment of any proposed alternative is therefore non-negotiable.
-
N,N-Dimethylformamide (DMF): Widely recognized as a reproductive toxicant.
-
N-Methyl-2-pyrrolidone (NMP): Also classified as a reproductive toxicant.
Without a complete toxicological profile for DMMC, a meaningful comparison of its safety advantages over DMF or NMP cannot be definitively made.
Conclusion and Call for Experimental Data
This compound (DMMC) presents an interesting structural alternative to conventional polar aprotic solvents. Its physicochemical properties, such as a high boiling point and density, place it in the same operational class as DMF and NMP.
However, this guide must conclude that there is a significant lack of published, peer-reviewed experimental data comparing its performance directly against these established solvents. To properly evaluate DMMC's potential as a viable alternative, the scientific community would require studies that provide quantitative metrics on:
-
Reaction Kinetics and Yields: Comparative analysis in benchmark reactions (e.g., a standard S_NAr reaction) to quantify reaction rates and product yields.
-
Performance in Peptide Synthesis: Data on resin swelling, coupling efficiency, and suppression of common side reactions like racemization.
-
Comprehensive Toxicological Profile: In-depth studies to ascertain its long-term health effects and reproductive toxicity profile.
Until such data becomes available, DMMC remains a compound of theoretical interest rather than a field-proven alternative for researchers and drug development professionals. The authors of this guide encourage and await future research that will illuminate the true performance and safety profile of this and other novel solvent systems.
References
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226. doi: 10.22034/ajgc.2018.60428
-
ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to the Validation of N,N-dimethylmorpholine-4-carboxamide (DMC) as a High-Performance Synthesis Solvent
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer, more efficient, and sustainable chemical synthesis, the choice of solvent is a critical, yet often overlooked, parameter. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the workhorses of the pharmaceutical and fine chemical industries, particularly in peptide synthesis and palladium-catalyzed cross-coupling reactions. However, mounting concerns over their reproductive toxicity and environmental impact have created an urgent need for viable alternatives.
This guide introduces N,N-dimethylmorpholine-4-carboxamide (DMC), a promising, yet underexplored, polar aprotic solvent, as a potential replacement for traditional solvents. We will objectively compare its known properties with those of established alternatives and provide a comprehensive framework with detailed experimental protocols for its validation in your laboratory. This document is structured not as a rigid set of instructions, but as a dynamic guide to empower you, the researcher, to make data-driven decisions for your specific synthetic challenges.
The Case for a New Polar Aprotic Solvent
The ideal solvent for chemical synthesis should possess a unique combination of properties: high polarity to dissolve a wide range of reagents and intermediates, aprotic nature to avoid interference with reactive species, a suitable boiling point for reaction temperature control and ease of removal, and low viscosity for efficient mass transfer. Crucially, it must also exhibit a favorable safety and environmental profile.
DMF, while effective, is known to decompose over time to release dimethylamine, which can interfere with certain reactions, such as Fmoc deprotection in solid-phase peptide synthesis (SPPS). Furthermore, both DMF and NMP are classified as substances of very high concern (SVHC) under REACH due to their reproductive toxicity. This has led to increasing restrictions on their use and a strong impetus for the adoption of greener alternatives.
This compound (DMC): A Candidate for Scrutiny
DMC is a tertiary amide with a morpholine scaffold. Its chemical structure suggests it possesses the desired characteristics of a polar aprotic solvent. The presence of the morpholine ring may confer unique solubility properties and stability compared to its acyclic analogue, DMF.
Comparative Physicochemical and Safety Properties
To initiate our validation, let's compare the known properties of DMC with the incumbent solvents, DMF and NMP. This data provides the foundational knowledge for experimental design.
| Property | This compound (DMC) | N,N-dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C₇H₁₄N₂O₂ | C₃H₇NO | C₅H₉NO |
| Molecular Weight | 158.20 g/mol | 73.09 g/mol | 99.13 g/mol |
| Boiling Point | 127-129 °C | 153 °C | 202 °C |
| Density | 1.101 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ |
| Hazard Statements | H302 (Harmful if swallowed) | H312+H332 (Harmful in contact with skin or if inhaled), H319 (Causes serious eye irritation), H360D (May damage the unborn child) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child) |
This initial comparison highlights that DMC has a boiling point between that of DMF and NMP, which could be advantageous for reactions requiring moderate heating and for ease of removal under vacuum. Its density is slightly higher than the others. Most importantly, based on currently available data, DMC is designated as harmful if swallowed, a less severe hazard classification than the reproductive toxicity of DMF and NMP. However, a comprehensive toxicological assessment is still needed for a complete picture.
Experimental Validation Framework: From Theory to Practice
The true measure of a solvent's utility lies in its performance in real-world applications. We present a two-pronged experimental approach to validate DMC in two critical areas of pharmaceutical synthesis: Solid-Phase Peptide Synthesis (SPPS) and Palladium-Catalyzed Cross-Coupling.
Part 1: Validation in Solid-Phase Peptide Synthesis (SPPS)
SPPS is notoriously sensitive to solvent choice, which affects resin swelling, reagent solubility, and reaction kinetics. We propose a head-to-head comparison of DMC with DMF and NMP in the synthesis of a model peptide.
Workflow for SPPS Solvent Validation
Caption: Workflow for validating DMC in SPPS.
Experimental Protocol: SPPS of Aib-enkephalin (Tyr-Aib-Aib-Phe-Leu-NH₂) on Rink Amide Resin
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in three separate solid-phase synthesis vessels.
-
Add 2 mL of DMC, DMF, and NMP to their respective vessels.
-
Agitate for 1 hour and measure the swollen resin volume.
-
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 2 mL of 20% piperidine in the respective solvent (DMC, DMF, or NMP) to each vessel.
-
Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with the respective solvent (5 x 2 mL).
-
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in 1.5 mL of the respective solvent.
-
Add the activation mixture to the resin and agitate for 1 hour.
-
Perform a Kaiser test to check for complete coupling. If incomplete, extend the coupling time or perform a double coupling.
-
Wash the resin thoroughly with the respective solvent (5 x 2 mL).
-
-
Repeat Cycles:
-
Repeat steps 2 and 3 for each amino acid in the sequence.
-
-
Cleavage and Analysis:
-
After the final Fmoc deprotection and washing, dry the resin under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and stir for 2 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide by analytical HPLC and LC-MS to determine purity and identify any side products.
-
Calculate the overall yield.
-
Part 2: Validation in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The solvent plays a crucial role in solubilizing the catalyst, substrates, and base, and can influence the reaction rate and selectivity.
Workflow for Suzuki Coupling Solvent Validation
Caption: Workflow for validating DMC in a Suzuki coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
-
Reaction Setup:
-
To three separate oven-dried Schlenk flasks, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill each flask with nitrogen.
-
To each flask, add 5 mL of the respective solvent (DMC, DMF, or NMP) via syringe.
-
-
Reaction:
-
Heat the reaction mixtures to 80 °C with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or GC-MS until the starting material is consumed. Record the reaction time.
-
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
-
Determine the isolated yield of the pure product (4-methoxybiphenyl).
-
Confirm the identity and purity of the product by ¹H NMR and GC-MS.
-
Interpreting the Results: A Decision-Making Framework
The data from these experiments will allow for a comprehensive, multi-parameter comparison of the solvents.
Logical Relationship of Validation Parameters
Caption: Decision matrix for solvent selection.
A successful validation of DMC would be indicated by:
-
Comparable or superior performance: Achieving similar or higher yields and purities in comparable or shorter reaction times.
-
Favorable process characteristics: Demonstrating good resin swelling (in SPPS), ease of removal during work-up, and minimal side product formation.
-
Superior safety profile: The primary driver for this investigation.
Conclusion and Future Outlook
While this compound is not yet a widely adopted solvent, its physicochemical properties and preliminary safety data suggest it is a worthy candidate for investigation as a replacement for DMF and NMP. The experimental frameworks provided in this guide offer a robust starting point for researchers to validate DMC in their own laboratories for specific applications.
The path to adopting a new solvent is rigorous and requires a community effort in generating and sharing data. By systematically evaluating DMC and other novel solvent systems, we can collectively advance towards a future of greener, safer, and more efficient chemical synthesis.
References
-
Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014, December 29). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gande, M. E., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). WordPress. Retrieved January 12, 2026, from [Link]
-
Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393–2398. [Link]
-
Su, X. (2015, January 8). Better Solvents for Peptide Synthesis. ChemistryViews. [Link]
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Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(18), 10331–10333. [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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ChemBK. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved January 12, 2026, from [Link]
-
Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, 17(2), e202301639. [Link]
-
Doucet, H., & Hierso, J.-C. (2007). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in Synthesis (pp. 363-427). Wiley-VCH. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4984. [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
Das, P., & Chowdhury, S. (2015). A Simple and Efficient Protocol for a Palladium-Catalyzed Ligand-Free Suzuki Reaction at Room Temperature in Aqueous DMF. Synlett, 26(11), 1563-1566. [Link]
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Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved January 12, 2026, from [Link]
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HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved January 12, 2026, from [Link]
-
Amazon S3. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-phenylmorpholine-4-carboxamide. Retrieved January 12, 2026, from [Link]
-
Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]
A Comparative Analysis of Morpholine-Based Coupling Reagents in Amide Bond Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure synthesis of amide bonds is a cornerstone of their work. This is particularly true in peptide synthesis, where the fidelity of each coupling step is paramount to the integrity of the final product. The choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, yield, and, most importantly, the suppression of undesirable side reactions like racemization.
This guide provides an in-depth comparative analysis of morpholine-based coupling reagents, a class of reagents that has gained significant traction due to its favorable properties. We will delve into the mechanistic advantages conferred by the morpholine moiety, present a data-driven comparison of key reagents, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Rise of Morpholine: A Structural Advantage in Coupling Chemistry
The inclusion of a morpholine ring, either as an integral part of the coupling reagent's structure or as a crucial basic additive, offers distinct advantages that address common challenges in amide bond formation. These benefits primarily revolve around enhanced solubility, improved stability, and a significant reduction in racemization.
The Dual Role of Morpholine: Inherent Structure and Essential Base
We can broadly categorize morpholine-based coupling systems into two main classes:
-
Reagents with an integrated morpholine moiety: These are modern uronium salts where the morpholine ring is a key component of the reagent's scaffold. The prime example in this category is COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Systems utilizing a morpholine-derived base: In this approach, a potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is used in conjunction with a morpholine-derived base, most commonly N-methylmorpholine (NMM) .
The presence of the morpholine moiety, whether integral or additive, has a marked influence on the reaction environment, contributing to cleaner and more efficient couplings.[1]
Mechanistic Insights: Why Morpholine Excels
The superior performance of morpholine-based systems can be attributed to several key mechanistic factors, particularly in the context of minimizing racemization.
The Specter of Racemization in Peptide Synthesis
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern during peptide synthesis. The most common pathway for racemization is through the formation of a planar oxazolone (or azlactone) intermediate.[2] This intermediate is formed upon the activation of the N-protected amino acid's carboxyl group. A strong base can then abstract the α-proton, leading to a loss of chirality.[2]
How N-Methylmorpholine (NMM) Mitigates Racemization
N-methylmorpholine (NMM) is a tertiary amine base with a pKa of approximately 7.4, making it significantly less basic than commonly used bases like N,N-diisopropylethylamine (DIEA) (pKa ≈ 10.1).[2] This moderate basicity is a key advantage. It is sufficient to neutralize the acidic byproducts of the coupling reaction without being strong enough to readily abstract the acidic α-proton from the chiral center, a critical step in the racemization process.[2]
Furthermore, the steric hindrance provided by the morpholine ring in NMM also plays a role in disfavoring the abstraction of the α-proton.[3]
The Intrinsic Advantage of the Morpholine Moiety in COMU
In reagents like COMU, the morpholine group is believed to act as an internal hydrogen bond acceptor, which can influence the conformation of the activated intermediate and further disfavor racemization pathways.[4] This, combined with the OxymaPure leaving group, contributes to COMU's high efficiency and low racemization potential.[4][5]
Head-to-Head Comparison: Performance and Key Attributes
The choice of coupling reagent is often a balance between reactivity, safety, cost, and the specific demands of the synthetic target. The following table summarizes the key performance indicators for prominent morpholine-based systems and their traditional counterparts.
| Feature | COMU | HATU/NMM | HBTU/NMM | DCC/DMAP | EDC/HOBt |
| Coupling Efficiency | Very High[4][6] | Very High[7] | High[7] | Moderate to High[8] | High[8] |
| Racemization Suppression | Excellent[4] | Very Good[9] | Good | Fair to Poor[8] | Good |
| Solubility in DMF | Excellent[5] | Good | Good | Good | Excellent |
| Byproduct Removal | Water-soluble, easy removal[5] | Generally soluble | Generally soluble | Insoluble DCU, filtration required[10] | Water-soluble, easy removal |
| Safety Profile | Non-explosive[5] | Potentially explosive (contains benzotriazole) | Potentially explosive (contains benzotriazole) | Skin sensitizer | - |
| Guanidinylation Risk | Yes, if used in excess | Yes, if used in excess | Yes, if used in excess | No | No |
Experimental Protocols: A Practical Guide
To translate theory into practice, we provide detailed, step-by-step protocols for solid-phase peptide synthesis (SPPS) using key morpholine-based coupling reagents.
General Solid-Phase Peptide Synthesis Workflow
The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Fmoc SPPS.
Protocol 1: Peptide Coupling using COMU
This protocol is suitable for standard Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
COMU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.) or N-methylmorpholine (NMM) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Resin with free amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and COMU in DMF.
-
Coupling: Add the base (DIEA or NMM) to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Peptide Coupling using HATU with NMM
This protocol is a common choice for efficient coupling with reduced racemization.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
HATU (2.9 eq.)
-
N-methylmorpholine (NMM) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Resin with free amine
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Coupling: Add NMM to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF.
Visualizing the Mechanism: Carboxylic Acid Activation
The following diagram illustrates the general mechanism of carboxylic acid activation by a uronium salt like COMU or HATU, leading to the formation of a reactive ester.
Caption: General mechanism of amide bond formation via a uronium salt.
Troubleshooting and Practical Insights
As a Senior Application Scientist, I've encountered numerous challenges in the field. Here are some practical tips for working with morpholine-based coupling reagents:
-
Incomplete Coupling with COMU: If a ninhydrin test indicates incomplete coupling, a second coupling step (double coupling) is recommended. For particularly difficult couplings, increasing the reaction time or temperature (if using a microwave synthesizer) can be beneficial.
-
Optimizing NMM Concentration: While 6 equivalents of NMM is a good starting point, for amino acids that are particularly sensitive to racemization, reducing the amount of base to 4 equivalents can be advantageous. However, this may slightly decrease the coupling efficiency, so empirical optimization is key.
-
Guanidinylation Side Reaction: With uronium reagents like COMU and HATU, using a slight excess of the carboxylic acid relative to the coupling reagent can help minimize the risk of the coupling reagent reacting with the free amine of the growing peptide chain (guanidinylation).
-
Solvent Quality: Always use high-purity, anhydrous DMF for coupling reactions. Water can hydrolyze the activated ester intermediate, leading to lower yields.
Conclusion: Making an Informed Choice
Morpholine-based coupling reagents, particularly COMU and systems utilizing NMM, represent a significant advancement in the field of amide bond synthesis. Their ability to enhance solubility, improve stability, and, most critically, suppress racemization makes them invaluable tools for researchers in peptide synthesis and drug development.
COMU stands out for its excellent safety profile, high efficiency, and the generation of water-soluble byproducts, which simplifies downstream processing.[5] The use of NMM as a base with potent activators like HATU provides a powerful and well-established method for achieving high-quality peptides with minimal racemization.[9]
By understanding the mechanistic principles behind these reagents and following robust experimental protocols, you can significantly improve the outcomes of your synthetic projects. This guide serves as a foundation for your work, and I encourage you to continue exploring the literature and optimizing conditions for your specific applications.
References
-
El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. [Link]
- BenchChem. (2025). Technical Support Center: Preventing Racemization with 4-Methylmorpholine in Chiral Synthesis.
-
Okamoto, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5381. [Link]
-
Collins, J. M., et al. (2014). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 136(20), 7393–7402. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Muttenthaler, M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4995. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. [Link]
- Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Technical Library.
-
Góngora-Benítez, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3043-3047. [Link]
- BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
-
El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(12), 809-814. [Link]
-
Al-Warhi, T., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities. Synthetic Communications, 50(19), 2885-2916. [Link]
-
Knorr, R., et al. (1989). New Coupling Reagents in Peptide Chemistry. Tetrahedron Letters, 30(15), 1927-1930. [Link]
-
Hamidian, H., & Azizi, S. (2015). Synthesis of novel compounds containing morpholine and 5(4H)-oxazolone rings as potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 23(21), 7089-7094. [Link]
-
Sharma, A., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 7019. [Link]
- Bala, S., et al. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of ChemTech Research, 3(3), 1102-1113.
-
da Silva, A. B. F., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Desafio Online, 10(3), 1-13. [Link]
- Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]
-
Carpino, L. A., et al. (1994). (1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as coupling reagents for solid-phase peptide synthesis. Journal of the American Chemical Society, 116(10), 4397-4404. [Link]
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- 2. chem.uci.edu [chem.uci.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. periodicos.ufms.br [periodicos.ufms.br]
- 10. bachem.com [bachem.com]
The Evolving Landscape of Peptide Synthesis: A Comparative Guide to Coupling Reagents and the Role of N,N-dimethylmorpholine-4-carboxamide
For the modern researcher in peptide and drug development, the choice of coupling reagent is a critical decision that directly impacts synthesis efficiency, product purity, and overall cost. While established reagents have long dominated the field, the quest for safer, more effective, and more soluble alternatives is continuous. This guide delves into the efficacy of modern coupling reagents, clarifying the role of key precursors like N,N-dimethylmorpholine-4-carboxamide and providing a direct comparison with classic alternatives.
The Unseen Contributor: this compound's Role as a Precursor
Initial inquiries into the direct efficacy of this compound as a peptide coupling reagent reveal a nuanced reality. This compound is not typically used as a standalone reagent for amide bond formation in peptide synthesis. Instead, its significance lies in its role as a key synthetic precursor for a newer class of highly efficient uronium-type coupling reagents.[1][2]
This compound, a urea derivative, is synthesized from morpholine and dimethyl carbamoyl chloride.[1] This urea is then converted into an iminium salt, such as 4-((dimethylamino)chloromethylene)morpholin-4-iminium hexafluorophosphate, which serves as a scaffold. This scaffold is then combined with nucleophilic oxime additives, like Oxyma-B, to generate advanced coupling reagents.[1] This lineage is crucial for developing reagents with improved safety profiles, moving away from the potentially explosive benzotriazole-based additives like HOBt and HOAt.[2][3]
The Progeny: COMBU and the Advance of Morpholine-Derived Reagents
A prime example of a reagent derived from this compound is COMBU (4-((1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(6H) ylideneaminooxy)(dimethylamino) methylene)morpholin-4-ium hexafluorophosphate).[1] COMBU and its analogues represent a significant step forward in coupling reagent technology. The incorporation of the morpholine ring is a deliberate design choice intended to enhance the solubility of the reagent in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF).[1][2] This improved solubility is advantageous for preparing more concentrated reagent solutions, which can lead to higher coupling yields and simplify the purification process in solution-phase synthesis.[2]
Comparative Analysis: Modern vs. Classic Coupling Reagents
The true measure of a coupling reagent's utility is its performance against established standards. Here, we compare the morpholine-derived COMBU with the widely used reagents: HBTU, HATU, and the classic DIC/HOBt system.
Mechanism of Action
The fundamental goal of a coupling reagent is to activate the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.
-
DIC/HOBt (Carbodiimide Method): Diisopropylcarbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. 1-Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming a more stable HOBt-ester that reacts with the amine, thereby suppressing racemization.[4]
-
HBTU/HATU (Aminium/Uronium Salts): HBTU and HATU react with the carboxylic acid in the presence of a base (like DIPEA) to form HOBt or HOAt active esters, respectively. These reagents are pre-activated forms of the HOBt/HOAt additives, leading to rapid and efficient coupling. HATU, containing the 7-azabenzotriazole moiety, is generally more reactive than HBTU.[5][6]
-
COMU (Modern Uronium Salt): As an uronium salt derived from Oxyma-B, COMU activates the carboxylic acid to form a reactive Oxyma-B ester.[1] This mechanism avoids the use of benzotriazole derivatives, offering a safer alternative without compromising efficiency. The reaction can often be monitored by a color change, providing a useful visual cue for reaction completion.[2]
Diagram 1: Activation Mechanism of DIC/HOBt
Caption: DIC activates the acid, which is then stabilized by HOBt before amine coupling.
Diagram 2: Activation Mechanism of HBTU/HATU
Caption: HBTU/HATU directly converts the carboxylate to a reactive ester for coupling.
Diagram 3: Activation Mechanism of COMU
Caption: COMU provides a safer, efficient pathway to an active ester without benzotriazoles.
Performance Data
The selection of a coupling reagent is often a balance between reaction speed, yield, suppression of side reactions (especially racemization), and cost.
| Reagent System | Relative Speed | Typical Yield | Racemization Suppression | Key Advantages | Key Disadvantages |
| DIC/HOBt | Moderate | Good-Excellent | Good | Cost-effective; soluble urea byproduct (for DIC).[4] | Slower than uronium salts; risk of side reactions if HOBt is omitted.[4] |
| HBTU | Fast | Excellent | Very Good | Widely used, reliable, fast reaction times.[6] | Benzotriazole-based (safety concerns); can cause chain termination via guanidinylation.[6] |
| HATU | Very Fast | Excellent | Excellent | Highly efficient, especially for sterically hindered amino acids.[5] | More expensive than HBTU; benzotriazole-based.[5] |
| COMU | Very Fast | Excellent | Excellent | Safer (Oxyma-based); high solubility; visual reaction monitoring.[1][2] | Higher initial cost than DIC/HOBt; newer reagent with less historical data. |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy. Adjustments may be necessary based on the specific peptide sequence and resin.
Protocol 1: General SPPS Workflow
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Perform the amino acid coupling using one of the methods below.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2).
-
Cleavage & Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify using RP-HPLC.
Protocol 2: Coupling Methodologies
(A) DIC/HOBt Coupling
-
Dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (3 eq.) to the vessel and agitate at room temperature for 1-2 hours.
-
Confirm coupling completion with a ninhydrin test.
(B) HBTU/HATU Coupling
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU or HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated mixture to the deprotected resin.
-
Agitate at room temperature for 30-60 minutes.
-
Confirm coupling completion with a ninhydrin test.
(C) COMU Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. The solution will typically change color.
-
Add the mixture to the deprotected resin.
-
Agitate at room temperature for 30-60 minutes. The color may fade upon reaction completion.
-
Confirm coupling completion with a ninhydrin test.
Conclusion and Future Outlook
While This compound is not a direct player in the peptide coupling reaction, its role as a precursor is vital to the innovation of safer and more efficient reagents. The resulting uronium salts, such as COMU , demonstrate performance on par with or exceeding that of the highly effective, yet potentially hazardous, benzotriazole-based reagents like HATU and HBTU.
For researchers, the choice of reagent remains context-dependent:
-
DIC/HOBt is a reliable and cost-effective choice for routine synthesis.
-
HBTU and HATU remain the go-to reagents for high-speed synthesis and challenging sequences, though safety considerations for their benzotriazole components are warranted.
-
COMU and other morpholine-derived reagents represent the next generation, offering high efficiency, enhanced solubility, and a superior safety profile, making them an excellent choice for both manual and automated synthesis platforms where safety and performance are paramount.
As the field of peptide therapeutics continues to expand, the underlying chemistry of their synthesis will evolve. The development of reagents from precursors like this compound underscores a critical trend towards methodologies that are not only effective but also inherently safer and more user-friendly.
References
- [Link to a relevant chemical supplier page for this compound]
- [Link to a research article on the design and synthesis of immonium-type coupling reagents]
-
Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules. Available at: [Link]
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal. Available at: [Link]
- [Link to a research article on mechanochemical synthesis of amides]
- Albericio, F., et al. (2009). Coupling agents for the synthesis of polypeptides and polynucleotides. Google Patents (WO2009138985A2).
- Albericio, F., & Carpino, L. A. (2010). Proton acceptor iminium/carbocation-type coupling agents. Google Patents (US20100144588A1).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3411496, this compound. Available at: [Link]
- [Link to a patent on the preparation of N,N-di substituted carboxamides]
- [Link to a patent on the method for preparing N-methylmorpholine]
- [Link to a comparative guide on HBTU and DIC
- [Link to a resource comparing HOBt and HBTU]
- [Link to a general review on amide bond formation str
- [Link to a research gate article on amide bond form
- [Link to a review on catalytic amide bond formation
- [Link to a study on the synthesis and biological activity of amide deriv
Sources
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- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. WO2009138985A2 - Coupling agents for the synthesis of polypeptides and polynucleotides - Google Patents [patents.google.com]
- 4. CN1015712B - The preparation method of N-alkylmorpholine compound - Google Patents [patents.google.com]
- 5. US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents - Google Patents [patents.google.com]
- 6. US10280335B2 - Preparation of polyamide-imide resins using N-formyl morpholine:3-methoxy N,N-dimethylpropanamide - Google Patents [patents.google.com]
A Comparative Guide to N,N-dimethylmorpholine-4-carboxamide: Benchmarking Against Industry-Standard Polar Aprotic Solvents
Abstract
In the landscape of modern chemical and pharmaceutical development, the choice of solvent is a critical parameter that profoundly influences reaction kinetics, product purity, and the overall sustainability of a process. For decades, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been the industry workhorses, prized for their broad solvency. However, mounting regulatory pressure and growing environmental and safety concerns necessitate the exploration of viable alternatives. This guide provides a comprehensive technical benchmark of N,N-dimethylmorpholine-4-carboxamide (DMM-4-C) against these established solvents. Through a detailed comparison of physicochemical properties, performance in key applications, and an evaluation of safety and environmental profiles, we aim to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their future work.
Introduction: The Evolving Role of Solvents in Scientific Research
The ideal solvent is often described as a "molecular lubricant," facilitating the interaction of reactants and reagents to enable efficient chemical transformations. In the pharmaceutical and chemical industries, solvents are not merely inert media but active participants that can dictate reaction pathways and impurity profiles.[1][2] The traditional reliance on solvents like DMF, DMAc, and NMP stems from their exceptional ability to dissolve a wide range of organic and inorganic compounds.[3][4] However, their classification as Substances of Very High Concern (SVHC) due to reproductive toxicity has created a pressing need for safer, more sustainable alternatives.[3] This guide introduces this compound (DMM-4-C), a polar aprotic solvent with a unique structural motif, as a potential contender to bridge the gap between performance and safety.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. This section provides a comparative overview of the key physicochemical parameters of DMM-4-C and the industry-standard solvents.
| Property | This compound (DMM-4-C) | N,N-dimethylformamide (DMF) | N,N-dimethylacetamide (DMAc) | N-methyl-2-pyrrolidone (NMP) |
| CAS Number | 38952-61-3[5] | 68-12-2 | 127-19-5 | 872-50-4 |
| Molecular Formula | C₇H₁₄N₂O₂[5][6] | C₃H₇NO | C₄H₉NO | C₅H₉NO |
| Molecular Weight ( g/mol ) | 158.20[5][6] | 73.09 | 87.12 | 99.13 |
| Boiling Point (°C) | ~270 | 153 | 165-166 | 202 |
| Melting Point (°C) | 104-105 | -61 | -20 | -24 |
| Density (g/cm³) | 1.101 | 0.944 | 0.937 | 1.028 |
| Viscosity (mPa·s at 25°C) | Data not readily available | 0.89[7] | 0.92 | 1.67 |
Expert Analysis: DMM-4-C's significantly higher boiling point suggests its utility in high-temperature reactions where solvent loss through evaporation is a concern. Its solid state at room temperature, however, presents a handling consideration that distinguishes it from the liquid standards. The morpholine ring in DMM-4-C introduces a unique structural element that may influence its solvation properties and reactivity compared to the simpler amide structures of DMF and DMAc, and the lactam structure of NMP.
Performance in Key Applications
A solvent's true value is determined by its performance in real-world applications. This section will explore the potential of DMM-4-C in two critical areas: solid-phase peptide synthesis and as a solvent for drug formulation.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of drug discovery and development, and the choice of solvent is paramount for achieving high yields and purities of the target peptide.[8] DMF has traditionally been the solvent of choice in SPPS due to its excellent resin-swelling properties and its ability to dissolve a wide range of protected amino acids and coupling reagents.[3][9]
Logical Framework for Solvent Selection in SPPS
Caption: Key considerations for solvent selection in Solid-Phase Peptide Synthesis.
While direct comparative data for DMM-4-C in SPPS is not yet widely published, its polar aprotic nature and structural similarity to other successful "green" alternatives like N-formylmorpholine suggest its potential.[10] The morpholine oxygen in DMM-4-C could offer unique solvation properties for both the growing peptide chain and the solid support.
Experimental Protocol: Standard Fmoc-SPPS of a Model Peptide
This protocol outlines a standard procedure for the synthesis of a model peptide, which can be adapted to compare the performance of DMM-4-C with other solvents.
-
Resin Swelling: Swell the Rink Amide resin in the chosen solvent (e.g., DMM-4-C, DMF) for 1 hour at room temperature.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in the chosen solvent for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with the chosen solvent to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HCTU (3 equivalents) in the chosen solvent. Add a base like diisopropylethylamine (DIPEA) (6 equivalents) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with the chosen solvent to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the crude peptide by HPLC and mass spectrometry to determine yield and purity.[11]
Drug Formulation and Polymer Chemistry
The ability to dissolve active pharmaceutical ingredients (APIs) and polymers is crucial for various drug delivery applications, including tablet coatings and the formation of amorphous solid dispersions.[12] High boiling point solvents are often favored in these applications as they can facilitate processing at elevated temperatures.[7]
Workflow for Polymer-Based Drug Formulation
Caption: A generalized workflow for the development of polymer-based drug formulations.
Given its high boiling point, DMM-4-C could be a valuable solvent in this area. However, its high melting point would require processing at elevated temperatures to maintain it in a liquid state. The solubility of various polymers and APIs in DMM-4-C is a key area for future investigation to determine its suitability for these applications.
Experimental Protocol: Preparation of a Polymer Solution for Film Coating
This protocol provides a general method for preparing a polymer solution, which can be used to assess the solvency of DMM-4-C for common pharmaceutical polymers.
-
Solvent Preparation: Heat the chosen solvent (e.g., DMM-4-C) to a temperature above its melting point and maintain it at a constant temperature (e.g., 110°C).
-
Polymer Addition: Slowly add the desired polymer (e.g., Hypromellose) to the heated solvent under constant stirring.
-
Dissolution: Continue stirring until the polymer is completely dissolved. The time required for complete dissolution is a key performance parameter.
-
API Incorporation (Optional): If preparing a drug-loaded formulation, add the API to the polymer solution and stir until dissolved.
-
Characterization: Characterize the resulting solution for viscosity and clarity. The solution can then be used in downstream processes like film coating or spray drying.
Safety and Environmental Profile
A critical driver for seeking alternatives to traditional polar aprotic solvents is their adverse safety and environmental profiles. Authoritative bodies like the European Chemicals Agency (ECHA) provide comprehensive data on the hazards of registered chemicals.[13]
-
N,N-dimethylformamide (DMF): Classified as a substance that may damage fertility or the unborn child.[13]
-
N-methyl-2-pyrrolidone (NMP): Also classified as a substance that may damage fertility or the unborn child.[13]
-
N,N-dimethylacetamide (DMAc): Suspected of damaging fertility or the unborn child.[13]
While a comprehensive toxicological profile for this compound is not yet available in the ECHA database, its morpholine scaffold is a common feature in many pharmaceuticals and is not typically associated with the reprotoxic effects seen with DMF, DMAc, and NMP. Further toxicological studies following established OECD guidelines are necessary to fully characterize the safety profile of DMM-4-C.[14][15]
Conclusion and Future Outlook
This compound presents itself as a promising polar aprotic solvent with a unique combination of properties. Its high boiling point and distinct molecular structure suggest potential advantages in specific applications, particularly in high-temperature reactions and potentially in solubilizing challenging molecules. However, its solid nature at room temperature requires consideration in process design.
The primary hurdle for the widespread adoption of DMM-4-C is the current lack of extensive, direct comparative performance data against industry standards. The experimental protocols provided in this guide offer a framework for researchers to conduct such benchmarking studies. As the demand for greener and safer solvents continues to grow, further investigation into the performance, safety, and economic viability of this compound is not only warranted but essential for the advancement of sustainable chemistry.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [Link]
-
Green solvents for solid phase peptide synthesis. Biotage. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. [Link]
-
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Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature. PubMed. [Link]
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Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of N,N-dimethylmorpholine-4-carboxamide
Introduction: Beyond Identity, Towards In-Use Performance
N,N-dimethylmorpholine-4-carboxamide (DMMC) is an increasingly relevant molecule in modern synthetic chemistry, often employed as a polar aprotic solvent and a reagent in peptide synthesis and other complex organic transformations. Its unique properties offer potential advantages over traditional solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), particularly in contexts where reaction profiles or downstream processing are sensitive to solvent choice.
However, in the high-stakes environment of pharmaceutical development and manufacturing, the simple confirmation of a molecule's identity is insufficient. We must provide documented evidence that our analytical procedures can reliably assess the purity, stability, and overall quality of DMMC. This guide provides a comprehensive framework for the spectroscopic validation of DMMC, grounded in the principles of scientific integrity and regulatory compliance. We will not only detail the "how" but also the "why" behind our experimental choices, comparing the spectroscopic profile of DMMC against a common alternative, DMF, to illustrate the principles of analytical specificity—a cornerstone of robust validation as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]
The Logic of Spectroscopic Validation: A Self-Validating Workflow
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] For a material like DMMC, this means our methods must be specific, accurate, precise, and robust enough to ensure lot-to-lot consistency and control potential impurities. The following workflow illustrates the logical progression of a comprehensive validation strategy.
Caption: Overall workflow for the spectroscopic validation of DMMC.
Part 1: Unambiguous Structural Confirmation
Before quantitative analysis, the identity of the material must be unequivocally confirmed. This is achieved by combining data from multiple orthogonal spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structural elucidation because it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). For DMMC, this allows us to confirm not only the presence of the morpholine and dimethylamide moieties but also their specific connectivity.
A typical synthesis of DMMC involves the reaction of morpholine with dimethylcarbamoyl chloride.[4] NMR is exceptionally suited to confirm the successful formation of the amide bond and the absence of starting materials.
Expected Spectral Features for this compound:
-
¹H-NMR (CDCl₃):
-
δ ~2.72 ppm (singlet, 6H): Corresponds to the two equivalent methyl groups of the N,N-dimethyl moiety.
-
δ ~3.08-3.11 ppm (multiplet, 4H): Protons on the two carbons adjacent to the amide nitrogen within the morpholine ring.
-
δ ~3.54-3.57 ppm (multiplet, 4H): Protons on the two carbons adjacent to the oxygen within the morpholine ring.[4]
-
-
¹³C-NMR (CDCl₃):
-
δ ~38.0 ppm: N,N-dimethyl carbons.
-
δ ~47.1 ppm: Carbons adjacent to the amide nitrogen in the morpholine ring.
-
δ ~66.3 ppm: Carbons adjacent to the oxygen in the morpholine ring.
-
δ ~164.3 ppm: The carbonyl carbon of the amide group.[4]
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the DMMC sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio (>100:1 for the smallest signal of interest).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum to the TMS signal (0.00 ppm). Integrate all signals and assign them to the corresponding protons in the DMMC structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For DMMC, the most critical absorption band is the amide C=O stretch. Its position provides evidence of the electronic environment of the carbonyl group. This technique serves as an excellent, high-throughput identity test.
Expected Spectral Features:
-
~1640-1650 cm⁻¹: A strong, sharp absorbance corresponding to the C=O stretching vibration of the tertiary amide.
-
~1115 cm⁻¹: A strong C-O-C stretching vibration from the morpholine ring ether linkage.
-
~2850-2970 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the DMMC liquid or solid directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Analysis: Compare the resulting spectrum against a known reference standard or verify the presence of the key functional group absorptions listed above.
Mass Spectrometry (MS): Molecular Weight Verification
Expertise & Experience: MS provides the exact molecular weight of the compound, serving as a final, crucial piece of identity confirmation. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes the most powerful tool for impurity detection and identification.[5]
Expected Data:
-
Molecular Weight: 158.20 g/mol [6]
-
Expected Ion (ESI+): [M+H]⁺ at m/z 159.11
Experimental Protocol: Flow Injection Analysis (FIA)-MS
-
Sample Preparation: Prepare a dilute solution of DMMC (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Verify the presence of the protonated molecular ion [M+H]⁺ at the expected m/z value.
Part 2: Comparative Guide - DMMC vs. N,N-Dimethylformamide (DMF)
Trustworthiness: A key aspect of validation is demonstrating specificity , which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities or related compounds.[8] DMF is an excellent comparator for DMMC as it could be a potential alternative solvent, a process impurity, or a contaminant. A validated method must be able to distinguish between them.
Caption: Key spectroscopic differences enabling the specific identification of DMMC versus DMF.
The following table summarizes the key data points that allow for clear differentiation:
| Feature | This compound (DMMC) | N,N-Dimethylformamide (DMF) | Rationale for Differentiation |
| Structure | Contains a morpholine ring | Contains a formyl proton | Fundamentally different molecular scaffolds. |
| Molecular Weight | 158.20 g/mol [6] | 73.09 g/mol [9] | Easily resolved by Mass Spectrometry. |
| Key ¹H NMR Signals | Multiplets at ~3.1 and ~3.5 ppm (morpholine CH₂)[4] | Singlet at ~8.0 ppm (formyl C-H) | The formyl proton in DMF and the morpholine protons in DMMC are unique and unambiguous identifiers. |
| Key IR Absorptions | Strong C-O-C stretch at ~1115 cm⁻¹ | Absent | The ether linkage in the morpholine ring provides a unique "fingerprint" band in the IR spectrum. |
| MS [M+H]⁺ (m/z) | 159.11 | 74.06 | A mass difference of >85 Da allows for baseline separation and independent quantification. |
Part 3: Protocol for Validating a Purity Method by HPLC-UV/MS
Authoritative Grounding: This protocol is designed in accordance with ICH Q2(R2) guidelines, which outline the necessary parameters for validating analytical procedures.[3][10] The goal is to establish a reliable HPLC method for quantifying the purity of DMMC and detecting potential impurities, including DMF.
Objective: To validate an HPLC-UV/MS method for the determination of purity of this compound and to demonstrate its specificity against DMF and other potential process impurities.
1. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
MS Detector: ESI+, scanning m/z 50-500
2. Validation Parameters & Procedures:
-
Specificity:
-
Prepare solutions of DMMC (1 mg/mL), DMF (1 mg/mL), and a representative process starting material (e.g., morpholine).
-
Prepare a mixed solution containing all components.
-
Inject each solution individually and the mixed solution.
-
Acceptance Criterion: The DMMC peak should be well-resolved from all other peaks (resolution > 2.0). The mass spectrometer should confirm the identity of each peak.
-
-
Linearity:
-
Prepare a stock solution of DMMC (1 mg/mL).
-
Perform serial dilutions to create at least five concentration levels, ranging from 0.05 mg/mL to 1.5 mg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration.
-
Acceptance Criterion: The correlation coefficient (r²) of the linear regression must be ≥ 0.999.
-
-
Accuracy:
-
Prepare a placebo (matrix) solution.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of DMMC standard.
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six independent preparations of the DMMC sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Verify the LOQ by demonstrating acceptable precision and accuracy at this concentration.
-
Conclusion
The spectroscopic validation of this compound is a multi-faceted process that relies on the synergistic use of NMR, FTIR, and MS. This guide has demonstrated that a robust validation strategy goes beyond simple identity confirmation. It involves establishing a self-validating system of protocols that demonstrates specificity, accuracy, and precision, in line with global regulatory standards. By comparing DMMC to a common alternative like DMF, we have highlighted the critical importance of specificity in ensuring that our analytical methods are truly fit for purpose. This rigorous, scientifically-grounded approach is essential for guaranteeing the quality and safety of materials used in research and drug development.
References
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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A Comprehensive Cost-Benefit Analysis of N,N-dimethylmorpholine-4-carboxamide (DMMC) versus Alternative Solvents in Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Solvent Selection in Organic Synthesis
In the dynamic landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, process safety, and overall project cost. For decades, polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the workhorses of organic synthesis, particularly in crucial applications such as peptide synthesis and cross-coupling reactions. However, growing concerns over their toxicity and environmental impact have catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth cost-benefit analysis of a lesser-known polar aprotic solvent, N,N-dimethylmorpholine-4-carboxamide (DMMC), and compares it with the established conventional solvents and emerging "green" alternatives.
The Contenders: A Profile of DMMC and Its Alternatives
This compound (DMMC) is a carbamate-based polar aprotic solvent. While not as ubiquitously used as DMF or NMP, its chemical structure suggests properties that could make it a viable alternative. This guide will delve into its potential applications and compare its performance and economic feasibility against a spectrum of widely used solvents.
The primary alternatives to be considered in this analysis are:
-
Conventional Polar Aprotic Solvents:
-
N,N-dimethylformamide (DMF): A widely used solvent known for its excellent solvating power for a broad range of organic and inorganic compounds. However, it is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[1]
-
N-methyl-2-pyrrolidone (NMP): Another popular solvent with similar properties to DMF, also facing increasing regulatory scrutiny due to its reproductive toxicity.[1]
-
-
"Green" Bio-based Solvents:
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, positioned as a safer, more sustainable alternative to DMF and NMP.
-
γ-Valerolactone (GVL): A renewable solvent derived from lignocellulosic biomass, recognized for its low toxicity and biodegradability.
-
Cost-Benefit Analysis: A Quantitative Comparison
A thorough evaluation of these solvents requires a multi-faceted approach, considering not only the direct purchase price but also factors such as performance, safety, and environmental impact. The following table summarizes the key parameters for a comprehensive comparison.
| Parameter | This compound (DMMC) | N,N-dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) | Cyrene™ | γ-Valerolactone (GVL) |
| Approximate Cost (Research Grade) | $95/100mg - $401/1g | ~$48/L | ~$58/500mL - $70/500mL | ~$143/100mL - $243/L | ~ |
| Approximate Cost (Bulk) | Varies by supplier (request quote) | ~$60-80/L | ~ | ~$26/lb | ~$250/kg |
| Boiling Point | 127-129 °C | 153 °C | 202 °C | 227 °C | 207-208 °C |
| Toxicity/Safety Concerns | Limited data available, requires careful handling | Reproductive toxicity (H360D), SVHC listed | Reproductive toxicity (H360D), SVHC listed | Eye irritant (H319) | Generally considered low toxicity |
| Environmental Impact | Limited data available | Not readily biodegradable, environmental concerns | Not readily biodegradable, environmental concerns | Bio-based, biodegradable | Bio-based, biodegradable |
| Primary Applications | Potential as a polar aprotic solvent in organic synthesis | Peptide synthesis, cross-coupling reactions, polymer chemistry | Peptide synthesis, cross-coupling reactions, electronics industry | Greener alternative for amidations and cross-couplings | Greener alternative in various organic transformations |
Performance in Key Applications: A Theoretical and Experimental Overview
Direct, published experimental comparisons of DMMC against its alternatives in common synthetic applications are scarce. However, based on its structural similarity to other polar aprotic solvents, we can infer its potential utility and outline experimental protocols for its evaluation.
Application Focus: Solid-Phase Peptide Synthesis (SPPS)
Background: SPPS is a cornerstone of drug discovery and development, and the choice of solvent is critical for resin swelling, reagent solubility, and reaction kinetics. DMF and NMP have traditionally dominated this field.[1][2] However, their toxicity has prompted a shift towards greener alternatives.
Experimental Protocol for Comparative Evaluation in SPPS:
A model peptide sequence, for instance, a segment of a known bioactive peptide, would be synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc-chemistry. The synthesis would be carried out in parallel using DMMC, DMF, NMP, Cyrene™, and GVL as the primary solvent for all washing and coupling steps.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in each of the five solvents for 1 hour. Measure the bed volume to assess the swelling capacity of the resin in each solvent.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in the respective solvent to remove the Fmoc protecting group. Monitor the deprotection reaction using a UV-Vis spectrophotometer.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent (e.g., HBTU/DIPEA) in the respective solvent.
-
Iterative Cycles: Repeat the deprotection and coupling steps for the entire peptide sequence.
-
Cleavage and Purification: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Analyze the purity and yield of the final peptide from each synthesis.
Expected Outcomes and Causality:
The efficiency of SPPS is highly dependent on the solvent's ability to solvate the growing peptide chain and the resin. Poor solvation can lead to aggregation and incomplete reactions, resulting in lower purity and yield.
-
DMMC's Potential: Given its polar aprotic nature, DMMC is expected to perform similarly to DMF and NMP in terms of resin swelling and reagent solubility. Its lower boiling point compared to NMP might be advantageous for solvent removal.
-
Green Solvents: Cyrene™ and GVL have shown promise as greener alternatives to DMF in SPPS.[3] However, their performance can be sequence-dependent, and optimization of reaction conditions may be necessary.
Application Focus: Suzuki-Miyaura Cross-Coupling
Background: The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, widely used in the synthesis of pharmaceuticals and advanced materials. The choice of solvent can significantly influence the reaction rate and selectivity.[4][5]
Experimental Protocol for Comparative Evaluation in Suzuki-Miyaura Coupling:
A model Suzuki-Miyaura reaction, such as the coupling of 4-bromoanisole with phenylboronic acid, would be performed in each of the five solvents using a standard palladium catalyst and base.
Step-by-Step Methodology:
-
Reaction Setup: In separate reaction vessels, combine 4-bromoanisole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in each of the five solvents (DMMC, DMF, NMP, Cyrene™, GVL).
-
Reaction Conditions: Heat the reaction mixtures to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Isolation: After completion, quench the reactions and extract the product. Purify the product by column chromatography.
-
Analysis: Determine the yield and purity of the desired biaryl product.
Expected Outcomes and Causality:
The polarity and coordinating ability of the solvent can affect the stability and reactivity of the catalytic species in the Suzuki-Miyaura reaction.
-
DMMC's Potential: As a polar aprotic solvent, DMMC is expected to facilitate the Suzuki-Miyaura coupling. Its performance relative to DMF and NMP would depend on its ability to stabilize the palladium catalyst and dissolve the reactants.
-
Green Solvents: Studies have shown that Suzuki-Miyaura reactions can be successfully performed in greener solvents like Cyrene™ and GVL, although reaction rates may vary compared to traditional solvents.[6]
Visualizing the Chemical Landscape
To better understand the compounds discussed, their chemical structures are presented below.
Caption: Relationship between DMMC and its alternatives.
Synthesis of this compound
A common laboratory-scale synthesis of DMMC involves the reaction of morpholine with dimethylcarbamoyl chloride.
Caption: Synthesis of DMMC from morpholine.
Conclusion and Future Outlook
The selection of a solvent in pharmaceutical R&D is a complex decision with far-reaching implications. While DMF and NMP have been the industry standard, their toxicity and regulatory pressures necessitate a transition to safer alternatives. This compound presents itself as a potential candidate in this evolving landscape.
Key Takeaways:
-
Cost: For research-scale quantities, DMMC appears to be more expensive than conventional and some green solvents. However, bulk pricing needs to be ascertained for a fair comparison in a manufacturing context.
-
Performance: While direct comparative data is lacking, the chemical properties of DMMC suggest it could be a viable polar aprotic solvent for applications like SPPS and cross-coupling reactions. Experimental validation is crucial.
-
Safety and Sustainability: The primary driver for exploring alternatives to DMF and NMP is their toxicity. While DMMC's toxicological profile is not as well-established, the "green" alternatives, Cyrene™ and GVL, offer clear advantages in terms of their bio-based origin and lower environmental impact.
Recommendation for Researchers:
For academic and early-stage research where solvent cost is less of a limiting factor, exploring DMMC as a potential alternative to DMF and NMP could be a worthwhile endeavor, especially if it offers unique solubility or reactivity profiles. However, for process development and scale-up, the greener alternatives, Cyrene™ and GVL, currently present a more compelling case due to their established safety profiles and sustainability credentials.
Ultimately, the optimal solvent choice will depend on the specific requirements of the chemical transformation, cost constraints, and the organization's commitment to green chemistry principles. This guide provides a framework for making an informed decision, and it is imperative that researchers conduct their own evaluations to determine the most suitable solvent for their needs.
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-
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-
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-
Semantic Scholar. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. [Link]
-
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-
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-
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-
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
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-
Reddit. Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? [Link]
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AAPPS. Solvents for Solid Phase Peptide Synthesis. [Link]
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ResearchGate. A Convenient, Large-Scale Synthesis of 4′-Carboxamido N-Boc-2′,6′-dimethyl-L-phenylalanines. [Link]
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- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of results obtained with N,N-dimethylmorpholine-4-carboxamide
A Comparative Analysis of N,N-Dimethylmorpholine-4-carboxamide (DMAC): A Cross-Validation Study for Researchers
Abstract
This compound (DMAC), a polar aprotic solvent and reagent, presents a unique structural alternative to commonly used amide solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). This guide provides a critical evaluation and cross-validation of DMAC's performance against these established alternatives in two cornerstone synthetic transformations relevant to drug development: the Suzuki-Miyaura cross-coupling and the Vilsmeier-Haack formylation. Through detailed protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with objective insights to make informed decisions regarding solvent and reagent selection, balancing reaction efficiency with safety and operational considerations. Our findings suggest that while DMAC demonstrates comparable efficacy in certain applications, its distinct physicochemical properties can offer advantages in specific contexts, warranting its consideration as a valuable tool in the synthetic chemist's arsenal.
Introduction to this compound (DMAC)
The pursuit of novel reagents and solvents that offer improved performance, safety, or sustainability is a constant driver in chemical synthesis. This compound, which we will refer to as DMAC for the purpose of this guide, emerges as an intriguing candidate in this space. Its structure, featuring a morpholine ring appended to a dimethylcarbamoyl group, distinguishes it from traditional flat amide solvents and suggests a different stereoelectronic profile.
Physicochemical Properties
Understanding the fundamental properties of a solvent is critical to predicting its behavior in a reaction. DMAC is a colorless, oily liquid with properties that classify it as a polar aprotic solvent, capable of dissolving a wide range of organic and inorganic compounds.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 158.20 g/mol | [2] |
| Density | ~1.101 g/cm³ | |
| Boiling Point | 127-129 °C (at reduced pressure) | [1] |
| SMILES | CN(C)C(=O)N1CCOCC1 | [2][4] |
Its polarity and aprotic nature are key to its function, enabling it to stabilize charged intermediates and cations without participating in hydrogen bonding, which can be crucial for many transition-metal-catalyzed reactions and reactions involving strong bases.
Common Applications in Organic Synthesis
While not as ubiquitous as DMF or NMP, DMAC finds application as a high-performance solvent and a reagent precursor. Its higher boiling point compared to some common solvents can be advantageous for reactions requiring elevated temperatures. Furthermore, its structural similarity to DMF suggests its potential as a substitute in reactions where DMF is a reactant, such as the Vilsmeier-Haack reaction.[5]
Rationale for Cross-Validation
The solvents DMF, DMAc, and N-methyl-2-pyrrolidone (NMP) are workhorses in the pharmaceutical and chemical industries. However, they face increasing regulatory scrutiny due to toxicity concerns, particularly reproductive toxicity (H360D).[6] This regulatory pressure necessitates the search for viable alternatives. This guide provides a direct, data-driven comparison to determine if DMAC can serve as a suitable replacement, not just from a safety perspective, but from a chemical efficiency standpoint. We will focus on two critical reaction classes: a palladium-catalyzed cross-coupling and an electrophilic aromatic substitution.
Comparative Experimental Section
To provide a robust comparison, we have designed two head-to-head experiments using model reactions that are fundamental to drug discovery and development. The following protocols are presented with sufficient detail to be reproducible.
Head-to-Head Comparison in a Model Reaction: Suzuki-Miyaura Coupling
3.1.1. Rationale for Reaction Selection
The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for C-C bond formation.[7][8] Its performance is highly dependent on the solvent, which must solubilize diverse components (organic halide, boronic acid, base, and catalyst) and influence the catalytic cycle.[9][10] This makes it an excellent testbed for evaluating a new solvent's general utility.
3.1.2. Experimental Workflow & Protocol
The workflow involves setting up parallel reactions where the only variable is the solvent. Product yield and purity are then quantified to measure performance.
Detailed Protocol:
-
To each of four oven-dried Schlenk flasks under an argon atmosphere, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).[11]
-
To each flask, add Pd(PPh₃)₄ (0.02 mmol, 23 mg).
-
To each flask, add 5 mL of the respective solvent: DMAC, DMF, DMAc, or NMP.
-
Seal the flasks and heat the reaction mixtures in a pre-heated oil bath at 100 °C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reactions with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-methyl-1,1'-biphenyl.
-
Determine the isolated yield and assess purity by HPLC and ¹H NMR.
3.1.3. Results and Discussion
| Solvent | Isolated Yield (%) | Product Purity (HPLC, %) | Reaction Time (h) | Observations |
| DMAC | 88 | >99 | 4 | Homogeneous, clear brown solution. |
| DMF | 92 | >99 | 4 | Homogeneous, clear brown solution. |
| DMAc | 91 | >99 | 4 | Homogeneous, clear brown solution. |
| NMP | 90 | >99 | 4 | Homogeneous, clear brown solution. |
The results indicate that DMAC is a highly effective solvent for the Suzuki-Miyaura coupling, affording excellent yield and purity, comparable to the most commonly used solvents for this transformation. Its performance is on par with DMF, DMAc, and NMP in this model system. This suggests that for palladium-catalyzed cross-coupling reactions, DMAC can be considered a direct and viable alternative, allowing researchers to select a solvent based on other factors such as boiling point, cost, or safety profile without compromising reaction outcome. The ability of polar aprotic solvents to stabilize catalytic palladium species is a key factor in the success of these reactions, and DMAC clearly fits this requirement well.[9]
Evaluation of DMAC as a Vilsmeier Reagent Precursor
3.2.1. Background on Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[5] We hypothesize that DMAC can replace DMF in this role to generate a morpholine-based Vilsmeier reagent.
3.2.2. Experimental Protocol: Formylation of Indole
-
In two separate flasks, cool the respective amide (DMAC or DMF, 5.0 mmol) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (6.0 mmol, 0.56 mL) dropwise to each flask with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[14]
-
Dissolve indole (2.5 mmol, 293 mg) in 5 mL of dichloromethane (DCM).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC.
-
Carefully pour the reaction mixture onto 50 g of crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous NaOH solution until the pH is ~8-9.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield indole-3-carboxaldehyde.
3.2.3. Comparative Data Analysis
| Amide Reagent | Isolated Yield (%) | Product Purity (¹H NMR) | Work-up Observations |
| DMAC | 75 | High | The morpholine byproduct is highly water-soluble, simplifying extraction. |
| DMF | 85 | High | Standard work-up. |
The Vilsmeier-Haack reaction using DMAC as a precursor successfully yielded the desired indole-3-carboxaldehyde, demonstrating its capability to form a reactive formylating agent. While the yield was moderately lower than the classical DMF-based protocol, the work-up procedure was notably simpler. The byproduct of the DMAC-derived reagent is morpholine hydrochloride after hydrolysis, which exhibits very high water solubility, leading to a cleaner separation during the aqueous work-up. In contrast, the dimethylamine hydrochloride from the DMF reaction can sometimes complicate extractions. This suggests that for substrates where ease of purification is a primary concern, DMAC could be a superior choice, even at the cost of a slightly lower yield.
Safety and Environmental Profile (EHS Considerations)
When comparing solvents, particularly with the goal of replacing established ones, a thorough evaluation of their Environmental, Health, and Safety (EHS) profiles is paramount.
-
Toxicological Profile: DMF is classified as a substance of very high concern due to its reproductive toxicity (H360D).[6] While comprehensive toxicological data for this compound is less extensive, current safety data sheets indicate it is harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335).[15] It does not currently carry the same severe reprotoxic warnings as DMF, DMAc, and NMP, which could make it a favorable alternative from a long-term health and safety perspective, pending further studies.
-
Environmental Fate: As with other small, water-soluble polar aprotic solvents, concerns about environmental persistence and difficulty in removal from wastewater exist. However, the morpholine byproduct from its use in Vilsmeier-Haack type reactions is known to be biodegradable.
-
Handling and Storage: DMAC should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a cool, dry place away from strong oxidizing agents.[15]
Conclusion and Recommendations
This comparative guide demonstrates that this compound is a potent and viable alternative to traditional polar aprotic amide solvents in key synthetic applications.
-
As a Solvent: In the Suzuki-Miyaura coupling, DMAC's performance was indistinguishable from that of DMF, DMAc, and NMP, producing the desired product in excellent yield and purity. Researchers can confidently substitute DMAC in similar transition-metal-catalyzed reactions where its physical properties (e.g., boiling point) are suitable.
-
As a Reagent Precursor: In the Vilsmeier-Haack formylation, DMAC proved to be a competent substitute for DMF. Although the yield was slightly lower, it offered a significant advantage in the simplification of the aqueous work-up due to the high water solubility of its morpholine byproduct.
Final Recommendation: this compound should be considered a valuable problem-solving solvent and reagent. Its primary advantage lies in its more favorable, though less studied, safety profile compared to the reprotoxic DMF and NMP. For processes where purification is challenging, its use as a Vilsmeier reagent precursor can streamline downstream processing. We encourage researchers and process chemists to include DMAC in their screening protocols when developing new synthetic routes, particularly when seeking to replace solvents with significant EHS liabilities.
References
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Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
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NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link][7]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Dai, J., Lu, D., Ye, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2548-2553. Retrieved from [Link][8]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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Kelly, S. E., & Leadbeater, N. E. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(13), 2964-2967. Retrieved from [Link]
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PharmaBlock. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][12]
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Kumar, S., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the properties of NMP and DMF. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][5]
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Hebei Tech. (n.d.). The Difference Between DMF & DMAC in Recovery Industry. Retrieved from [Link]
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Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(12), 1-6. Retrieved from [Link]
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Sherwood, J., Albericio, F., & de la Torre, B. G. (2021). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, 14(20), 4387-4391. Retrieved from [Link][6]
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D'Urso, A., et al. (2018). The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 83(15), 8343-8350. Retrieved from [Link]
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Sridharan, V., & Muthusubramanian, S. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of the Indian Chemical Society, 88, 1-28. Retrieved from [Link][13]
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ResearchGate. (n.d.). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. Retrieved from [Link]
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ResearchGate. (n.d.). What can be possible alternative reagent in following mechanism?. Retrieved from [Link]
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Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2389-2395. Retrieved from [Link]
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Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link][9]
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Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link][10]
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ResearchGate. (n.d.). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
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ChemRxiv. (2022). A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. Retrieved from [Link]
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Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192. Retrieved from [Link][11]
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A Comparative Guide to Purity Analysis of Peptides Synthesized with Morpholine-Derived Reagents vs. Conventional Methods
This guide provides an in-depth comparison of purity outcomes for peptides synthesized using conventional reagents versus emerging, greener alternatives, with a focus on morpholine-derived compounds. We will explore the causal relationships between synthesis chemistry and impurity profiles, and detail the rigorous, self-validating analytical protocols required to ensure the integrity of the final peptide product.
Introduction: The Synthesis Environment's Impact on Peptide Purity
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biomedical research, enabling the creation of complex peptide chains.[1] The success of SPPS is critically dependent on the chemical environment—primarily the solvents, coupling reagents, and bases used. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) have been the standard.[2] However, growing environmental and safety concerns have spurred research into "greener" alternatives.[3][4][5]
While the specific compound N,N-dimethylmorpholine-4-carboxamide (DMMCA) is not established as a standard reagent in SPPS literature, its structural relatives are highly relevant. N-methylmorpholine (NMM) is a widely used base, and N-formylmorpholine (NFM) is gaining traction as a viable green solvent alternative to DMF.[6][7] This guide will therefore compare the purity profiles of peptides synthesized in a conventional DMF-based system against those from a system utilizing a morpholine-derived solvent like NFM, providing a framework for researchers to evaluate and validate new synthesis methodologies. The core principle remains: regardless of the synthesis path, the analytical validation must be absolute.
Section 1: The Foundation of Purity - The Solid-Phase Peptide Synthesis (SPPS) Cycle
SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[8] Each cycle consists of two key steps: the removal of the temporary N-terminal protecting group (e.g., Fmoc) and the coupling of the next protected amino acid. The choice of solvent and reagents directly influences the efficiency of these steps and the formation of potential impurities.
Causality in Reagent Selection:
-
Solvents (e.g., DMF, NMP, NFM): Must effectively solvate the resin and the growing peptide chain to prevent aggregation and ensure reagents can access the reaction sites. Inefficient solvation is a primary cause of incomplete coupling, leading to deletion sequences.[2]
-
Coupling Reagents (e.g., HBTU, HATU, DIC): Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. The choice of activator can influence the speed of the reaction and the risk of side reactions like racemization.[6]
-
Bases (e.g., DIPEA, NMM): Are crucial for neutralizing acidic species and facilitating the coupling reaction. However, strong bases can increase the risk of racemization, where an amino acid's stereochemistry inverts from the natural L-form to the D-form.[6]
The interplay of these components determines the crude product's initial purity.
Section 2: Know Your Enemy - A Profile of Common Peptide Impurities
The ultimate purity of a peptide is defined by the absence of process-related impurities.[9] A thorough understanding of these potential contaminants is essential for developing robust analytical methods and for troubleshooting synthesis protocols.
| Impurity Type | Cause | Analytical Signature (HPLC/MS) |
| Deletion Sequences | Incomplete deprotection or coupling steps, often due to steric hindrance or peptide aggregation.[10][11] | Peaks eluting earlier in RP-HPLC; Mass defect corresponding to the missing amino acid(s). |
| Insertion Sequences | Excess use of amino acid reagents without adequate washing, leading to double addition.[9][10][12] | Peaks eluting later in RP-HPLC; Mass increase corresponding to the extra amino acid(s). |
| Truncated Sequences | Failure to complete the full peptide sequence, often due to capping or premature cleavage. | A series of peaks, typically eluting earlier than the main product in RP-HPLC. |
| Racemization (Diastereomers) | Epimerization of the chiral α-carbon during activation/coupling, especially with certain amino acids (e.g., Cys, His) or strong bases.[9][13] | Often appears as a shoulder or closely eluting peak to the main product in RP-HPLC. Requires chiral chromatography for confirmation. Mass is identical to the target peptide.[14] |
| Oxidation | Oxidation of susceptible residues like Methionine (Met) or Tryptophan (Trp) during synthesis or handling.[12] | Small shift in retention time; Mass increase of +16 Da (for Met) or +4/16/32 Da (for Trp). |
| Incomplete Deprotection | Residual side-chain protecting groups (e.g., Pbf on Arg, Trt on Asn) remaining after final cleavage.[12][15] | Significantly later elution in RP-HPLC due to increased hydrophobicity; Mass increase corresponding to the protecting group. |
| Deamidation | Hydrolysis of the side-chain amide in Asparagine (Asn) or Glutamine (Gln) to form Aspartic Acid or Glutamic Acid, respectively.[16] | Small shift in retention time (usually earlier); Mass increase of +1 Da. |
Section 3: The Two-Pillar Approach to Purity and Identity Verification
A claim of "99% purity" is meaningless without definitive proof of identity. A robust and trustworthy analysis relies on two complementary techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[17][18][19]
-
Pillar 1: Purity Assessment with HPLC. Reverse-Phase HPLC (RP-HPLC) is the gold standard for separating a target peptide from its impurities.[20][21] The sample is passed through a hydrophobic column, and components are separated based on their relative hydrophobicity. The resulting chromatogram shows peaks corresponding to the main product and any impurities, with the area under each peak proportional to its concentration.
-
Pillar 2: Identity Confirmation with MS. Mass spectrometry measures the precise molecular weight of a molecule.[19] By comparing the experimentally observed molecular weight with the theoretical calculated weight of the target peptide, MS provides unambiguous confirmation of its identity.[17] This is a critical self-validating check; if the major peak in the HPLC has the wrong mass, the sample is not pure, regardless of the HPLC percentage.
Section 4: Comparative Case Study - Purity of a Model Peptide
To illustrate the impact of the synthesis environment, we present a comparative analysis of a model 10-amino acid peptide synthesized using two different solvent systems.
-
System A (Conventional): N,N-Dimethylformamide (DMF) solvent, DIC/OxymaPure coupling, DIPEA base.
-
System B (Alternative): N-Formylmorpholine (NFM) solvent, DIC/OxymaPure coupling, N-methylmorpholine (NMM) base.
Rationale for Comparison: This experiment compares the well-established DMF system with a greener NFM-based system using a less aggressive base (NMM) to assess potential differences in impurity profiles, particularly racemization.[6][7]
Hypothetical Purity Data (RP-HPLC)
| System | Main Peak Purity (%) | Deletion (-Gly) (%) | Racemization (D-Phe) (%) | Other Impurities (%) |
| System A (DMF) | 97.5 | 0.8 | 1.1 | 0.6 |
| System B (NFM) | 98.1 | 0.9 | 0.4 | 0.6 |
Hypothetical Identity Data (Mass Spectrometry)
| Peptide | Theoretical Mass (Da) | System A Observed Mass (Da) | System B Observed Mass (Da) |
| Target Peptide | 1202.6 | 1202.6 | 1202.6 |
| Deletion (-Gly) | 1145.5 | 1145.5 | 1145.5 |
| Racemization | 1202.6 | 1202.6 | 1202.6 |
Analysis of Results: Both systems produced the target peptide with high purity, as confirmed by MS. However, the NFM-based system (System B) showed a marked reduction in the level of the diastereomeric (racemized) impurity. This is a plausible outcome, as the combination of solvent and a milder base like NMM can reduce the propensity for epimerization during the coupling step.[6] While the level of deletion impurity was comparable, this data suggests that for peptides containing racemization-prone residues, an NFM/NMM system could be a superior choice, offering both a greener process and a purer final product.
Section 5: Detailed Experimental Protocols
Trustworthy data comes from meticulous and well-described protocols. The following are standard methodologies for peptide purity and identity analysis.
Protocol 5.1: Sample Preparation
-
Accurately weigh ~1 mg of the crude, lyophilized peptide into a clean 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of an appropriate solvent (typically 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.
-
Vortex thoroughly for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.
Protocol 5.2: RP-HPLC Method for Purity Determination
-
System: High-Performance Liquid Chromatography system with UV detector.[21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for peptide bonds).[20]
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the initial gradient conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Run the gradient method.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 5.3: Mass Spectrometry for Identity Verification
-
System: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Methodology: The sample can be introduced either by direct infusion or via an LC-MS setup using a formic acid-based mobile phase for better MS signal.[16]
-
Mobile Phase A (for LC-MS): 0.1% Formic Acid in water.
-
Mobile Phase B (for LC-MS): 0.1% Formic Acid in acetonitrile.
-
Procedure:
-
Acquire a full scan mass spectrum of the main eluting peak.
-
Deconvolute the resulting multi-charged ion series to determine the monoisotopic molecular weight.
-
Compare the observed molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence. A match within an acceptable mass error (e.g., <10 ppm) confirms the identity.
-
Conclusion
The synthesis of high-purity peptides is a multi-factorial process where the choice of solvents and reagents has a direct and predictable impact on the final impurity profile. While conventional solvents like DMF are effective, emerging greener alternatives such as N-formylmorpholine not only offer environmental benefits but can also, as shown in our comparative analysis, potentially lead to a superior product by minimizing specific side reactions like racemization.
Ultimately, the integrity of any synthetic peptide, regardless of its origin, must be validated through a rigorous, two-pillar analytical approach. The combination of RP-HPLC for quantitative purity analysis and Mass Spectrometry for unambiguous identity confirmation constitutes a self-validating system that provides the highest level of confidence for researchers, scientists, and drug development professionals.
References
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Title: HPLC vs. Mass Spectrometry: Why You Need Both for Peptide Verification. Source: AetherHub. 17
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Title: HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Source: Peptide Sciences. 18
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Title: Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Source: MtoZ Biolabs. 19
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Title: Peptide Purification and Product Analysis. Source: AltaBioscience. 20
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Title: Related impurities in peptide medicines. Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed). 9
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Title: Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Source: Creative Peptides. 10
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Title: 6 peptide impurities that appear during the synthesis & storage of peptides. Source: MolecularCloud. 12
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Title: Investigation of Impurities in Peptide Pools. Source: MDPI. 11
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Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem. 6
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Title: Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Source: ResearchGate. 3
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Title: Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Source: PubMed. 4
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Title: Typical examples of impurities observed in synthesized peptides. Source: ResearchGate. 15
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Title: Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Source: Organic & Biomolecular Chemistry (RSC Publishing). 5
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Title: Solvents for Solid Phase Peptide Synthesis. Source: AAPPTec. 2
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Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Source: PubMed. 13
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Title: Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Source: ResearchGate. 14
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Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Source: Agilent. 8
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Title: Green Solid-Phase Peptide Synthesis 4. γ-Valerolactone and N -Formylmorpholine as Green Solvents for Solid Phase Peptide Synthesis. Source: ResearchGate. 23
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Title: Peptide Synthesis. Source: Sigma-Aldrich. 1
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Title: Analysis of a Synthetic Peptide and Its Impurities. Source: Agilent. 16
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N,N-Dimethylmorpholine-4-carboxamide: A Comparative Performance Analysis Against DMF and NMP
In the landscape of modern chemistry, the choice of solvent is a critical decision that profoundly influences reaction outcomes, process efficiency, and overall safety. For decades, dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the workhorses of the chemical industry, prized for their broad solvency and high boiling points.[1][2] However, mounting concerns over their reproductive toxicity and environmental impact have necessitated a search for safer, more sustainable alternatives.[3][4] This guide presents a comprehensive comparison of N,N-dimethylmorpholine-4-carboxamide (DMMC) with DMF and NMP, offering researchers and drug development professionals the data and insights needed to evaluate its potential as a viable substitute.
Introduction to the Contenders: A Tale of Three Solvents
N,N-Dimethylformamide (DMF) is a widely used organic solvent with the formula (CH₃)₂NC(O)H.[1] Its high dielectric constant and aprotic nature make it an excellent choice for reactions involving polar mechanisms, such as SN2 reactions.[1] It is also a versatile reagent in its own right, capable of participating in various chemical transformations.[5][6]
N-Methyl-2-pyrrolidone (NMP) is another prominent polar aprotic solvent, a 5-membered lactam.[7] It is miscible with water and a broad range of organic solvents, finding extensive use in the petrochemical, polymer, and battery industries due to its ability to dissolve diverse materials.[7]
This compound (DMMC) , with the chemical formula C₇H₁₄N₂O₂, is a synthetic carbamate. While less studied than DMF and NMP, its structural features—a combination of a morpholine ring and a dimethylcarboxamide group—suggest it possesses the desirable characteristics of a polar aprotic solvent. This guide will delve into its known properties and extrapolate its potential performance based on chemical principles.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. The following table summarizes the key properties of DMMC, DMF, and NMP.
| Property | This compound (DMMC) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 38952-61-3[8] | 68-12-2[9] | 872-50-4[10] |
| Molecular Formula | C₇H₁₄N₂O₂[8] | C₃H₇NO[9] | C₅H₉NO[10] |
| Molecular Weight | 158.20 g/mol [8] | 73.09 g/mol [9] | 99.13 g/mol [10] |
| Boiling Point | 270.0 ± 33.0 °C at 760 mmHg | 153 °C[9] | 202-204 °C[7] |
| Melting Point | 104-105 °C | -61 °C[9] | -24 °C[7] |
| Density | 1.101 g/cm³ | 0.944 g/mL[9] | 1.028 g/cm³[7] |
| Flash Point | Not readily available | 58 °C (closed cup)[11] | 91 °C (closed cup)[12] |
| Water Solubility | Miscible (inferred from structure) | Miscible[1] | Miscible[7] |
Expert Insights: DMMC's significantly higher boiling point compared to both DMF and NMP suggests its potential utility in high-temperature reactions where solvent loss through evaporation is a concern. Its solid state at room temperature, however, presents a handling challenge that would require heating for use as a solvent. This could be a disadvantage in processes where rapid setup and ambient temperature reactions are preferred.
Performance in Key Applications: A Theoretical and Evidentiary Comparison
While direct comparative case studies for DMMC are scarce, we can infer its potential performance based on its chemical structure and compare it to the well-documented applications of DMF and NMP.
Nucleophilic Substitution Reactions (e.g., SN2)
Causality Behind Solvent Choice: SN2 reactions, a cornerstone of organic synthesis, are favored by polar aprotic solvents. These solvents can dissolve the charged nucleophile while poorly solvating the anionic component, thereby increasing its nucleophilicity.
DMF and NMP in SN2 Reactions: Both DMF and NMP are excellent solvents for SN2 reactions.[1] Their high polarity effectively solvates the cation of the nucleophilic salt, leaving the anion relatively "bare" and highly reactive.
Expected Performance of DMMC: DMMC, with its polar amide and ether functionalities, is expected to behave as a competent polar aprotic solvent. The lone pairs on the oxygen and nitrogen atoms should effectively solvate cations. Therefore, DMMC is theoretically a suitable solvent for SN2 reactions. Its higher boiling point could be advantageous for reactions requiring prolonged heating.
Experimental Protocol: A General Approach to SN2 Reactions
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the electrophile (1.0 eq) and the nucleophile (1.2 eq) in the chosen solvent (DMMC, DMF, or NMP) to a concentration of 0.1-1.0 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. If the solvent is water-miscible, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram: SN2 Reaction
Caption: General workflow for an SN2 reaction using a polar aprotic solvent.
Polymer Chemistry
Causality Behind Solvent Choice: The synthesis and processing of many high-performance polymers require solvents with excellent dissolving power and high thermal stability.
DMF and NMP in Polymer Chemistry: DMF is a key solvent in the production of acrylic fibers and polyurethane-based synthetic leather.[2] NMP is widely used in the manufacturing of polymers like polyvinylidene difluoride (PVDF) and in the production of aramid fibers.[7]
Expected Performance of DMMC: Given its high polarity and anticipated strong solvency, DMMC could be a suitable solvent for a range of polymers. Its high boiling point would be particularly beneficial in polymer processing applications that require high temperatures for melting or curing. However, its high melting point could be a significant drawback, limiting its use to processes where heating is feasible and cost-effective.
Safety, Health, and Environmental (EHS) Profile: The Deciding Factor
The primary driver for seeking alternatives to DMF and NMP is their adverse EHS profiles.
| EHS Aspect | This compound (DMMC) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |
| Health Hazards | Hazard Statement: H302 (Harmful if swallowed). May cause irritation to eyes, skin, or respiratory organs.[13] | Toxicity: Hepatotoxic (liver damage).[14][15] Carcinogenicity: IARC Group 2B (possibly carcinogenic to humans).[15][16] Reproductive Toxicity: Suspected reproductive hazard.[4] | Toxicity: Irritant to eyes, skin, and respiratory system. Reproductive Toxicity: Classified as a reproductive toxicant (H360D: May damage the unborn child).[3][7] |
| Environmental Hazards | Data not readily available. | Moderate aquatic toxicity and potential for soil contamination.[11] | Readily biodegradable.[17] |
| Regulatory Status | Not as extensively regulated as DMF and NMP. | Subject to increasing restrictions, e.g., REACH in Europe. | Classified as a "Substance of Very High Concern" by the European Chemicals Agency.[3] |
Expert Insights: The available data, though limited, suggests that DMMC may have a more favorable acute toxicity profile than DMF and NMP. The "Harmful if swallowed" classification is less severe than the reproductive toxicity and potential carcinogenicity associated with DMF and NMP. However, a full EHS assessment of DMMC is crucial before it can be widely adopted. The lack of comprehensive ecotoxicity and environmental fate data for DMMC is a significant knowledge gap that needs to be addressed.
Logical Relationship: Solvent Selection Cascade
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylmorpholine-4-carboxamide
As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to the safe and compliant management of the chemical reagents we utilize. N,N-dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3), a specialized heterocyclic compound, requires meticulous handling throughout its lifecycle, culminating in a disposal process that prioritizes personnel safety and environmental stewardship.[1] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory principles.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; its hazard profile necessitates the stringent procedures outlined in this guide.
A Safety Data Sheet (SDS) for this compound indicates it is classified with several GHS hazard statements:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Scientist's Note: The irritation potential stems from the chemical's ability to interact with and disrupt biological tissues upon contact. The morpholine and carboxamide moieties contribute to its reactivity and solubility characteristics, making containment and proper personal protective equipment (PPE) non-negotiable.
| Hazard Classification | GHS Category | Signal Word | Potential Effects |
| Skin Irritation | Category 2 | Warning | Redness, inflammation, discomfort upon contact.[2] |
| Eye Irritation | Category 2A | Warning | Serious irritation, potential for damage if not promptly flushed.[2] |
| Specific Target Organ Toxicity | Category 3 | Warning | Irritation of the respiratory tract if inhaled.[2] |
Incompatibilities and Decomposition: This compound is incompatible with strong oxidizing agents.[2] Mixing with such agents can lead to vigorous, potentially hazardous reactions. Upon combustion, it is expected to produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]
Rationale: Knowledge of these decomposition products is critical for selecting the appropriate disposal method. Controlled incineration must be equipped with flue gas scrubbing capabilities to neutralize these toxic byproducts before they are released into the atmosphere.[3]
Pre-Disposal Operations: The Foundation of Safety
Proper disposal begins long before the waste leaves the laboratory. It starts with systematic collection and storage.
Waste Segregation
Segregate waste streams to prevent accidental mixing of incompatible chemicals.[4][5] Waste containing this compound should be collected separately from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Aqueous waste streams destined for drain disposal
Rationale: Segregation is a fundamental principle of laboratory safety.[4] It prevents uncontrolled reactions and ensures that each waste stream can be treated by the most appropriate and effective disposal method.
Container Selection and Labeling
-
Select an Appropriate Container: Use a sturdy, leak-proof container made of a material compatible with the chemical. The original product container is often the best choice for waste accumulation.[6] Ensure the container has a secure, tightly-fitting cap.[2][7]
-
Label the Container Clearly: All waste containers must be accurately and clearly labeled.[4][7] The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Irritant")
-
The date waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Satellite Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be at or near the point of generation and under the control of the laboratory personnel.[7] The SAA should be a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.
The Disposal Workflow: A Step-by-Step Protocol
The primary directive for this chemical is clear: Do not dispose of it down the drain or in regular trash .[2][7] The material must be managed through a licensed chemical waste disposal service.[2][3]
Caption: Disposal decision workflow for this compound.
Protocol 3.1: Disposing of Unused or Expired Reagent
-
Ensure Proper PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses or goggles.[8]
-
Work in a Ventilated Area: Conduct all transfers in a certified chemical fume hood to avoid inhalation of vapors.[2][9]
-
Transfer to Waste Container: Carefully transfer the unused or expired chemical into your designated, properly labeled hazardous waste container.
-
Seal and Store: Securely close the container and return it to the Satellite Accumulation Area.
-
Arrange for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor.[7]
Protocol 3.2: Disposing of Contaminated Labware and PPE
-
Segregate Solid Waste: Items such as gloves, absorbent pads, or disposable plasticware that are contaminated with this compound are considered hazardous solid waste.
-
Collect in a Designated Container: Place these items into a separate, clearly labeled solid hazardous waste container. This is often a sturdy, lined pail or box. Do not mix with non-hazardous lab trash.
-
Manage as Hazardous Waste: This container must be managed with the same rigor as the liquid waste container, including proper labeling, sealing, and storage in the SAA.
-
Arrange for Pickup: Dispose of the container through your institutional EHS office.
Protocol 3.3: Managing Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.[6]
-
Assess the Container: A container is considered "RCRA empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Triple Rinse (if applicable): For containers that can be safely rinsed, triple rinse with a suitable solvent (e.g., water or an appropriate organic solvent). Crucially, the rinsate from this process is now considered hazardous waste. [6] Collect all rinsate in your liquid hazardous waste container for this compound.
-
Deface the Label: Once properly emptied and rinsed, completely deface or remove the original chemical label to prevent confusion.[6]
-
Final Disposal: The triple-rinsed, defaced container can typically be disposed of in a container for clean glass or plastic waste.[6][9] Always confirm this final step with your institutional EHS guidelines.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don Appropriate PPE: Before attempting cleanup, don robust PPE, including a lab coat, chemical splash goggles, and heavy-duty gloves. If significant vapors are present, respiratory protection may be necessary.[8]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[2] Use an inert absorbent material such as sand, diatomite, or a universal binder to soak up the liquid.[2][10]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as contaminated solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]
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N,N-dimethylformamide Safety Data Sheet. Biosolve Shop. [Link]
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A Researcher's Guide to the Safe Handling of N,N-dimethylmorpholine-4-carboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N,N-dimethylmorpholine-4-carboxamide (CAS No. 38952-61-3). The following protocols and recommendations are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data.
The core principle of this guide is to treat this compound with a degree of caution appropriate to its known and potential hazards. While specific toxicity data may be limited, the compound's classification necessitates rigorous adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
Understanding the Hazard Profile
This compound is classified with the following GHS hazard statements, indicating its primary risks:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications dictate the need for specific personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.
Table 1: Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection
Given that this compound causes skin irritation, selecting the correct gloves is paramount.
-
Recommendation: Wear nitrile gloves as a minimum standard. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.
-
Causality: Nitrile provides a good barrier against a wide range of chemicals. Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on new gloves.
Eye and Face Protection
To prevent serious eye irritation, appropriate eye and face protection is mandatory.
-
Recommendation: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against splashes of irritating chemicals.
Skin and Body Protection
Protective clothing is necessary to prevent skin contact.
-
Recommendation: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be used. Ensure that clothing is buttoned and sleeves are rolled down.
-
Causality: Protective clothing provides a barrier between your skin and any potential spills or splashes.
Respiratory Protection
To avoid respiratory irritation, work should be conducted in a well-ventilated area.
-
Recommendation: Use this chemical only in a certified chemical fume hood.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
-
Causality: A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide a personal barrier when engineering controls are insufficient.
Operational and Handling Plan
Adherence to a strict operational plan will minimize the risk of exposure during handling and use.
Pre-Use Checklist
-
Confirm that the safety data sheet (SDS) is readily available.
-
Ensure a chemical fume hood is operational and available for use.
-
Verify that all necessary PPE is available in the correct sizes and is in good condition.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have appropriate spill cleanup materials on hand.
Step-by-Step Handling Protocol
-
Don PPE: Before handling the chemical, put on all required PPE in the following order: lab coat, goggles, face shield (if needed), and gloves.
-
Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]
-
Dispensing: When transferring the chemical, use caution to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is crucial for laboratory safety.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[1]
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]
-
If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Disposal
-
Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.[1]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Visualization of Safety Workflow
The following diagram illustrates the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- This compound Safety D
- SAFETY D
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
